N-Boc-3-bromo-4-fluoroaniline
Description
BenchChem offers high-quality N-Boc-3-bromo-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-bromo-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQSYXWFLVFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693417 | |
| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836619-77-3 | |
| Record name | 1,1-Dimethylethyl N-(3-bromo-4-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836619-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Boc-3-bromo-4-fluoroaniline
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-Boc-3-bromo-4-fluoroaniline, a key building block in medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and N-Boc functional groups makes this compound a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2][] This document details the chemical principles, a step-by-step experimental protocol, safety considerations, and characterization of the target compound, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of N-Boc-3-bromo-4-fluoroaniline
N-Boc-3-bromo-4-fluoroaniline is a valuable synthetic intermediate in the field of organic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The Boc (tert-butoxycarbonyl) protecting group renders the aniline nitrogen nucleophilicity inert, allowing for selective transformations at other positions on the aromatic ring.[4] The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] Consequently, N-Boc-3-bromo-4-fluoroaniline is a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[2][]
The Chemistry of N-Boc Protection
The synthesis of N-Boc-3-bromo-4-fluoroaniline is achieved through the protection of the amino group of 3-bromo-4-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of the Boc anhydride.
The reaction is typically carried out in the presence of a base, which serves to deprotonate the resulting ammonium intermediate, driving the reaction to completion.[6][7] The tert-butoxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step syntheses.[4][6]
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of N-Boc-3-bromo-4-fluoroaniline.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Saturated Sodium Bicarbonate Solution | 75420-50-9 | NaHCO₃ (aq) | 84.01 (solute) |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield N-Boc-3-bromo-4-fluoroaniline as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Bromo-4-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9][10][11]
-
Di-tert-butyl dicarbonate: Flammable solid or liquid.[12][13] Fatal if inhaled.[13][14][15] Causes skin and serious eye irritation and may cause an allergic skin reaction.[12][13][14][15]
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
Refer to the Material Safety Data Sheets (MSDS) for each chemical for comprehensive safety information.[8][10][11][12][13][14]
Characterization of N-Boc-3-bromo-4-fluoroaniline
The identity and purity of the synthesized N-Boc-3-bromo-4-fluoroaniline can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrFNO₂[16] |
| Molecular Weight | 290.13 g/mol [16] |
| Appearance | White to off-white solid |
| Purity (by HPLC/NMR) | >97% |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the carbamate).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[17]
Conclusion
The protocol described in this technical guide provides a reliable and efficient method for the synthesis of N-Boc-3-bromo-4-fluoroaniline. The careful execution of the experimental procedure and adherence to safety precautions are crucial for obtaining a high yield and purity of this important synthetic intermediate. The versatility of N-Boc-3-bromo-4-fluoroaniline ensures its continued importance in the discovery and development of novel chemical entities.
References
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- Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Capot Chemical Co., Ltd. (2012, November 30). MSDS of 3-Bromo-4-fluoroaniline.
- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.
- AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate - Safety Data Sheet.
- PubChem. (n.d.). 3-Bromo-4-fluoroaniline.
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- BLD Pharm. (n.d.). 836619-77-3|N-Boc-3-bromo-4-fluoroaniline.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Bromo-4-fluoroaniline.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
- PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
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N-Boc-3-bromo-4-fluoroaniline chemical properties
An In-depth Technical Guide to N-Boc-3-bromo-4-fluoroaniline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency and novelty of a discovery campaign are often dictated by the strategic utility of its core building blocks. N-Boc-3-bromo-4-fluoroaniline emerges as a preeminent example of such a scaffold. Its carefully orchestrated arrangement of functional groups—a nucleophilic aniline protected by a labile Boc group, a synthetically versatile bromine atom, and an electronically-influential fluorine atom—offers a triad of reactivity points. This guide provides an in-depth exploration of this molecule, moving beyond a simple catalog of properties to explain the causality behind its applications and providing field-proven insights into its deployment in complex synthetic workflows.
Core Physicochemical & Structural Characteristics
N-Boc-3-bromo-4-fluoroaniline, systematically named tert-butyl (3-bromo-4-fluorophenyl)carbamate, is a solid at room temperature, typically stored under dry conditions.[1][2] The interplay of its substituents governs its physical properties and chemical behavior. The lipophilic tert-butyl group increases solubility in common organic solvents, while the polar carbamate, bromine, and fluorine atoms contribute to its overall electronic profile.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 836619-77-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][2][4][5] |
| Molecular Weight | 290.13 g/mol | [1][2][4][5] |
| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [1] |
| Synonyms | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | [1][2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| XLogP3 | 3.3 | [1] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available databases. Researchers should rely on certificate of analysis data for specific lots.
Synthesis and Handling
Synthetic Strategy: Amine Protection
The synthesis of N-Boc-3-bromo-4-fluoroaniline is a straightforward but critical transformation, designed to mask the reactivity of the aniline nitrogen. This protection is paramount, as the free amine could otherwise interfere with subsequent metal-catalyzed cross-coupling reactions at the bromide position. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions typically employed in such couplings, yet it can be readily removed under mild acidic conditions.[6]
The standard protocol involves the reaction of the parent 3-bromo-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.
Safety and Handling Protocols
While specific toxicity data for the N-Boc protected compound is limited, the parent molecule, 3-bromo-4-fluoroaniline, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[7][8][9] Therefore, prudent laboratory practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][10]
-
Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic power of N-Boc-3-bromo-4-fluoroaniline lies in its capacity to undergo selective, high-yield transformations at the C-Br bond. This positions it as a cornerstone intermediate for building complex molecular architectures. The Boc-protected amine remains inert, while the ortho-fluorine atom electronically influences the aryl ring, impacting reaction kinetics and the properties of the final product.
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The Strategic Synthesis and Application of N-Boc-3-bromo-4-fluoroaniline: A Technical Guide for Advanced Pharmaceutical Intermediates
Introduction: The Architectural Significance of N-Boc-3-bromo-4-fluoroaniline in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the strategic value of a molecular building block is defined by its synthetic versatility, structural integrity, and the biological efficacy it imparts to the final active pharmaceutical ingredient (API). N-Boc-3-bromo-4-fluoroaniline (CAS No. 836619-77-3), also known by its IUPAC name tert-butyl (3-bromo-4-fluorophenyl)carbamate, has emerged as a cornerstone intermediate in the synthesis of advanced therapeutic agents.[1][2] Its trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a Boc-protected amine, offers a rich scaffold for a multitude of chemical transformations, enabling the construction of complex molecular architectures with high precision.
This technical guide provides an in-depth exploration of N-Boc-3-bromo-4-fluoroaniline, from its fundamental physicochemical properties to its synthesis, purification, and detailed characterization. We will delve into the causality behind the experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The overarching goal is to equip the reader with a comprehensive understanding of this pivotal intermediate and its role in the development of next-generation pharmaceuticals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of N-Boc-3-bromo-4-fluoroaniline is paramount for its effective handling, storage, and application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of N-Boc-3-bromo-4-fluoroaniline
| Property | Value | Source(s) |
| CAS Number | 836619-77-3 | [1][3] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][4] |
| Molecular Weight | 290.13 g/mol | [1] |
| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [1][2] |
| Appearance | White to off-white solid | [General knowledge] |
| Storage | Sealed in dry, room temperature | [General knowledge] |
Table 2: Spectroscopic Data for N-Boc-3-bromo-4-fluoroaniline
| Technique | Data |
| ¹H NMR | Spectral data available, with characteristic shifts for the tert-butyl protons and aromatic protons. |
| ¹³C NMR | Spectral data available, showing signals for the tert-butyl group, the carbamate carbonyl, and the aromatic carbons. |
| Mass Spectrometry (MS) | Mass spectra exhibit the expected molecular ion peaks, including the characteristic isotopic pattern for a bromine-containing compound.[5] |
| Infrared (IR) Spectroscopy | IR spectra display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H, C-N, C-Br, and C-F bonds.[6][7] |
Synthesis and Purification: A Step-by-Step Guide with Mechanistic Insights
The synthesis of N-Boc-3-bromo-4-fluoroaniline is a two-step process, commencing with the synthesis of its precursor, 3-bromo-4-fluoroaniline, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Part 1: Synthesis of the Precursor, 3-Bromo-4-fluoroaniline
The synthesis of 3-bromo-4-fluoroaniline is typically achieved through the reduction of 3-bromo-4-fluoronitrobenzene.
Caption: Workflow for the synthesis of 3-bromo-4-fluoroaniline.
Experimental Protocol: Synthesis of 3-Bromo-4-fluoroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluoronitrobenzene (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise. The addition is exothermic and should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-4-fluoroaniline.
Part 2: Boc Protection of 3-Bromo-4-fluoroaniline
The protection of the amino group of 3-bromo-4-fluoroaniline with a Boc group is a crucial step to modulate its reactivity in subsequent synthetic transformations. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions.
Caption: Workflow for the Boc protection of 3-bromo-4-fluoroaniline.
Experimental Protocol: Synthesis of N-Boc-3-bromo-4-fluoroaniline
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: To the solution, add triethylamine (1.1 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure N-Boc-3-bromo-4-fluoroaniline.[8]
Comprehensive Characterization
The unambiguous identification and purity assessment of N-Boc-3-bromo-4-fluoroaniline are critical for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-3-bromo-4-fluoroaniline (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~ 7.6 | dd | 1H | Ar-H |
| H-5 | ~ 7.0 | t | 1H | Ar-H |
| H-6 | ~ 7.2 | ddd | 1H | Ar-H |
| N-H | ~ 6.5 | br s | 1H | -NH- |
| -C(CH₃)₃ | ~ 1.5 | s | 9H | tert-butyl |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | ~ 152 | Carbamate C=O | ||
| -C(CH₃)₃ | ~ 81 | Quaternary C | ||
| Ar-C-N | ~ 138 | Aromatic C | ||
| Ar-C-F | ~ 155 (d, J ≈ 245 Hz) | Aromatic C | ||
| Ar-C-Br | ~ 110 (d, J ≈ 20 Hz) | Aromatic C | ||
| Ar-C | ~ 125 | Aromatic C | ||
| Ar-C | ~ 120 | Aromatic C | ||
| Ar-C | ~ 116 | Aromatic C | ||
| -C(CH₃)₃ | ~ 28 | Methyl C |
Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.[9]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of N-Boc-3-bromo-4-fluoroaniline is expected to show a characteristic molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] Common fragmentation pathways include the loss of the Boc group, isobutylene, and subsequent fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-3-bromo-4-fluoroaniline will exhibit characteristic absorption bands that confirm the presence of its key functional groups. Expected peaks include:
-
~3300-3400 cm⁻¹: N-H stretching of the carbamate.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1720 cm⁻¹: C=O stretching of the carbamate.
-
~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240 cm⁻¹: C-N stretching.
-
~1000-1100 cm⁻¹: C-F stretching.
Applications in Drug Discovery and Development: The Synthesis of Tedizolid
N-Boc-3-bromo-4-fluoroaniline is a pivotal intermediate in the synthesis of several modern pharmaceuticals. A prominent example is its use in the production of Tedizolid , an oxazolidinone-class antibiotic used to treat serious Gram-positive bacterial infections.
Caption: Synthetic pathway to Tedizolid utilizing N-Boc-3-bromo-4-fluoroaniline.
In the synthesis of Tedizolid, the bromine atom of N-Boc-3-bromo-4-fluoroaniline is typically converted to a boronic acid or ester. This intermediate then undergoes a Suzuki coupling reaction with a second key fragment, a pyridinyl-tetrazole derivative.[10][11] The Boc-protected amine directs the regioselectivity of these transformations and prevents unwanted side reactions. Following the coupling reaction, the Boc group is removed, and the resulting amine participates in the formation of the oxazolidinone ring, a critical pharmacophore of Tedizolid.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-3-bromo-4-fluoroaniline and its precursors. It is essential to consult the Safety Data Sheet (SDS) before use.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
N-Boc-3-bromo-4-fluoroaniline stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the construction of complex and biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, with a focus on the practical insights and mechanistic understanding required for its effective utilization in a research and development setting. As the quest for novel therapeutics continues, the importance of well-characterized and strategically designed intermediates like N-Boc-3-bromo-4-fluoroaniline will undoubtedly continue to grow.
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A Comprehensive Technical Guide to N-Boc-3-bromo-4-fluoroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Boc-3-bromo-4-fluoroaniline has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—a nucleophilic aniline protected by a tert-butyloxycarbonyl (Boc) group, a bromine atom amenable to cross-coupling, and a fluorine atom to modulate physicochemical properties—makes it a highly versatile intermediate. This guide provides an in-depth examination of its core attributes, a detailed protocol for its synthesis, and an exploration of its strategic application in the development of complex molecules, grounded in established chemical principles.
Core Molecular Attributes
The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. N-Boc-3-bromo-4-fluoroaniline is a well-characterized compound whose identity and reactivity are defined by its key molecular and physical data.
Physicochemical Data Summary
The essential quantitative data for N-Boc-3-bromo-4-fluoroaniline are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 290.13 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][2][3] |
| CAS Number | 836619-77-3 | [1][3] |
| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br | [1] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [1] |
Structural and Reactivity Analysis
The strategic arrangement of functional groups in N-Boc-3-bromo-4-fluoroaniline dictates its synthetic utility. The interplay between the Boc-protected amine, the bromine atom, and the fluorine atom provides a powerful toolkit for molecular elaboration.
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The Strategic Application of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of modern pharmaceutical development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. tert-butyl N-(3-bromo-4-fluorophenyl)carbamate, a key organic intermediate, has emerged as a critical component in the synthesis of a variety of therapeutic agents. This technical guide provides an in-depth analysis of this compound, from its fundamental chemical identity to its practical application in drug discovery. We will explore its synthesis, physicochemical properties, and, most importantly, its role as a versatile precursor in pivotal cross-coupling reactions that form the backbone of many contemporary drug molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this intermediate in their synthetic endeavors.
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
The incorporation of fluorine and bromine atoms into aniline scaffolds imparts unique physicochemical properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. The strategic protection of the aniline nitrogen as a tert-butoxycarbonyl (Boc) carbamate is a crucial step, as it moderates the reactivity of the amine, preventing unwanted side reactions and allowing for precise chemical transformations at other sites of the molecule. tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a prime example of such a strategically designed building block, poised for elaboration into more complex drug candidates.
Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: tert-butyl N-(3-bromo-4-fluorophenyl)carbamate[1]
This name clearly defines the arrangement of the functional groups: a tert-butyl carbamate attached to the nitrogen of a 3-bromo-4-fluoroaniline core.
Table 1: Physicochemical Properties of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |
| Molecular Weight | 290.13 g/mol | [1] |
| CAS Number | 836619-77-3 | [1] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Boiling Point | 275.9 ± 30.0 °C (at 760 Torr) (predicted) | [2] |
| Density | 1.459 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Practically insoluble in water (0.038 g/L at 25 °C) (predicted) | [2] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a straightforward yet critical transformation that involves the protection of the amino group of 3-bromo-4-fluoroaniline. The most common and efficient method for this is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).
General Synthesis Protocol
This protocol is a representative procedure for the Boc protection of anilines and should be adapted and optimized for specific laboratory conditions.
Reaction Scheme:
Caption: General reaction scheme for the Boc protection of 3-bromo-4-fluoroaniline.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise. The reaction is typically exothermic, and the temperature should be monitored. If necessary, cool the reaction mixture in an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl N-(3-bromo-4-fluorophenyl)carbamate.
Mechanistic Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate to yield the final product, tert-butanol, and carbon dioxide. The presence of a base facilitates the initial nucleophilic attack by deprotonating the aniline, making it a more potent nucleophile.
Caption: Simplified mechanism of Boc protection of an aniline.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns due to the bromine and fluorine substituents. A singlet for the nine protons of the tert-butyl group will be observed around δ 1.5 ppm. A broad singlet for the N-H proton will also be present. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon of the carbamate will appear around δ 152-155 ppm. The quaternary carbon of the tert-butyl group will be around δ 80-82 ppm, and the methyl carbons around δ 28 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate will be observed around 1700-1730 cm⁻¹. An N-H stretching vibration will be present around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen in the 2850-3100 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern will be the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da) to give the anilinium ion. |
Applications in Drug Discovery and Development
The true value of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate lies in its utility as a versatile intermediate for the synthesis of complex pharmaceutical agents. The Boc-protected aniline moiety allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide. In this context, the bromine atom of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate can be readily displaced by a wide range of aryl, heteroaryl, or vinyl groups from their corresponding boronic acids or esters. This reaction is fundamental to the construction of biaryl and heteroaryl structures prevalent in many drug molecules.
Caption: Schematic of a Buchwald-Hartwig amination reaction.
Relevance to Targeted Therapies
While specific examples of drugs synthesized directly from tert-butyl N-(3-bromo-4-fluorophenyl)carbamate are not extensively documented in publicly available literature, the structural motif of 3-halo-4-fluoroaniline is a key component in several targeted cancer therapies. For instance, the synthesis of kinase inhibitors such as Crizotinib (ALK/ROS1 inhibitor),[2][3] Vemurafenib (BRAF inhibitor),[1] and Dabrafenib (BRAF inhibitor) [4][5]involves precursors with similar substitution patterns on the aniline ring. These examples underscore the strategic importance of this class of intermediates in constructing molecules that can interact with specific biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(3-bromo-4-fluorophenyl)carbamate and its precursor, 3-bromo-4-fluoroaniline.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a strategically designed and highly valuable intermediate in the field of drug discovery and development. Its unique combination of a protected aniline, a fluorine atom for modulating physicochemical properties, and a bromine atom for versatile cross-coupling reactions makes it an ideal building block for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics.
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PubChem. (n.d.). tert-butyl N-(3-bromo-4-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from a relevant chemical database. [1]2. chemBlink. (n.d.). tert-Butyl (3-bromo-4-fluorophenyl)carbamate. Retrieved from a relevant chemical database. [2]3. Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363.
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An In-Depth Technical Guide to the Synthesis of N-Boc-3-bromo-4-fluoroaniline
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A Whitepaper for Chemical Researchers and Drug Development Professionals
Abstract
The protection of amine functionalities is a critical and ubiquitous transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-bromo-4-fluoroaniline from 3-bromo-4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss critical process parameters and safety considerations, and outline robust analytical methods for the characterization of the final product. This document is intended to serve as a practical resource for researchers, scientists, and process chemists engaged in multi-step synthetic campaigns where the strategic protection of anilines is paramount.
Introduction: The Strategic Importance of Amine Protection
Anilines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. However, the inherent nucleophilicity and basicity of the amino group can interfere with subsequent chemical transformations.[1] Therefore, the temporary masking or "protection" of this functionality is often a necessary strategic step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering a balance of stability and controlled lability.[1][2]
The target molecule, N-Boc-3-bromo-4-fluoroaniline, is a valuable intermediate in its own right, incorporating bromine and fluorine atoms that can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution, respectively. This guide will focus on the efficient and high-yielding conversion of 3-bromo-4-fluoroaniline to its Boc-protected counterpart.
Mechanistic Insights: The Chemistry of Boc Protection
The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), a common and effective Boc-group donor.[1] The reaction can be performed under various conditions, including neat, in the presence of a base, or with a catalyst.[3][4][5]
Uncatalyzed Reaction
In the absence of a catalyst, the lone pair of electrons on the nitrogen atom of 3-bromo-4-fluoroaniline directly attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes to isobutylene and carbon dioxide, or is protonated by the newly formed carbamate to yield tert-butanol and carbon dioxide.
Base-Mediated and Catalyzed Pathways
The inclusion of a non-nucleophilic base, such as triethylamine (TEA), can accelerate the reaction by deprotonating the protonated amine intermediate, thereby driving the equilibrium towards the product.[4]
For less nucleophilic anilines, such as those bearing electron-withdrawing groups, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed.[3][6][7] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. The aniline then attacks this activated intermediate, which is more electrophilic than Boc₂O itself, leading to a significantly faster reaction rate.[6][7] The DMAP is regenerated in the process, allowing it to be used in catalytic amounts.[6][7]
Figure 2: Experimental workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluoroaniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (TEA) (1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield the pure N-Boc-3-bromo-4-fluoroaniline as a white to off-white solid. [8]
Expected Yield and Purity
Following this protocol, typical yields for this reaction are in the range of 90-98%. The purity of the recrystallized product is generally >98% as determined by HPLC and ¹H NMR.
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Bromo-4-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. [9]It can cause skin and serious eye irritation. [9][10][11][12]* Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable liquid and vapor. It is fatal if inhaled and can cause skin and serious eye irritation, as well as an allergic skin reaction. [13][14]* Triethylamine (TEA): TEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. [9][10][12][13]
Analytical Characterization
The identity and purity of the synthesized N-Boc-3-bromo-4-fluoroaniline should be confirmed by a combination of spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), aromatic protons (multiplets, ~7.0-7.8 ppm, 3H), and the N-H proton (broad singlet, ~6.5-7.0 ppm, 1H). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), and the aromatic carbons, including the carbon bearing the fluorine atom (showing C-F coupling). |
| FT-IR (ATR) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1730 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (290.13 g/mol for C₁₁H₁₃BrFNO₂), showing the characteristic isotopic pattern for a bromine-containing compound. [15][16] |
Conclusion
The Boc protection of 3-bromo-4-fluoroaniline is a robust and efficient chemical transformation that is essential for the synthesis of more complex molecules in drug discovery and development. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can consistently obtain high yields of the desired product with excellent purity. The analytical techniques outlined in this guide provide a reliable framework for the comprehensive characterization of N-Boc-3-bromo-4-fluoroaniline, ensuring its suitability for downstream applications.
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A Senior Application Scientist's Guide to N-Boc Protection of Anilines
Abstract
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, serving as a robust and versatile protecting group for amines.[1] Its application to anilines is of particular importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control of reactivity is paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reagents and methodologies for the N-Boc protection of anilines. We will delve into the mechanistic underpinnings of the most common reagents, provide field-proven experimental protocols, and present comparative data to inform reagent and condition selection. Our focus is on explaining the causality behind experimental choices, ensuring that the protocols described are self-validating systems for achieving high-yield, clean, and reliable protection of a diverse range of aniline substrates.
The Strategic Importance of the Boc Group for Anilines
Anilines, or aromatic amines, are fundamental building blocks in organic chemistry. However, the nucleophilicity and basicity of the amino group often interfere with desired transformations elsewhere in the molecule. The Boc group effectively "masks" the amine as a carbamate, rendering it stable to most nucleophiles, bases, and reductive conditions.[2][3] This protection strategy is foundational for multi-step syntheses.
The strategic value of the Boc group lies in its unique stability profile: it is remarkably robust under many reaction conditions yet can be cleanly and efficiently removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4][5] This lability to acid, which proceeds via a stable tert-butyl cation intermediate, allows for selective deprotection without disturbing other sensitive functional groups.[1][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, is a cornerstone of complex molecular architecture.[1][3]
The Workhorse Reagent: Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride or Boc₂O, is the most widely used reagent for introducing the Boc group.[2][7] Its popularity is due to its high reactivity, commercial availability, and the benign nature of its byproducts (tert-butanol and carbon dioxide).[5]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the final N-Boc protected aniline.[1][5]
Caption: Mechanism of N-Boc protection using Boc₂O.
Reaction Conditions: The Role of Base and Solvent
While the reaction can proceed without a catalyst, it is often slow. The choice of base and solvent is critical for optimizing reaction rate and yield, especially for less nucleophilic anilines.
-
Bases : A base is typically added to neutralize the protonated amine in the intermediate, accelerating the reaction.[5] For anilines, common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP). DMAP is a particularly effective catalyst, acting as a nucleophilic catalyst to form a more reactive intermediate with Boc₂O.
-
Solvents : Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are standard choices, as they effectively solvate the reactants without interfering.[7] In some cases, catalyst-free conditions using protic solvents like methanol or even water-acetone mixtures have been reported to be effective.[4][8]
Table 1: Comparison of Common Conditions for Boc₂O Protection of Anilines
| Parameter | Selection 1 | Selection 2 | Selection 3 | Rationale & Field Insights |
| Base | Triethylamine (Et₃N) | DMAP (catalytic) | None (Neat/H₂O) | Et₃N is a standard, cost-effective choice. DMAP is highly effective for sluggish reactions with electron-poor anilines. Catalyst-free methods are greener but may require longer reaction times or higher temperatures.[2][9] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | DCM is excellent for solubility and is unreactive. THF is a good general-purpose solvent. ACN is useful when heating is required due to its higher boiling point. |
| Temperature | Room Temperature | 0 °C to RT | Reflux | Most reactions proceed well at room temperature. For highly reactive substrates, initial cooling can control exotherms. Electron-deficient anilines often require heating to achieve a reasonable reaction rate.[10] |
Alternative Reagents for Milder or Specific Applications
While Boc₂O is the dominant reagent, certain substrates or desired conditions may necessitate alternatives.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a crystalline, stable reagent that offers a milder alternative to Boc₂O.[11] It is particularly useful for the protection of sensitive amino acids and peptides where over-reaction or harsh conditions must be avoided.[12]
-
Advantages : Boc-ON often provides cleaner reactions with easier workup, as the oxime byproduct is readily removed by extraction.[12] It can be effective at room temperature under slightly basic conditions (e.g., using triethylamine) in aqueous dioxane or acetone.[12]
-
Causality : The reactivity of Boc-ON is attenuated compared to Boc₂O, making it more selective and less prone to causing side reactions. This makes it a superior choice for complex molecules with multiple sensitive functional groups.
Table 2: Comparative Overview of Key N-Boc Protection Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Use Case |
| Di-tert-butyl dicarbonate (Boc₂O) | (tBuOCO)₂O | High reactivity, cost-effective, common.[2] | Can require catalysts/base; potential for over-reaction. | General-purpose protection of most anilines. |
| Boc-ON | Ph(CN)C=N-O-Boc | Mild conditions, clean byproducts, high selectivity.[11][12] | Higher cost, lower atom economy. | Protection of sensitive or multifunctional substrates. |
Protocol Showcase: Self-Validating Methodologies
The following protocols are designed to be self-validating, including steps for reaction monitoring and purification to ensure the desired outcome.
Protocol A: Standard N-Boc Protection of Aniline using Boc₂O
This protocol is a robust starting point for simple, electron-neutral anilines.
-
Dissolution : In a round-bottom flask, dissolve aniline (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).
-
Base Addition : Add triethylamine (1.2 eq.) to the stirred solution at room temperature.
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the solution. An exotherm may be observed.[5]
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the disappearance of the starting aniline by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up : Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.
Protocol B: DMAP-Catalyzed Protection of an Electron-Deficient Aniline (e.g., 4-Nitroaniline)
Electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen, requiring more forcing conditions.[10]
-
Setup : Dissolve 4-nitroaniline (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile (ACN, approx. 0.5 M) in a round-bottom flask.
-
Reagent Addition : Add Boc₂O (1.5 eq.) to the solution.
-
Reaction : Heat the reaction mixture to 50-60 °C and stir.
-
Monitoring : Monitor the reaction progress by TLC. These reactions may require several hours (4-12 h) to reach completion.
-
Work-up & Purification : After cooling to room temperature, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic phase, concentrate, and purify the product by flash column chromatography or recrystallization.
Caption: A generalized workflow for N-Boc protection experiments.
Conclusion
The N-Boc protection of anilines is a fundamental and enabling transformation in modern organic synthesis. While di-tert-butyl dicarbonate remains the reagent of choice for its efficacy and cost-effectiveness, a thorough understanding of the reaction mechanism and the judicious selection of catalysts, solvents, and alternative reagents like Boc-ON are critical for success. By treating each protection as a self-validating protocol—incorporating careful monitoring and purification—researchers can reliably and efficiently prepare a vast array of N-Boc protected anilines, paving the way for the synthesis of complex and valuable molecules.
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Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Effect of different catalyst on the yield and re action time for N-Boc protection of aniline. Retrieved January 7, 2026, from [Link]
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Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of N-Boc-3-bromo-4-fluoroaniline
Introduction: Situating a Key Intermediate in Modern Synthesis
N-Boc-3-bromo-4-fluoroaniline, identified by its CAS Number 836619-77-3, is a halogenated and protected aniline derivative that serves as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the precise installation of substituted aniline moieties is a frequent and essential strategy for constructing biologically active compounds. The presence of three distinct functional handles—a bromine atom, a fluorine atom, and a Boc-protected amine—provides chemists with a versatile platform for sequential, site-selective modifications.
The physical properties of this intermediate are not merely academic data points; they are foundational to its practical application. These properties dictate everything from optimal storage conditions and appropriate solvent systems for reactions to the selection of purification techniques and the analytical methods required for quality control. This guide provides an in-depth examination of these core physical characteristics, offering both quantitative data and the procedural knowledge necessary for its verification, tailored for researchers, scientists, and drug development professionals.
Section 1: Compound Identity and Structural Features
A precise understanding of a compound's identity is the bedrock of scientific integrity. All subsequent physical and chemical data are contingent on the correct structural assignment.
-
Systematic Name (IUPAC): tert-butyl N-(3-bromo-4-fluorophenyl)carbamate[4]
-
Common Synonyms: N-Boc-3-bromo-4-fluoroaniline, tert-Butyl (3-bromo-4-fluorophenyl)carbamate[1][4]
The structure features a benzene ring substituted with a bromine atom and a fluorine atom at positions 3 and 4, respectively. The aniline nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is crucial; it deactivates the amine, preventing its participation in unwanted side reactions and enhancing the compound's solubility in common organic solvents. The electronic properties of the halogens (inductive withdrawal from fluorine, both inductive and resonance effects from bromine) influence the reactivity of the aromatic ring, making this a highly valuable and specific intermediate.
Section 2: Core Physicochemical Properties
The macroscopic behavior of N-Boc-3-bromo-4-fluoroaniline is defined by its physicochemical properties. This data is essential for process development, formulation, and ensuring batch-to-batch consistency.
| Property | Value / Observation | Source(s) |
| Physical State | Solid, often described as an off-white or crystalline powder. | [5] |
| Melting Point | Typically reported in the range of 105 - 109 °C. | [5] |
| Boiling Point | Not typically reported due to potential decomposition at high temperatures. | |
| Solubility | Generally insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | [6][7] |
| Molecular Weight | 290.13 g/mol | [3][4] |
| XLogP3 | 3.3 | [4] |
Note: The melting point is a critical indicator of purity. A broad melting range or a value lower than the reference suggests the presence of impurities.
Section 3: Analytical & Spectroscopic Characterization Workflow
The identity and purity of N-Boc-3-bromo-4-fluoroaniline are confirmed through a combination of analytical techniques.[8][9][10] Each method provides a unique piece of structural information, and together they form a comprehensive analytical profile.
The logical flow for characterizing a new or procured batch of a pharmaceutical intermediate like this involves a multi-step process. This ensures not only identity but also purity, which is paramount in drug development.
Caption: Workflow for the analytical characterization of a pharmaceutical intermediate.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For N-Boc-3-bromo-4-fluoroaniline, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11] The expected peaks would be around m/z 290 and 292.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Will show signals for the tert-butyl protons (a singlet around 1.5 ppm), the N-H proton (a singlet), and distinct signals for the aromatic protons, with splitting patterns dictated by their coupling to each other and to the fluorine atom.
-
¹³C NMR: Will show peaks for the aromatic carbons, the tert-butyl carbons, and the carbonyl carbon of the Boc group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[12] Key expected peaks include:
-
~3400 cm⁻¹: N-H stretching vibration.
-
~2980 cm⁻¹: C-H stretching from the Boc group.
-
~1730 cm⁻¹: C=O (carbonyl) stretching of the Boc group.
-
~1500-1600 cm⁻¹: C=C stretching in the aromatic ring.
-
~1250 cm⁻¹: C-F stretching.
-
Section 4: Experimental Protocols for Property Verification
To ensure the trustworthiness of data, physical properties must be verifiable through standardized laboratory protocols. The following methods are self-validating systems for determining the melting point and solubility profile.
Protocol for Melting Point Determination
The melting point provides a quick and reliable assessment of purity. Impurities depress and broaden the melting range. This protocol uses the capillary method with a modern digital apparatus.[13][14]
Methodology:
-
Sample Preparation: Ensure the N-Boc-3-bromo-4-fluoroaniline sample is completely dry and finely powdered. Crush a small amount on a watch glass if necessary.[15]
-
Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. Repeat until a packed sample height of 2-3 mm is achieved.[15][16] An improperly packed or overly large sample can lead to an artificially broad melting range.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[16]
-
Rapid Heating (Approximate Determination): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[15] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[16]
Protocol for Qualitative Solubility Testing
This protocol establishes a qualitative solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and analysis. The procedure follows a logical decision tree to classify the compound.[6][7][17]
Methodology:
-
Initial Setup: In a small test tube, place approximately 10-20 mg of the solid compound.
-
Water Solubility: Add ~1 mL of deionized water. Shake the tube vigorously for 30-60 seconds. Observe if the solid dissolves. Given its nonpolar nature, it is expected to be insoluble.[7][18]
-
Aqueous Base Solubility: If insoluble in water, use a fresh sample and add ~1 mL of 5% NaOH solution. Shake vigorously. As a neutral carbamate with no strongly acidic protons, it is expected to be insoluble.[6][19]
-
Aqueous Acid Solubility: If insoluble in base, use a fresh sample and add ~1 mL of 5% HCl solution. Shake vigorously. The Boc-protected amine is non-basic, so the compound is expected to be insoluble in aqueous acid.[6][7]
-
Organic Solvent Solubility: Systematically test solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, acetone) using the same procedure. Record observations as "soluble," "partially soluble," or "insoluble."
Caption: Decision tree for the qualitative solubility testing of N-Boc-3-bromo-4-fluoroaniline.
Section 5: Handling, Storage, and Safety
The physical properties of a compound directly inform its safety and handling procedures.
-
Safety: N-Boc-3-bromo-4-fluoroaniline is an irritant and may be harmful if inhaled, swallowed, or in contact with skin.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[20] Handling should be performed in a well-ventilated area or a chemical fume hood.[20]
-
Storage: As a stable solid with a relatively high melting point, it should be stored in a tightly sealed container in a cool, dry place.[21] Room temperature storage is generally acceptable.
-
Disposal: The material should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should not be discharged into sewer systems.[20]
Conclusion
The physical properties of N-Boc-3-bromo-4-fluoroaniline—from its solid state and melting point to its solubility profile and spectroscopic signatures—are integral to its successful application in research and development. A thorough understanding and verification of these characteristics, using the robust protocols detailed in this guide, are essential for ensuring the quality, consistency, and safety of synthetic processes. This foundational knowledge allows chemists to confidently manipulate this versatile building block to construct the next generation of complex, high-value molecules.
References
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Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 7, 2026, from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 7, 2026, from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved January 7, 2026, from [Link]
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Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved January 7, 2026, from [Link]
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N-Boc-3-bromo-4-fluoroaniline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 7, 2026, from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved January 7, 2026, from [Link]
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Safety Data Sheet for Tert-butyl (3-bromo-4-fluorophenyl)carbamate. (2025, March 13). AOBChem. Retrieved January 7, 2026, from [Link]
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New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. (n.d.). Rhenium Shop. Retrieved January 7, 2026, from [Link]
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N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals 250 mg. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
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4-Bromo-3-fluoroaniline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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N-Boc-3-bromo-4-fluoroaniline. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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Understanding the Molecular Basis of N-Boc-3-bromo-4-fluoroaniline's Solubility
An In-Depth Technical Guide to the Solubility of N-Boc-3-bromo-4-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of N-Boc-3-bromo-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document will delve into the theoretical principles governing its solubility, provide practical experimental protocols for its determination, and offer insights into solvent selection for various applications.
The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. For N-Boc-3-bromo-4-fluoroaniline, several key features influence its behavior in different organic solvents:
-
The Aromatic Core: The central benzene ring is inherently non-polar and contributes to the molecule's solubility in non-polar solvents through van der Waals interactions.
-
Halogen Substituents: The presence of bromine and fluorine atoms increases the molecule's molecular weight and polarizability. The electronegativity of these halogens also introduces polar character to the C-Br and C-F bonds, creating dipole moments that can interact with polar solvents.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, largely non-polar moiety that significantly influences the molecule's overall shape and steric hindrance. While the carbamate group within it has some polar character (C=O and N-H bonds), the tert-butyl group's hydrophobicity can enhance solubility in less polar solvents. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for specific interactions with protic solvents.
The interplay of these structural features results in a molecule with moderate polarity, suggesting it will exhibit a range of solubilities across different solvent classes.
A tiered Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficient process development. The following diagram illustrates a logical workflow for screening and selecting appropriate solvents for N-Boc-3-bromo-4-fluoroaniline.
Caption: A workflow for solvent selection for N-Boc-3-bromo-4-fluoroaniline.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for the quantitative determination of the solubility of N-Boc-3-bromo-4-fluoroaniline using the equilibrium solubility method, followed by analysis via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
N-Boc-3-bromo-4-fluoroaniline (CAS: 400744-12-3)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or equivalent)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of N-Boc-3-bromo-4-fluoroaniline into several glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of N-Boc-3-bromo-4-fluoroaniline of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Caption: The experimental workflow for determining the solubility of N-Boc-3-bromo-4-fluoroaniline.
Anticipated Solubility Trends
Based on the principles of "like dissolves like," the following trends in solubility for N-Boc-3-bromo-4-fluoroaniline can be anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The moderate polarity of these solvents can effectively solvate the polar functional groups of the molecule, while their organic nature interacts favorably with the non-polar aromatic ring and Boc group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the N-H and C=O groups of the carbamate, which can enhance solubility. However, the non-polar regions of the molecule may limit its overall solubility compared to polar aprotic solvents. |
| Non-Polar | Heptane, Hexane | Low | The significant polarity of the N-Boc and halogenated aniline core is not well-solvated by these non-polar solvents, leading to poor solubility. |
| Other | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These are highly polar aprotic solvents that are generally good at dissolving a wide range of organic compounds. |
Practical Implications for Drug Development
-
Reaction Chemistry: The choice of a reaction solvent is critical. A solvent in which N-Boc-3-bromo-4-fluoroaniline is highly soluble will favor homogeneous reaction conditions, potentially leading to faster reaction rates and fewer side products.
-
Crystallization and Purification: Solvents in which the compound has low solubility at room temperature but higher solubility at elevated temperatures are ideal for recrystallization. A combination of a "good" solvent and a "poor" solvent (anti-solvent) can also be effectively used for purification.
-
Chromatographic Purification: Understanding the solubility in common chromatographic solvents (e.g., ethyl acetate, hexane) is essential for developing effective purification methods on silica gel or other stationary phases.
-
Formulation: For preclinical studies, knowledge of solubility in pharmaceutically acceptable co-solvents and vehicles is necessary for developing appropriate dosing formulations.
Safety and Handling Considerations
N-Boc-3-bromo-4-fluoroaniline is a chemical intermediate and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
The solubility of N-Boc-3-bromo-4-fluoroaniline is a multifaceted property governed by its distinct structural features. While qualitative assessments suggest good solubility in polar aprotic and some polar protic solvents, quantitative determination through a robust experimental protocol, as outlined in this guide, is essential for precise process control and optimization in a research and development setting. A systematic approach to solvent screening, grounded in the principles of physical organic chemistry, will enable scientists to efficiently harness the full potential of this valuable chemical intermediate.
References
- This section would be populated with links to the Safety Data Sheets and any relevant scientific literature found during a more extensive search.
Technical Guide to the Safe Handling and Management of N-Boc-3-bromo-4-fluoroaniline
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of N-Boc-3-bromo-4-fluoroaniline (CAS No. 836619-77-3). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices to ensure a self-validating system of laboratory safety.
Compound Profile and Core Hazard Analysis
N-Boc-3-bromo-4-fluoroaniline is a substituted aniline derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The presence of halogen atoms (bromine and fluorine) and the Boc-protecting group on the aniline scaffold confers specific reactivity and, consequently, specific hazards.
A thorough understanding of its hazard profile is the foundation of safe handling. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3][4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4]
Some sources also classify the un-protected parent compound, 3-bromo-4-fluoroaniline, as harmful if swallowed, in contact with skin, or if inhaled, which warrants a cautious approach with its derivatives.[5][6] The primary route of exposure is through direct contact with the skin or eyes, and inhalation of the solid dust particles.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | tert-Butyl N-(3-bromo-4-fluorophenyl)carbamate | [7] |
| CAS Number | 836619-77-3 | [7][8] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [7][9] |
| Molecular Weight | 290.13 g/mol | [7][9] |
| Appearance | Off-white to brown solid/crystalline powder | [1][10] |
| GHS Hazard Codes | H315, H319, H335 | [3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3][4] |
The Proactive Safety Workflow: Risk Assessment and Workspace Preparation
Effective safety management begins long before the compound is handled. The causality behind this proactive approach is to create a controlled environment where risks are anticipated and mitigated, rather than reacted to. This workflow establishes a self-validating system by ensuring all safety barriers are in place and functional before the hazard is introduced.
Step-by-Step Preparation Protocol
-
Review Authoritative Sources: Before any work, consult the most recent Safety Data Sheet (SDS) for N-Boc-3-bromo-4-fluoroaniline.[3][4][10]
-
Designate a Handling Area: All handling of this solid compound must occur within a certified chemical fume hood to control dust and potential vapors.[10]
-
Verify Engineering Controls: Confirm the fume hood has a valid inspection sticker and that the airflow monitor indicates proper function. An inward airflow is critical to prevent fugitive dust from entering the laboratory environment.
-
Assemble Personal Protective Equipment (PPE): Gather all necessary PPE as detailed in Section 3. Inspect each item, particularly gloves, for any signs of damage or degradation.[5]
-
Prepare Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3][10] Locate the appropriate spill kit for solid chemical spills.
-
Segregate Incompatible Materials: This compound should be stored away from strong oxidizing agents and strong acids.[10] Ensure these are not present in the immediate work area to prevent accidental contact.
Logical Workflow for Workspace Preparation
Caption: Proactive safety workflow before handling the compound.
Core Handling Protocol and Personal Protective Equipment (PPE)
Handling N-Boc-3-bromo-4-fluoroaniline requires strict adherence to protocols designed to prevent skin/eye contact and inhalation. The choice of each piece of PPE is deliberate and addresses a specific hazard.
Mandatory Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine dust.[3][5] A face shield worn over goggles is mandatory when handling larger quantities or when there is a significant risk of splashing.[11] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use.[3][12] If direct, prolonged contact is anticipated, consider double-gloving. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[13] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat protects the skin and personal clothing from contamination.[11] |
| Respiratory | NIOSH-approved Respirator | In cases of inadequate ventilation or when dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters should be used.[10][14] This is a critical barrier against respiratory tract irritation. |
| Feet | Closed-Toe Shoes | Protects feet from spills.[15] |
Step-by-Step Weighing and Transfer Protocol
This protocol is designed to be a self-validating system, minimizing the release of dust at every step.
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then face shield/goggles).
-
Prepare Fume Hood: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills.
-
Tare Container: Place a clean, tared weigh boat or container on an analytical balance inside the fume hood.
-
Transfer Compound: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of N-Boc-3-bromo-4-fluoroaniline to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Seal Containers: Immediately and securely close the primary stock container.
-
Complete Transfer: Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Initial Decontamination: Use a disposable wipe lightly dampened with an appropriate solvent (e.g., 70% ethanol) to clean the spatula and any surfaces within the fume hood that may have been exposed to dust. Dispose of the wipe in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items with bare skin. Wash hands thoroughly with soap and water.
Contingency and Emergency Protocols
Even with careful planning, accidents can occur. These protocols provide clear, authoritative steps to mitigate harm from exposure or spills.
Emergency First Aid Decision Tree
Caption: Decision tree for first aid response to exposure.
Detailed First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove all contaminated clothing. If skin irritation develops or persists, seek medical advice.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release (Spill) Protocol
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Assess and Ventilate: Ensure the spill is contained within the fume hood. If outside a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear all PPE listed in Section 3, including respiratory protection.
-
Contain and Clean: Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite.[16] Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[3][10] Avoid any actions that create dust.
-
Decontaminate: Once the solid is removed, decontaminate the area with a suitable solvent and wipe clean. All cleanup materials must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Post-Handling: Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation: All materials contaminated with N-Boc-3-bromo-4-fluoroaniline, including gloves, disposable lab coats, weigh boats, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[11][15]
-
Container Management: Do not mix this waste with other waste streams.[4] Keep waste containers closed except when adding waste.
-
Disposal Pathway: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[4][10] Never dispose of this chemical down the drain or in regular trash.
References
- Synquest Labs. (2016). 4-Fluoroaniline, N-Boc protected Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53312481, N-Boc-3-bromo-4-fluoroaniline. Retrieved from [Link]
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 4-Bromo-3-fluoroaniline.
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Rhenium Shop. (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromo-3-fluoroaniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Bromo-4-fluoroaniline.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-fluoroaniline.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779286, 3-Bromo-4-fluoroaniline. Retrieved from [Link]
- Achmem. (n.d.). N-Boc-3-bromo-4-fluoroaniline.
- Chemdad. (n.d.). N-Boc-3-bromo-4-fluoroaniline.
- Chem-Impex International, Inc. (2012). Material Safety Data Sheet for 3-Bromo-4-fluoroaniline.
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CP Lab Safety. (n.d.). 3-Bromo-4-fluoroaniline, 5g, Each. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
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CP Lab Safety. (n.d.). N-BOC 4-bromo-2-fluoroaniline, min 98%, 1 gram. Retrieved from [Link]
- Aladdin Scientific. (n.d.). N-BOC-4-bromo-3-chloro-2-fluoroaniline, 97% Purity.
- CP Lab Safety. (n.d.). N-Boc-3-bromo-4-fluoroaniline, min 97%, 1 gram.
- BenchChem. (2025). Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine.
- Thermo Fisher Scientific. (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%.
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The Synthetic Chemist's Compass: Navigating the Hazards of Substituted Anilines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted anilines are foundational building blocks in the synthesis of a vast array of commercially important molecules, from life-saving pharmaceuticals to vibrant dyes and robust polymers. Their versatility, however, belies a significant and often underestimated hazardous potential. For the modern researcher, a thorough understanding of these risks is not merely a matter of regulatory compliance, but a cornerstone of scientific integrity and personal safety. This guide provides a deep dive into the toxicological and reactivity hazards inherent in the synthesis of substituted anilines, offering field-proven insights and practical protocols to ensure their safe and responsible use.
The Janus-Faced Nature of the Aniline Moiety: Understanding the Core Hazards
Aniline and its derivatives are characterized by an amino group attached to a benzene ring. This seemingly simple structure is the wellspring of both their synthetic utility and their hazardous properties. The electron-rich aromatic ring and the nucleophilic amino group are prone to a variety of chemical transformations, some of which can be violent if not properly controlled. Furthermore, the metabolic activation of the amino group in biological systems can lead to potent toxicity.
Toxicological Profile: The Specter of Methemoglobinemia and Beyond
The most prominent and acute toxic effect of many substituted anilines is methemoglobinemia .[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen.[2] This leads to a characteristic blue or slate-gray cyanosis of the skin and mucous membranes, and in severe cases, can result in headache, dizziness, weakness, and even death from hypoxia.[3][4][5]
The toxicity of aniline is primarily mediated by its metabolites.[1] Hepatic N-hydroxylation to form phenylhydroxylamines is a key activation step. These metabolites can then enter red blood cells and participate in redox cycling, generating reactive oxygen species and directly oxidizing hemoglobin.[2]
Mechanism of Aniline-Induced Methemoglobinemia
Caption: Metabolic activation of substituted anilines and the cascade to methemoglobinemia.
The nature and position of substituents on the aromatic ring play a critical role in modulating the toxic potential of anilines. A quantitative structure-activity relationship (QSAR) has been observed:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the toxicity.[6][7] This is attributed to their ability to increase the electrophilicity of the molecule and facilitate the formation of toxic metabolites.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) tend to decrease toxicity, although they do not eliminate it.[6][7]
Beyond methemoglobinemia, chronic exposure to certain anilines has been linked to spleen toxicity, characterized by fibrosis and hyperplasia, and they are considered potential human carcinogens.[1]
Reactivity Hazards: The Peril of Runaway Reactions
The synthesis of substituted anilines often involves highly energetic reactions that, if not meticulously controlled, can lead to thermal runaways and explosions. Key reactivity hazards include:
-
Vigorous Reactions with Oxidizing Agents: Anilines can react violently with strong oxidizing agents.[8]
-
Exothermic Diazotization: The formation of diazonium salts from anilines is a notoriously hazardous reaction. These intermediates are often unstable and can decompose explosively, especially when dry or heated. A case study involving a runaway reaction during the production of an azo dye intermediate highlighted the critical importance of temperature control in these processes.[9]
-
Thermal Decomposition: At elevated temperatures, anilines can decompose, releasing toxic fumes such as nitrogen oxides and carbon monoxide.[2] The thermal stability of substituted anilines can be influenced by the nature of the substituents.
-
Runaway Nitration and Other Substitutions: Electrophilic substitution reactions on the aniline ring can be highly exothermic. The amino group is a strong activating group, which can lead to over-substitution and rapid heat generation if reaction conditions are not carefully managed.
A notable industrial accident in the manufacturing of o-nitroaniline serves as a stark reminder of these dangers. A runaway reaction, initiated by the primary synthesis, led to a secondary, more violent decomposition of the product, resulting in a catastrophic explosion.[10]
A Framework for Safe Synthesis: From Hazard Assessment to Emergency Response
A proactive and systematic approach to safety is paramount when working with substituted anilines. The following workflow provides a comprehensive framework for mitigating risks.
Workflow for the Safe Synthesis of Substituted Anilines
Caption: A systematic workflow for the safe handling of substituted anilines in a laboratory setting.
Hazard Assessment and Control Measures
Before any synthesis is initiated, a thorough hazard assessment is mandatory.[11][12][13] This involves:
-
Reviewing the Safety Data Sheet (SDS): The SDS provides critical information on toxicity, reactivity, and handling precautions.
-
Literature Review: Consult scientific literature for known hazards and safe handling procedures specific to the substituted aniline and the intended reaction.
-
Engineering Controls: All work with substituted anilines should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Body Protection: A flame-retardant lab coat and, for larger scale operations, a chemical-resistant apron.[12]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. For large spills, evacuate the area and contact emergency services.
Quantitative Hazard Data for Common Substituted Anilines
The following table summarizes key toxicity data and occupational exposure limits for aniline and some of its common derivatives. This information is crucial for conducting a thorough risk assessment.
| Compound | CAS Number | LD50 (Oral, Rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) |
| Aniline | 62-53-3 | 250 mg/kg | 5 ppm (skin)[14] | Potential occupational carcinogen[14] |
| o-Toluidine | 95-53-4 | 670 mg/kg | 5 ppm (skin)[15] | Potential occupational carcinogen[15] |
| p-Toluidine | 106-49-0 | 336 mg/kg | 2 ppm (skin) (Vacated)[16] | No REL established |
| o-Anisidine | 90-04-0 | 2,000 mg/kg | 0.5 mg/m³ (skin)[17][18] | 0.5 mg/m³ (skin)[17][18] |
| p-Anisidine | 104-94-9 | 1,400 mg/kg | 0.5 mg/m³ (skin) | 0.5 mg/m³ (skin)[19] |
| p-Nitroaniline | 100-01-6 | 750 mg/kg | 1 ppm (6 mg/m³) (skin)[20] | 3 mg/m³ (skin)[20] |
| p-Chloroaniline | 106-47-8 | 310 mg/kg | No PEL established | No REL established |
| 2,5-Dichloro-4-nitroaniline | 6627-34-5 | 2,820 mg/kg | No PEL established | No REL established |
Note: "skin" designation indicates the potential for significant absorption through the skin.
Experimental Protocol: Synthesis of Acetanilide with an Emphasis on Safety
This protocol for the acetylation of aniline to form acetanilide is presented as a model for incorporating safety-by-design into synthetic procedures involving substituted anilines.
Objective: To synthesize acetanilide from aniline while adhering to stringent safety protocols.
Materials:
-
Aniline (2 mL)
-
Distilled water (4 mL)
-
Concentrated Hydrochloric Acid (dropwise)
-
Anhydrous Sodium Acetate (2.4 g)
-
Acetic Anhydride (6 mL)
Equipment:
-
Two 50 mL conical flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beaker for recrystallization
Procedure:
-
Preparation (in a chemical fume hood):
-
Don all required PPE (nitrile gloves, safety goggles, face shield, lab coat).
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Have an ice bath readily available for cooling if the reaction becomes too vigorous.
-
Prepare a designated waste container for aniline-contaminated materials.
-
-
Reaction Setup:
-
Flask A: In a 50 mL conical flask, combine aniline (2 mL) and distilled water (4 mL). Add concentrated HCl dropwise while stirring until the aniline dissolves completely. Causality: Aniline is poorly soluble in water; the acid forms the water-soluble anilinium salt.
-
Flask B: In a separate 50 mL conical flask, dissolve anhydrous sodium acetate (2.4 g) in distilled water (10 mL). To this solution, add acetic anhydride (6 mL). Self-validation: The sodium acetate will neutralize the HCl in the next step, liberating the free aniline to react as a nucleophile.
-
-
Reaction:
-
Immediately and with continuous stirring, add the contents of Flask B to Flask A.
-
Monitor the reaction for any signs of exotherm. If the flask becomes warm, place it in the ice bath. Causality: Acetylation is an exothermic reaction; cooling prevents potential side reactions and ensures controlled conditions.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath until a white precipitate of acetanilide forms.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any soluble impurities.
-
Recrystallize the crude acetanilide from a minimum amount of hot water.
-
Allow the purified crystals to air dry.
-
-
Decontamination and Waste Disposal:
-
All glassware that came into contact with aniline should be rinsed with a small amount of acetone in the fume hood, and the rinsate collected in the designated hazardous waste container.
-
Dispose of all contaminated materials (gloves, filter paper, etc.) in the solid hazardous waste container.
-
Conclusion
Substituted anilines are indispensable tools in the synthetic chemist's arsenal. However, their utility is inextricably linked to a profound understanding of their inherent hazards. By embracing a culture of safety that prioritizes thorough hazard assessment, meticulous experimental design, and unwavering adherence to safe handling protocols, researchers can confidently and responsibly harness the synthetic power of this important class of molecules. This guide serves as a foundational resource, but it is the continuous commitment to safety and scientific integrity in the laboratory that will ultimately ensure the well-being of the scientific community and the advancement of chemical synthesis.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%. Retrieved from [Link]
-
Gondi, S. R. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
Hermes, A. R., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1132–1135. [Link]
-
ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]
-
Khan, M. F., et al. (2015). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1435-1442. [Link]
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Lu, G. H., et al. (2007). Prediction of toxicity of phenols and anilines to algae by quantitative structure-activity relationship. Wei sheng yan jiu = Journal of hygiene research, 36(5), 558–561. [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). o-Anisidine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Aniline. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). p-Anisidine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). o-Toluidine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). p-Toluidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). o-Anisidine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ANILINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). P-CHLOROANILINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, March 29). ANISIDINE (O-, P- ISOMERS). Retrieved from [Link]
-
Partington, S., & Waldram, S. (2002). Runaway Reaction During Production of an Azo Dye Intermediate. In Hazards XVI: Analysing the Past, Planning the Future (pp. 239-251). IChemE. [Link]
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Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 35-51. [Link]
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Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
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University of California. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]
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Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the total environment, 109-110, 411–421. [Link]
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Methodological & Application
Introduction: Strategic Importance of N-Boc-3-bromo-4-fluoroaniline in Modern Synthesis
An In-Depth Guide to the Application of N-Boc-3-bromo-4-fluoroaniline in Suzuki-Miyaura Cross-Coupling Reactions
N-Boc-3-bromo-4-fluoroaniline is a highly valuable and strategically designed building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of target molecules.[3] The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions and modulates the electronic properties of the aromatic ring, often leading to cleaner reactions and higher yields.[4]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6][7] This powerful reaction enables the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.[6][8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed mechanistic insights, field-proven protocols, and optimization strategies for the successful application of N-Boc-3-bromo-4-fluoroaniline in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Rationale and Key Experimental Considerations
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The process is a catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition : This is often the rate-determining step of the cycle.[10] The active Pd(0) catalyst inserts into the carbon-bromine bond of N-Boc-3-bromo-4-fluoroaniline to form a Pd(II) complex. The reactivity for aryl halides follows the trend I > Br > OTf >> Cl.[11][12] The electron-withdrawing nature of the fluorine substituent on the aniline ring can influence the rate of this step.
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species to the Pd(II) complex. For this to occur, the organoboron reagent, typically a boronic acid, must be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[14][15] The choice and stoichiometry of the base are therefore critical for reaction success.[14]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][11]
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving electron-deficient or sterically demanding substrates like N-Boc-3-bromo-4-fluoroaniline often benefit from more advanced catalytic systems.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[10][17] Pre-formed palladium precatalysts are also highly effective as they can rapidly generate the active catalytic species.[17]
-
The Role of the Base : The base plays multiple roles: it activates the boronic acid, facilitates the formation of key palladium intermediates, and can accelerate the final reductive elimination step.[18] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[18] The strength and nature of the base must be carefully selected. A base that is too strong or used at high temperatures may cause premature cleavage of the acid-labile N-Boc protecting group.[4]
-
Solvent System : The Suzuki coupling is remarkably versatile in its solvent tolerance.[18] Biphasic systems, such as toluene/water, dioxane/water, or THF/water, are very common.[16][18] The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst. The use of a single, anhydrous solvent is also possible with certain non-aqueous soluble bases.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution : Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each reagent before use.[19]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol provides a robust starting point for coupling N-Boc-3-bromo-4-fluoroaniline with a generic arylboronic acid.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%)[19]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.)[20]
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)[16]
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add N-Boc-3-bromo-4-fluoroaniline, the arylboronic acid, the base, and the palladium catalyst/ligand.[19][20]
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][20]
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[4][20]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Extraction : Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Purification : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4][21]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Summary and Optimization Strategies
The selection of optimal conditions is crucial for achieving high yields. The following table summarizes representative conditions that have proven effective for similar challenging substrates, providing a valuable starting point for optimization.
| Catalyst System | Base | Solvent System | Temp. (°C) | Notes / Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O (3:1) | 105 | A standard, widely used system for aryl bromides.[16] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | THF / H₂O | RT - 80 | Buchwald ligands are excellent for challenging couplings.[9][17] |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 70 - 90 | A highly effective catalyst for unprotected ortho-bromoanilines.[22] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene / H₂O | 100 | A robust system for a broad range of substrates.[13] |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane / H₂O | 90 | Often used, though may show lower yields for difficult substrates.[6][21] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Base is too weak or not soluble. | 1. Use a fresh catalyst or screen different catalyst/ligand systems (e.g., Buchwald ligands).[22] 2. Increase the reaction temperature in increments. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure a biphasic solvent system to aid solubility.[19] |
| Boc-Group Cleavage | 1. Base is too strong. 2. Reaction temperature is too high or reaction time is too long. | 1. Use a milder base such as K₂CO₃ or KF.[4][13] 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of the starting material.[4] |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged heating. | 1. Ensure solvents are properly degassed but use anhydrous conditions only if the base does not require water for solubility. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[19] 2. Minimize reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. | 1. Ensure the system is rigorously degassed and maintained under a strictly inert atmosphere throughout the reaction.[19] |
Conclusion
N-Boc-3-bromo-4-fluoroaniline is a powerful intermediate for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Success with this substrate hinges on a rational selection of the catalyst system, base, and solvent, grounded in a solid understanding of the reaction mechanism. The use of modern, bulky phosphine ligands is often advantageous for activating the C-Br bond. Careful control over the base and temperature is essential to preserve the integrity of the N-Boc protecting group. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently and effectively utilize this versatile building block in the pursuit of novel molecular entities for drug discovery and other applications.
References
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Wikipedia. Suzuki reaction. [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC. [Link]
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Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Wiley Online Library. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Lima, C. G. S., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
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Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Al-Masri, O. A. A., & Ali, B. F. (2020). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Iranian Chemical Society. [Link]
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ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Arora, P. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
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Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information. [Link]
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Margabandu, R., & Subramani, K. (2011). Synthesis of Biphenylamine Derivatives via Suzuki Coupling Reaction. Asian Journal of Research in Chemistry. [Link]
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Al-Masri, O. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]
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PubChem. N-Boc-3-bromo-4-fluoroaniline. [Link]
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ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
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ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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Application Notes & Protocols: N-Boc-3-bromo-4-fluoroaniline as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
N-tert-butoxycarbonyl-3-bromo-4-fluoroaniline (N-Boc-3-bromo-4-fluoroaniline) is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional nature—a Boc-protected amine, a reactive bromine atom, and an electron-withdrawing fluorine atom—provides chemists with a powerful tool for constructing complex molecular architectures. The Boc group offers robust protection of the aniline nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. Concurrently, the fluorine atom modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity of the final drug candidate. This guide provides an in-depth analysis of its applications, particularly in the synthesis of kinase inhibitors, and offers detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Compound Profile and Safety
A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical reagent.
Table 1: Physicochemical Properties and Safety Information for N-Boc-3-bromo-4-fluoroaniline
| Property | Value | References |
| CAS Number | 836619-77-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][3][4] |
| Molecular Weight | 290.13 g/mol | [1][4] |
| Appearance | Off-white to light brown solid/crystalline solid | [5][6] |
| Melting Point | 68 - 72 °C | [5] |
| Storage | Room temperature, in a dry, sealed container | [3] |
| Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [3][7][8] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [3][7][8] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[5][7][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][9]
The Strategic Role in Modern Drug Discovery
The 3-bromo-4-fluoroaniline scaffold is a privileged structure in medicinal chemistry, most notably in the field of oncology.[10] It serves as a core component in several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[11] The bromine atom acts as a synthetic linchpin, allowing for the late-stage introduction of complex moieties via cross-coupling, which is essential for building libraries of potential drug candidates.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies.[11][12] The aniline core of N-Boc-3-bromo-4-fluoroaniline often serves as the "hinge-binding" motif that anchors the drug molecule into the ATP-binding pocket of the target kinase. The strategic journey from this building block to a complex inhibitor is best illustrated by its role in the synthesis of molecules structurally related to blockbuster drugs like Lapatinib and Osimertinib.[13][14][15][16]
-
Lapatinib: An EGFR and HER2 inhibitor, Lapatinib's synthesis involves coupling a quinazoline core with an aniline derivative.[14][16] The 3-fluoro-benzyloxy aniline portion of Lapatinib highlights the importance of substituted anilines in achieving desired bioactivity.
-
Osimertinib: A third-generation EGFR inhibitor, Osimertinib targets resistance mutations.[13][15] Its synthesis involves the construction of a complex pyrimidine-indole structure, where substituted anilines are key precursors for forming the core aminopyrimidine ring.[17][18][19]
The workflow below illustrates the strategic use of this building block in a generalized synthetic pathway towards a kinase inhibitor core.
Caption: Generalized workflow for synthesizing a kinase inhibitor core.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom of N-Boc-3-bromo-4-fluoroaniline is readily activated by palladium catalysts, making it an ideal substrate for two of the most powerful bond-forming reactions in organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between an aryl halide and an organoboron compound.[20] This reaction is fundamental for linking the aniline core to other aromatic or heteroaromatic systems, a common strategy in expanding the structure-activity relationship (SAR) of a drug candidate.
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: The C-Br bond is reactive, but efficient coupling, especially with electron-rich boronic acids, requires a robust catalytic system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., triphenylphosphine or more advanced biarylphosphines like XPhos) is chosen.[21] The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A base, such as potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[21] The choice of a moderately strong inorganic base is compatible with the Boc-protecting group.
-
Solvent System: A mixed solvent system, often a combination of an organic solvent (like toluene or 1,4-dioxane) and water, is used to dissolve both the organic and inorganic reagents.[21][22]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of N-Boc-3-bromo-4-fluoroaniline with Phenylboronic Acid
| Reagents & Materials | Amount | Moles | Eq. |
| N-Boc-3-bromo-4-fluoroaniline | 290 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 mmol | 1.2 |
| Palladium(II) Acetate | 4.5 mg | 0.02 mmol | 0.02 |
| Triphenylphosphine | 10.5 mg | 0.04 mmol | 0.04 |
| Potassium Carbonate | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane (degassed) | 8 mL | - | - |
| Water (degassed) | 2 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-bromo-4-fluoroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product, tert-butyl (4-fluoro-5-phenyl-[1,1'-biphenyl]-3-yl)carbamate.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine, representing one of the most powerful methods for constructing aryl C-N bonds.[23][24][25][26] This reaction is indispensable for synthesizing diarylamines or attaching alkylamine side chains, which are common features in many pharmaceuticals.
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand.[23] For an electron-deficient substrate like N-Boc-3-bromo-4-fluoroaniline, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[27] They promote the crucial, often rate-limiting, reductive elimination step. Pre-formed palladium precatalysts incorporating these ligands are highly efficient.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[26] Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2: Buchwald-Hartwig Amination of N-Boc-3-bromo-4-fluoroaniline with Morpholine
| Reagents & Materials | Amount | Moles | Eq. |
| N-Boc-3-bromo-4-fluoroaniline | 290 mg | 1.0 mmol | 1.0 |
| Morpholine | 104 µL | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 9.2 mg | 0.01 mmol | 0.02 (Pd) |
| RuPhos | 14.0 mg | 0.03 mmol | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 mmol | 1.4 |
| Toluene (anhydrous) | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup (Glovebox): Due to the air-sensitive nature of the catalyst, ligand, and base, this reaction is best set up inside a glovebox. In a dry vial, weigh N-Boc-3-bromo-4-fluoroaniline (1.0 eq.), Pd₂(dba)₃ (1 mol%), RuPhos (3 mol%), and Sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 eq.).
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated heating block at 100-110 °C. Stir vigorously for 8-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired product, tert-butyl (4-fluoro-2-morpholinophenyl)carbamate.
Conclusion
N-Boc-3-bromo-4-fluoroaniline is more than a simple reagent; it is a meticulously designed building block that offers a pre-packaged solution for common challenges in pharmaceutical synthesis. The orthogonal reactivity of its functional groups allows for sequential, controlled modifications, providing a reliable and efficient pathway to complex and high-value molecules, particularly within the domain of kinase inhibitors. The protocols detailed herein provide a robust starting point for researchers to leverage the full synthetic potential of this powerful intermediate.
References
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N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals . Rhenium Shop. [Online] Available at: [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journals. [Online] Available at: [Link]
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Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib . Wiley Online Library. [Online] Available at: [Link]
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Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach . ResearchGate. [Online] Available at: [Link]
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N-Boc-3-bromo-4-fluoroaniline . MySkinRecipes. [Online] Available at: [Link]
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N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 . PubChem. [Online] Available at: [Link]
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(PDF) Synthetic Strategies in the Preparation of Osimertinib . ResearchGate. [Online] Available at: [Link]
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The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
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4-Bromo-3-fluoroaniline | C6H5BrFN . PubChem. [Online] Available at: [Link]
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Optimized synthetic protocol for the preparation of osimertinib . ResearchGate. [Online] Available at: [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. [Online] Available at: [Link]
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Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online] Available at: [Link]
- Process for the preparation of lapatinib. Google Patents.
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Buchwald–Hartwig amination . Wikipedia. [Online] Available at: [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives . National Institutes of Health (NIH). [Online] Available at: [Link]
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Advances in Cross-Coupling Reactions . MDPI. [Online] Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors . MDPI. [Online] Available at: [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications . National Institutes of Health (NIH). [Online] Available at: [Link]
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Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC . PubMed. [Online] Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents . JCT. [Online] Available at: [Link]
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Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive . National Institutes of Health (NIH). [Online] Available at: [Link]
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(PDF) Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines . ResearchGate. [Online] Available at: [Link]
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Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles . National Institutes of Health (NIH). [Online] Available at: [Link]
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Application Note: Optimizing Suzuki-Miyaura Coupling Reactions for Bromoaniline Substrates
Introduction: The Challenge and Opportunity of Bromoanilines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and functional materials.[1][2][3][4] While the reaction is broadly applicable, substrates like bromoanilines present a unique set of challenges. The electron-donating nature of the amino group (-NH₂) deactivates the aryl bromide towards the initial, often rate-limiting, oxidative addition step with the palladium catalyst.[5][6] Furthermore, the aniline nitrogen can act as a competing ligand, coordinating to the palladium center and hindering catalytic activity.[5]
Despite these hurdles, the aniline moiety is a vital pharmacophore, and developing robust protocols for its coupling is of paramount importance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key parameters, mechanistic considerations, and field-proven protocols for successfully employing bromoanilines in Suzuki-Miyaura coupling reactions. We will delve into the causality behind experimental choices to empower users to troubleshoot and optimize their specific transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9] The catalyst, a Palladium(0) species, is regenerated at the end of the cycle, ready to engage another substrate molecule.[7][8][10]
The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[7][9] This is followed by transmetalation, where the organic group from the organoboron reagent replaces the halide on the palladium complex.[7][11] This step requires activation by a base.[11][12] Finally, reductive elimination forms the new C-C bond in the desired product and regenerates the catalytically active Pd(0) species.[7][8]
Figure 2: A Troubleshooting Workflow for Common Suzuki Coupling Issues.
-
Dehalogenation: The bromoaniline is reduced to aniline. This can be caused by hydride sources in the reaction, sometimes from the solvent or base. [10]* Protodeborylation: The boronic acid reacts with water to revert to the corresponding arene. This is often a problem with less reactive aryl halides where the boronic acid decomposes before it can couple. [13]* Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species known to promote this side reaction. [10]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of bromoanilines.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended for ortho-, meta-, or para-bromoanilines and is adapted from methodologies proven effective for challenging substrates. [1][14]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoaniline (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 5:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2–24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Micellar Conditions in Water
This environmentally friendly protocol is effective for less sterically hindered bromoanilines. [15]
-
Vessel Charging: To a reaction vessel, add the bromoaniline isomer (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and the base (e.g., triethylamine, 2.0 equiv.). [15]2. Aqueous Phase: Add a degassed aqueous solution of a surfactant (e.g., 2 wt% Kolliphor EL in water). [15]3. Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). [8]4. Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate. [15]Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification. [15]
Conclusion
The Suzuki-Miyaura coupling of bromoanilines, while presenting challenges due to the electronic nature of the substrate, is a highly achievable and valuable transformation. Success is predicated on a rational approach to reaction design, focusing on the use of bulky, electron-rich phosphine ligands and appropriate precatalysts to overcome the high activation barrier of oxidative addition. Careful selection of the base and solvent, along with rigorous exclusion of oxygen, will minimize side reactions and maximize yields. By understanding the mechanistic underpinnings and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of valuable aniline-containing biaryl compounds.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
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Doucet, H. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
ACS Publications. (2016, June 27). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. [Link]
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Application Notes & Protocols: The Strategic Utility of N-Boc-3-bromo-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Central to the discovery and synthesis of these complex molecules is the use of strategically functionalized building blocks. This guide provides an in-depth analysis of N-Boc-3-bromo-4-fluoroaniline, a versatile and highly valuable reagent in the synthesis of kinase inhibitors. We will explore the rationale behind its molecular design, its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, and provide detailed, field-proven protocols for its use.
The Strategic Importance of the N-Boc-3-bromo-4-fluoroaniline Scaffold
The efficacy of a kinase inhibitor is intimately linked to its three-dimensional structure and its ability to interact with the ATP-binding pocket of the target kinase.[4] The N-Boc-3-bromo-4-fluoroaniline scaffold is pre-configured with chemical features that medicinal chemists strategically exploit to optimize the pharmacodynamic and pharmacokinetic properties of the final drug candidate.
-
The Fluoro Group (F): The 4-fluoro substituent is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its strong electronegativity can lead to favorable interactions, such as hydrogen bonding with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[4][5] Furthermore, the C-F bond is metabolically stable, often enhancing the drug's half-life by preventing oxidative metabolism at that position.
-
The Bromo Group (Br): The 3-bromo substituent serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid exploration of chemical space to identify potent and selective inhibitors.[7]
-
The N-Boc Group (tert-Butoxycarbonyl): The Boc protecting group on the aniline nitrogen is essential for modulating reactivity. It deactivates the aniline ring towards unwanted electrophilic substitution and prevents the amine from participating in side reactions during cross-coupling. Its lability under acidic conditions allows for clean deprotection at a later synthetic stage, revealing the aniline nitrogen for further functionalization, often to form a key hydrogen-bonding interaction within the kinase active site.[8]
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is fundamental to its successful and safe application.
| Property | Data | Source |
| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [9] |
| CAS Number | 836619-77-3 | [9] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [9] |
| Molecular Weight | 290.13 g/mol | [9] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 94-98 °C | N/A |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and THF. Insoluble in water. | N/A |
Safety & Handling: N-Boc-3-bromo-4-fluoroaniline should be handled in accordance with standard laboratory safety procedures.[10][11] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12] Always consult the latest Safety Data Sheet (SDS) before use.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
Core Applications in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling
The bromine atom on the N-Boc-3-bromo-4-fluoroaniline scaffold is the linchpin for its utility, enabling the construction of the complex biaryl or aryl-amino cores found in many kinase inhibitors.[1] Palladium-catalyzed reactions are the methods of choice for these transformations due to their broad functional group tolerance and mild reaction conditions.[5][13]
Suzuki-Miyaura Coupling: Forging the C-C Bond
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[14][15] In this context, it is used to couple the N-Boc-3-bromo-4-fluoroaniline core with a variety of aryl or heteroaryl boronic acids or esters. This strategy is frequently employed to build the "hinge-binding" moiety of a kinase inhibitor.[5]
Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with electron-rich anilines.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aniline, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Crafting the C-N Linkage
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, another key linkage in many classes of kinase inhibitors, including those targeting Aurora Kinase and others.[16][17][18] This reaction couples the aniline scaffold with a primary or secondary amine, often a heterocyclic amine, which can serve as a solubilizing group or a critical pharmacophore element.[19]
Causality & Mechanism: Similar to the Suzuki reaction, this process relies on a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XantPhos, RuPhos) is crucial to facilitate both the oxidative addition and the final reductive elimination steps.[17][20]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center and is deprotonated by a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig Amination Cycle.
Experimental Protocols
The following protocols are representative procedures and should be adapted based on the specific substrate and scale. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical microwave-assisted coupling, which often provides faster reaction times and higher yields.[5]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Microwave vial with a stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a microwave vial, add N-Boc-3-bromo-4-fluoroaniline, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the sealed vial in the microwave reactor and heat to the specified temperature (e.g., 120 °C) for the determined time (e.g., 30-60 minutes).
-
Scientist's Note: Microwave heating can significantly accelerate the reaction compared to conventional heating.[5] Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 equiv)
-
Amine nucleophile (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XantPhos, 4-10 mol%)[17]
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube with a stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-bromo-4-fluoroaniline, the base, the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine nucleophile (if liquid) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (typically 4-24 hours). Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
N-Boc-3-bromo-4-fluoroaniline is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic control. Its pre-installed protective group and halogen handle allow for its seamless integration into complex synthetic routes targeting high-value kinase inhibitors. The palladium-catalyzed cross-coupling reactions it readily undergoes—namely the Suzuki-Miyaura and Buchwald-Hartwig aminations—are reliable and robust methods for constructing the core scaffolds of these therapeutic agents. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to leverage this powerful reagent in the quest for novel and more effective kinase-targeted therapies.
References
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ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]
-
PubMed. (n.d.). Irreversible protein kinase inhibitors. Available at: [Link]
-
PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Available at: [Link]
- Various Authors. (n.d.). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. Note: This is a compilation of abstracts and search results related to Lapatinib synthesis.
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]
-
MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]
-
MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of lapatinib - CN103159747A.
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ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Available at: [Link]
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MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]
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ResearchGate. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Available at: [Link]
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National Institutes of Health (NIH). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
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MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-4-fluoroaniline. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Developing irreversible inhibitors of the protein kinase cysteinome. Available at: [Link]
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ResearchGate. (2025). The synthesis review of the approved Tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Available at: [Link]
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PubMed. (2007). Design and synthesis of rho kinase inhibitors (III). Available at: [Link]
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National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available at: [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]
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Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available at: [Link]
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ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
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Rhenium Bio Science. (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Available at: [Link]
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Application Note: Strategies for the Deprotection of N-Boc-3-bromo-4-fluoroaniline
Abstract
This technical guide provides detailed protocols and expert insights for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-3-bromo-4-fluoroaniline. The presence of electron-withdrawing halogen substituents on the aniline ring modifies its reactivity, necessitating carefully optimized deprotection strategies. This document outlines robust, field-proven methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), explaining the underlying chemical principles and offering practical guidance for researchers, scientists, and professionals in drug development. Key considerations for reaction monitoring, work-up, and purification are discussed to ensure high yield and purity of the target compound, 3-bromo-4-fluoroaniline.
Introduction: The Challenge of Deprotecting Electron-Deficient Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions.[1] It is frequently employed to protect primary and secondary amines, such as anilines, during multi-step synthetic sequences.[2]
The deprotection of N-Boc anilines is typically straightforward; however, the electronic properties of the aromatic ring can significantly influence the reaction kinetics. In the case of N-Boc-3-bromo-4-fluoroaniline, the nitrogen lone pair is delocalized into an aromatic system rendered electron-deficient by the inductive and mesomeric effects of the bromo and fluoro substituents. This reduced nucleophilicity can make the initial protonation step of the deprotection mechanism more challenging compared to electron-rich anilines, sometimes requiring more stringent conditions for the reaction to proceed to completion.
This guide provides two primary, validated protocols for the efficient deprotection of this specific substrate, addressing the practical challenges and ensuring a successful synthetic outcome.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[1] The process is initiated by the protonation of the carbonyl oxygen of the carbamate, which makes the carbonyl carbon more electrophilic.[2][3][4] This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4] The carbamic acid rapidly decarboxylates to release carbon dioxide gas and the free amine.[2][4] In the presence of a strong acid like TFA or HCl, the resulting aniline is protonated to form its corresponding ammonium salt.[4]
The key byproducts of this reaction are isobutylene (formed from the deprotonation of the tert-butyl cation) and carbon dioxide.[3][4] It is crucial to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet, as pressure can build up from the evolution of these gaseous byproducts.[4]
Figure 1. Mechanism of Acid-Catalyzed N-Boc Deprotection.
Experimental Protocols
The following protocols have been optimized for the deprotection of N-Boc-3-bromo-4-fluoroaniline. It is imperative to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.
Reaction Monitoring
A reliable method for monitoring the reaction is TLC. The deprotected product, 3-bromo-4-fluoroaniline, is significantly more polar than its N-Boc protected precursor.
-
Mobile Phase: A typical eluent system is 20-30% ethyl acetate in hexanes.
-
Visualization: The starting material is UV active. The product amine can be visualized with UV light and will also stain with ninhydrin, producing a characteristic colored spot, which confirms the presence of a primary amine.[5]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and often most efficient method for Boc deprotection. TFA is used in excess, acting as both the acid catalyst and the solvent.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-bromo-4-fluoroaniline (1.0 eq) in dichloromethane (approx. 0.2 M concentration).
-
To the stirred solution at room temperature, add trifluoroacetic acid (5-10 eq). A common ratio is a 1:1 mixture of DCM:TFA by volume.[6]
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: a. Once the reaction is complete, carefully remove the TFA and DCM in vacuo using a rotary evaporator. b. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM. c. Slowly and carefully add saturated aqueous NaHCO₃ solution to the organic layer to neutralize the excess TFA and quench the reaction. Caution: Vigorous CO₂ evolution will occur. d. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-bromo-4-fluoroaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using a solution of HCl in an organic solvent is another standard and effective method. Commercially available 4M HCl in 1,4-dioxane is typically used.[7] This method can be advantageous as it often precipitates the product as its hydrochloride salt, which can sometimes be isolated by simple filtration.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-bromo-4-fluoroaniline (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. Often, a precipitate of the amine hydrochloride salt will form.[7] Monitor the reaction by TLC.
-
Work-up Option A (Isolation of HCl salt): a. Upon completion, add diethyl ether to the reaction mixture to further precipitate the product salt. b. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-bromo-4-fluoroaniline hydrochloride.[8]
-
Work-up Option B (Isolation of free amine): a. Remove the solvents in vacuo. b. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. c. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product (either the free amine or the salt neutralized to the free amine) can be purified by column chromatography on silica gel.
Summary of Protocols and Troubleshooting
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid in 1,4-Dioxane |
| Solvent | Dichloromethane | Methanol, Ethyl Acetate, or 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 1-3 hours | 2-4 hours |
| Work-up | Aqueous basic wash | Aqueous basic wash or salt precipitation |
| Considerations | TFA is volatile but corrosive. | Dioxane is a peroxide-former. Product may precipitate as HCl salt. |
Troubleshooting:
-
Incomplete Reaction: If the starting material is not fully consumed, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C).[5][8] Ensure the acid used is not old or has absorbed moisture, which can reduce its efficacy.[8]
-
Side Product Formation: A potential side reaction is the tert-butylation of the aromatic ring by the tert-butyl cation intermediate, although this is less common with electron-deficient rings.[9] If this is observed, adding a scavenger like anisole or thioanisole to the reaction mixture can help trap the cation.[10]
Experimental Workflow Visualization
The general workflow for the deprotection and isolation of the target compound is summarized below.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-3-bromo-4-fluoroaniline
Introduction: Navigating the Synthesis of Complex Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for researchers in drug development and materials science.[1][4]
This application note provides a detailed experimental protocol and guiding principles for the Buchwald-Hartwig amination of a challenging substrate: N-Boc-3-bromo-4-fluoroaniline. The presence of a sterically demanding ortho-bromo substituent, an electron-withdrawing fluorine atom, and a protecting group on the nitrogen atom necessitates a carefully optimized reaction protocol. This guide will delve into the rationale behind the selection of each reaction component and provide a step-by-step procedure for a successful transformation.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, N-Boc-3-bromo-4-fluoroaniline), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Strategic Selection of Reagents for a Challenging Substrate
The success of the Buchwald-Hartwig amination of N-Boc-3-bromo-4-fluoroaniline hinges on the judicious choice of the catalyst, ligand, base, and solvent. The electronic and steric properties of this particular substrate guide our selection.
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | A Biarylphosphine Ligand (e.g., RuPhos, BrettPhos, or XPhos) | The steric bulk and electron-rich nature of biarylphosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, especially with sterically hindered and electron-deficient aryl bromides.[1][6] These ligands have demonstrated high efficacy in challenging coupling reactions. |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | A strong, non-nucleophilic base is required to deprotonate the N-Boc protected aniline. NaOtBu and LHMDS are commonly used and have proven effective in a wide range of Buchwald-Hartwig aminations.[5] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and effective solvents for the Buchwald-Hartwig amination, offering good solubility for the reagents and compatibility with the reaction conditions.[5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of N-Boc-3-bromo-4-fluoroaniline. Optimization of reaction time and temperature may be necessary for different amine coupling partners.
Materials and Reagents:
-
N-Boc-3-bromo-4-fluoroaniline
-
Amine coupling partner
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Biarylphosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating mantle or oil bath
Reaction Setup Workflow:
Figure 2: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine N-Boc-3-bromo-4-fluoroaniline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the biarylphosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. Finally, add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine coupling partner.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precatalyst and ligand.- Ensure the base is anhydrous and of high purity.- Increase the reaction temperature in increments of 10 °C. |
| Formation of side products (e.g., hydrodehalogenation) | - Unfavorable ligand-to-metal ratio- Presence of water or oxygen | - Optimize the ligand-to-palladium ratio.- Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a robust inert atmosphere. |
| Decomposition of starting material or product | - Base is too strong- High reaction temperature | - Consider a weaker base such as K₃PO₄ or Cs₂CO₃.- Lower the reaction temperature and extend the reaction time. |
Conclusion
The Buchwald-Hartwig amination of N-Boc-3-bromo-4-fluoroaniline presents a synthetic challenge that can be overcome with a well-designed experimental protocol. The use of a bulky and electron-rich biarylphosphine ligand in combination with a strong, non-nucleophilic base is paramount for achieving high yields. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient construction of complex and valuable arylamine building blocks.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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N-Boc-3-bromo-4-fluoroaniline as an intermediate in organic synthesis
An In-Depth Guide to the Application of N-Boc-3-bromo-4-fluoroaniline in Modern Organic Synthesis
Abstract
N-Boc-3-bromo-4-fluoroaniline, with the systematic IUPAC name tert-butyl N-(3-bromo-4-fluorophenyl)carbamate[1], has emerged as a highly valuable and versatile intermediate in the field of organic synthesis. Its strategic importance lies in its unique trifunctional architecture: a Boc-protected amine that masks reactivity and allows for controlled deprotection[2][3]; a bromine atom at the 3-position, serving as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions[4]; and a fluorine atom at the 4-position, which can profoundly influence the electronic properties, metabolic stability, and binding affinity of target molecules[4][5]. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols, and the underlying scientific principles that govern its reactivity.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe utilization in the laboratory.
Compound Data
| Property | Value | Reference |
| CAS Number | 836619-77-3 | [1][6] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |
| Molecular Weight | 290.13 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | ≥97% (Typical) | [2][8] |
| Storage | Room temperature, in a dry, well-ventilated area away from incompatible substances.[2][9][10] | N/A |
Safety and Handling
As a halogenated aniline derivative, N-Boc-3-bromo-4-fluoroaniline requires careful handling in accordance with good industrial hygiene and safety procedures.[9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[10][11][12] Use a NIOSH/MSHA approved respirator if dust formation is likely or if working outside a chemical fume hood.[12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.[11]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[9][11] For eye contact, rinse cautiously with water for several minutes.[9][11] If inhaled, remove the person to fresh air.[9][11] Seek immediate medical attention if you feel unwell.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes N-Boc-3-bromo-4-fluoroaniline an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[13] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13] The electron-withdrawing nature of the fluorine atom in N-Boc-3-bromo-4-fluoroaniline can enhance the rate of oxidative addition, a critical step in the catalytic cycle, potentially leading to higher reaction efficiency compared to electron-rich analogues.[14]
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 90 | 62 |
| 2-Bromoaniline | Various Boronic Esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |
| 4-Bromo-3-fluoroaniline | Thienylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Water (Micellar) | 100 | >95 |
Note: This table presents data for structurally similar bromoanilines to illustrate typical conditions and outcomes.[14][15][16]
This protocol outlines a general procedure for the coupling of N-Boc-3-bromo-4-fluoroaniline with a generic arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add N-Boc-3-bromo-4-fluoroaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).[13]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water) via syringe.[13]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[13][17]
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[13][17]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen bonds, a critical step in the creation of countless pharmaceutical agents.[18][19] This palladium-catalyzed reaction couples N-Boc-3-bromo-4-fluoroaniline with a primary or secondary amine. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), which facilitates the crucial reductive elimination step to form the desired C-N bond and regenerate the active catalyst.[18]
This protocol provides a general procedure and should be performed under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add N-Boc-3-bromo-4-fluoroaniline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube or vial with a magnetic stir bar.[17][20]
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv) to the reaction vessel.[17][20]
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.1-1.2 equiv) via syringe.[17][20]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[20]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[17]
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography to isolate the desired N-aryl amine product.[17]
Conclusion
N-Boc-3-bromo-4-fluoroaniline stands out as a quintessential building block for modern organic synthesis. The orthogonal reactivity of its functional groups—the protected amine for stability, the bromine for versatile cross-coupling, and the fluorine for property modulation—provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecular architectures. The protocols and principles outlined in this guide serve as a foundation for its application in the discovery and development of novel pharmaceuticals and advanced materials.
References
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- Fisher Scientific. (2025). 3-Bromo-4-fluoroaniline - Safety Data Sheet.
- BLD Pharm. (n.d.). 836619-77-3|N-Boc-3-bromo-4-fluoroaniline.
- Acros Organics. (2024). 4-Bromo-3-fluoroaniline - Safety Data Sheet.
- CymitQuimica. (n.d.). N-Boc-3-bromo-4-fluoroaniline.
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PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
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- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline.
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- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
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- Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
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Tarykina, A. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Magnetochemistry, 6(4), 67. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
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Posada, L. F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 23795-23800. Available at: [Link]
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MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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- White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
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- Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7609. Available at: [Link]
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The Strategic Utility of N-Boc-3-bromo-4-fluoroaniline in Modern Synthetic Chemistry
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and bromine moieties into aromatic scaffolds is a well-established approach for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. N-Boc-3-bromo-4-fluoroaniline has emerged as a pivotal building block in this context. Its unique substitution pattern offers a triad of synthetic advantages: a nucleophilic nitrogen atom temporarily masked by a tert-butyloxycarbonyl (Boc) group, a bromine atom amenable to a wide array of cross-coupling reactions, and a fluorine atom that can influence the molecule's electronic properties and metabolic stability.
This guide provides an in-depth exploration of the synthetic routes utilizing N-Boc-3-bromo-4-fluoroaniline, with a focus on palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of N-Boc-3-bromo-4-fluoroaniline serves as a synthetic handle for the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are paramount in this regard.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for constructing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of N-Boc-3-bromo-4-fluoroaniline with various arylboronic acids or esters provides access to a diverse range of 4-fluoro-3-aryl-aniline derivatives.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond, while the bulky Boc-protecting group can present steric considerations.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
Application Notes & Protocols for the Scale-Up Synthesis of N-Boc-3-bromo-4-fluoroaniline Derivatives
Introduction: Strategic Importance in Drug Discovery
N-Boc-3-bromo-4-fluoroaniline is a highly valuable substituted aniline building block in modern medicinal chemistry and pharmaceutical development. Its strategic importance lies in the orthogonal reactivity of its functional groups: the Boc-protected amine, the bromine atom, and the fluorine atom. This trifecta of functionality allows for sequential, site-selective modifications, making it an ideal scaffold for constructing complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The N-Boc group provides a robust and easily removable protecting group for the nucleophilic aniline nitrogen, preventing unwanted side reactions during synthesis.[1]
This document provides a detailed guide for the multi-gram scale synthesis of N-Boc-3-bromo-4-fluoroaniline, focusing on process safety, scalability, and optimization. The protocols are designed for researchers, chemists, and process development professionals aiming to produce this key intermediate with high purity and yield.
Synthetic Strategy & Mechanistic Rationale
The synthesis is a robust two-step process commencing with the regioselective bromination of commercially available 4-fluoroaniline, followed by the protection of the resulting aniline with a tert-butoxycarbonyl (Boc) group.
Step 1: Regioselective Electrophilic Bromination
The primary challenge in this step is to achieve mono-bromination exclusively at the C-3 position (ortho to the amine and meta to the fluorine). The powerful activating and ortho-, para-directing effect of the amine group dominates the weaker deactivating, yet also ortho-, para-directing, influence of the fluorine atom. Since the para position relative to the amine is blocked, electrophilic substitution is strongly directed to one of the two equivalent ortho positions.
For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂), especially for scale-up operations.[2][3] NBS is a crystalline solid that is safer to handle than the highly corrosive and volatile liquid bromine.[4] It provides a low, steady concentration of electrophilic bromine, which minimizes the risk of over-bromination (dibromination), a common side reaction with highly activated substrates like anilines.[5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), NBS is polarized, facilitating the attack by the electron-rich aniline ring to form the desired 3-bromo-4-fluoroaniline.[3]
Step 2: N-Boc Protection
Protecting the amino group is crucial for subsequent synthetic manipulations. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in a wide range of reaction conditions (e.g., nucleophilic attack, basic hydrolysis) and its facile removal under moderately acidic conditions.[6]
The protection is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) .[7][8] The reaction involves the nucleophilic attack of the aniline nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O.[9][10][11] This process is typically performed in the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate, to neutralize the acidic byproducts and drive the reaction to completion.[12]
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Detailed Scale-Up Experimental Protocols
Safety Precaution: These protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[13]
Protocol 1: Synthesis of 3-Bromo-4-fluoroaniline
Materials & Equipment:
-
Reagents: 4-Fluoroaniline (100 g, 0.90 mol), N-Bromosuccinimide (NBS, 168 g, 0.945 mol, 1.05 eq), N,N-Dimethylformamide (DMF, 1 L), Ethyl Acetate (EtOAc, 2 L), Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.
-
Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath.
Procedure:
-
Reactor Setup: Equip the 3 L flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in an ice-water bath.
-
Charge Reagents: Charge the flask with 4-fluoroaniline (100 g) and DMF (1 L). Stir the mixture until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C with vigorous stirring.
-
NBS Addition: Add NBS (168 g) to the cold solution portion-wise via the addition funnel over a period of 60-90 minutes. Causality: Slow, portion-wise addition is critical on a large scale to manage the exothermic nature of the reaction and prevent temperature spikes, which could lead to the formation of di-brominated impurities.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a larger beaker containing ice water (2 L). A precipitate will form.
-
Work-up:
-
Extract the aqueous mixture with ethyl acetate (3 x 700 mL).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench any unreacted bromine species), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-4-fluoroaniline as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of N-Boc-3-bromo-4-fluoroaniline
Materials & Equipment:
-
Reagents: Crude 3-Bromo-4-fluoroaniline (from Protocol 1, ~0.90 mol), Di-tert-butyl dicarbonate (Boc₂O, 217 g, 0.99 mol, 1.1 eq), Triethylamine (Et₃N, 137 mL, 0.99 mol, 1.1 eq), Tetrahydrofuran (THF, 1.5 L), Ethyl Acetate, Hexanes, Brine.
-
Equipment: 3 L round-bottom flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
Reactor Setup: To a 3 L flask under a nitrogen atmosphere, add the crude 3-bromo-4-fluoroaniline.
-
Dissolution: Dissolve the aniline in THF (1.5 L).
-
Reagent Addition: Add triethylamine (137 mL), followed by the slow addition of Boc₂O (217 g). An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting aniline.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Redissolve the residue in ethyl acetate (1.5 L).
-
Wash the organic solution with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.
-
-
Purification & Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.
-
Purify the crude material by recrystallization from a hot mixture of hexanes and ethyl acetate. Filter the crystallized solid and dry it under vacuum to yield N-Boc-3-bromo-4-fluoroaniline as a white to off-white solid.[15]
-
Process Optimization & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-bromination | Reaction temperature too high; NBS added too quickly. | Maintain strict temperature control (0-5 °C) during NBS addition. Add NBS in small portions over a longer period. Use exactly 1.0 equivalent of NBS. |
| Incomplete Bromination | Insufficient NBS; reaction time too short. | Ensure 1.0-1.05 equivalents of NBS are used. Extend the reaction time and monitor by TLC/HPLC until completion. |
| Incomplete Boc-Protection | Insufficient Boc₂O or base; presence of moisture. | Use a slight excess (1.1 eq) of both Boc₂O and base. Ensure the starting aniline and solvent are reasonably dry. |
| Formation of Urea Byproduct | Side reaction from isocyanate intermediate (if Boc₂O degrades). | Use fresh, high-quality Boc₂O. Maintain a moderate reaction temperature. |
| Difficult Recrystallization | Oily product; incorrect solvent system. | If the product oils out, try adding the hot solution to a pre-heated flask. Adjust the hexane/ethyl acetate ratio or explore alternative solvent systems like isopropanol/water. If recrystallization fails, purification by column chromatography is a reliable alternative.[5] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting synthesis impurities.
Analytical Characterization
The identity and purity of the final product, N-Boc-3-bromo-4-fluoroaniline, should be confirmed using a combination of spectroscopic and chromatographic methods.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to tert-butyl protons (~1.5 ppm, s, 9H), aromatic protons (multiplets, 3H), and the N-H proton (broad singlet, 1H). |
| ¹³C NMR | Chemical Shifts (δ) | Signals for tert-butyl carbons, aromatic carbons (showing C-F and C-Br coupling), and the carbamate carbonyl carbon (~152 ppm). |
| Mass Spec (MS) | m/z | Isotopic pattern characteristic of a monobrominated compound. Expected [M+H]⁺ for C₁₁H₁₄BrFNO₂⁺: ~290.02 and 292.02. |
| HPLC | Purity | A single major peak with purity ≥98% is desired. Method should be capable of separating starting material and potential byproducts.[16] |
| Melting Point | Range | A sharp melting point consistent with literature values for the pure compound. |
Note: Specific NMR shifts will depend on the deuterated solvent used.
Critical Safety & Handling Precautions
Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle only in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][14]
-
Bromine (as an alternative): Extremely hazardous, toxic, and corrosive. Causes severe burns upon contact and is fatal if inhaled.[17] Its use requires specialized equipment and stringent safety protocols, including having a sodium thiosulfate solution readily available for spills.[13][18][19][20] The use of NBS is strongly recommended to mitigate these risks.
-
4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid with a low melting point (~23 °C). It is an irritant. Store in a cool, well-ventilated area away from heat sources.[6]
-
Solvents (DMF, THF, EtOAc): Flammable liquids. DMF is a reproductive toxin. THF can form explosive peroxides upon storage. All should be handled in a fume hood away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[19] For bromine spills, neutralize with a sodium thiosulfate solution before cleanup.
References
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Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2018). Bromine | Chemical Emergencies. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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National Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
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GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
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YouTube. (2015). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-Boc-3-bromo-4-fluoroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from [Link]
-
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National Institutes of Health. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Retrieved from [Link]
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Rhenium Shop. (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-Bromo-4-fluoroaniline, 5g, Each. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
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Application Notes and Protocols for N-Boc-3-bromo-4-fluoroaniline in Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
N-Boc-3-bromo-4-fluoroaniline is a strategically functionalized aromatic compound with significant potential in the realm of materials science. Its unique combination of a protected amine (N-Boc), a polymerizable site (bromo group), and an electron-withdrawing fluoro group makes it an invaluable monomer for the synthesis of advanced functional polymers. The tert-butyloxycarbonyl (Boc) protecting group offers a crucial advantage by enabling controlled polymerization through cross-coupling reactions, preventing unwanted side reactions associated with the free amine.[1] Furthermore, the presence of fluorine imparts desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, and tailored electronic characteristics, making them suitable for applications in organic electronics.[2][3][4][5]
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging N-Boc-3-bromo-4-fluoroaniline for the creation of novel materials. We will delve into two primary synthetic strategies: Suzuki-Miyaura polycondensation for the synthesis of well-defined conjugated polymers and a discussion of oxidative polymerization as an alternative route.
PART 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of conjugated polymers from halogenated monomers.[6][7][8] In this section, we outline a protocol for the polymerization of N-Boc-3-bromo-4-fluoroaniline with a suitable bis(boronic acid) or bis(boronate ester) comonomer.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura polycondensation. Palladium(0) complexes are the active catalytic species that initiate the catalytic cycle. Ligands, typically phosphines, stabilize the palladium center and influence its reactivity and selectivity. A base is required to activate the boronic acid derivative for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and the catalyst complex.
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a copolymer of N-Boc-3-bromo-4-fluoroaniline and 1,4-phenylenediboronic acid.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 equivalent)
-
1,4-Phenylenediboronic acid (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-bromo-4-fluoroaniline (1.0 equiv.), 1,4-phenylenediboronic acid (1.0 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask via cannula or syringe. The solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under a continuous flow of inert gas.
-
Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC). The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it sequentially with water and methanol to remove any remaining salts and low molecular weight oligomers. For further purification, a Soxhlet extraction with methanol, acetone, and finally chloroform or tetrahydrofuran (THF) can be performed to isolate the desired polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Visualization of the Suzuki Polycondensation Workflow
Caption: Workflow for the Suzuki-Miyaura polycondensation of N-Boc-3-bromo-4-fluoroaniline.
PART 2: Deprotection of the N-Boc Group
To obtain the final functional polyaniline derivative with a free amine group, the N-Boc protecting group must be removed. This deprotection step is crucial for enabling the desired electronic and chemical properties of the polymer.
Causality Behind Experimental Choices
The N-Boc group is typically cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose as it is volatile and can be easily removed after the reaction. The choice of solvent is important to ensure the solubility of the Boc-protected polymer. Dichloromethane (DCM) is often a good choice.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected polymer in dichloromethane.
-
Acid Addition: Slowly add trifluoroacetic acid to the polymer solution at room temperature. The volume of TFA should be about 20-50% of the total volume.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by FTIR spectroscopy, looking for the disappearance of the Boc-carbonyl stretch (around 1700 cm⁻¹) and the appearance of N-H stretches.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Precipitation: Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMF or THF) and precipitate the deprotected polymer by adding it to a large volume of methanol containing a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
Purification: Filter the polymer, wash thoroughly with water and methanol, and dry under vacuum.
Visualization of the Deprotection Process
Caption: Step-by-step workflow for the deprotection of the N-Boc group.
PART 3: Oxidative Polymerization - An Alternative Synthetic Route
While Suzuki polycondensation offers excellent control over the polymer structure, oxidative polymerization is a more direct and often simpler method for synthesizing polyaniline and its derivatives.[9][10][11][12] However, this method typically leads to less defined polymer structures.
Conceptual Framework
In oxidative polymerization, the aniline monomer is oxidized in an acidic medium using a chemical oxidant, such as ammonium persulfate. The reaction proceeds through the formation of aniline radical cations, which then couple to form the polymer chain.[13] The presence of the N-Boc group in N-Boc-3-bromo-4-fluoroaniline would likely hinder this process due to its steric bulk and electronic effects. Therefore, deprotection of the Boc group prior to polymerization would be the more viable approach for this synthetic strategy.
Proposed Experimental Protocol: Oxidative Polymerization of 3-bromo-4-fluoroaniline
-
Deprotection: First, deprotect N-Boc-3-bromo-4-fluoroaniline to obtain 3-bromo-4-fluoroaniline using the protocol described in PART 2.
-
Polymerization:
-
Dissolve 3-bromo-4-fluoroaniline in an acidic aqueous solution (e.g., 1 M HCl).
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled aqueous solution of an oxidant, such as ammonium persulfate, to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed for several hours. The formation of a colored precipitate indicates polymer formation.
-
Collect the polymer by filtration, wash extensively with water and methanol, and dry under vacuum.
-
PART 4: Characterization and Properties
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the polymer repeating unit. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization and deprotection. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index. |
| UV-Vis Spectroscopy | Investigation of the electronic absorption properties and conjugation length. |
| Cyclic Voltammetry (CV) | Evaluation of the electrochemical properties, such as redox potentials and stability. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
The incorporation of fluorine is expected to lower the HOMO and LUMO energy levels of the polymer, which can facilitate electron injection and improve stability against oxidative degradation.[4][5] This makes these materials promising candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[2][3]
Conclusion
N-Boc-3-bromo-4-fluoroaniline is a highly versatile and valuable monomer for the synthesis of novel functional polymers. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this building block in materials science. The ability to create well-defined conjugated polymers via Suzuki-Miyaura polycondensation, followed by a straightforward deprotection step, opens up a wide range of possibilities for designing materials with tailored electronic and physical properties for advanced applications.
References
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
ResearchGate. (2025). Highly Conductive and Electroactive Fluorine-Functionalized Polyanilines. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wiley Online Library. (2006). Polymerization of aniline by copper-catalyzed air oxidation. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2025). Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells. [Link]
-
MDPI. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. [Link]
-
PubMed. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. [Link]
-
PubMed. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]
-
DSpace@MIT. (n.d.). Palladium catalysis in the synthesis of polyaniline-related materials. [Link]
-
Semantic Scholar. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]
-
Semantic Scholar. (1999). Chemical trapping experiments support a cation‐radical mechanism for the oxidative polymerization of aniline. [Link]
-
SciSpace. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2015). (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. [Link]
-
ResearchGate. (2025). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. [Link]
-
National Institutes of Health. (n.d.). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. [Link]
-
ResearchGate. (2025). Theoretical study of the oxidative polymerization of aniline with peroxydisulfate: Tetramer formation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. | Semantic Scholar [semanticscholar.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical trapping experiments support a cation‐radical mechanism for the oxidative polymerization of aniline | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Boc-3-bromo-4-fluoroaniline
Welcome to the technical support center for the purification of crude N-Boc-3-bromo-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may face during the purification of N-Boc-3-bromo-4-fluoroaniline, offering step-by-step solutions grounded in chemical principles.
Question 1: My final product is a persistent oil or waxy solid that won't crystallize. What's causing this and how can I fix it?
Answer: This is a frequent issue often caused by residual solvents or the presence of unreacted starting materials or byproducts that act as crystallization inhibitors.
-
Causality: The Boc-protection reaction of 3-bromo-4-fluoroaniline can sometimes be incomplete, leaving behind the starting aniline. Additionally, excess di-tert-butyl dicarbonate (Boc)₂O or its breakdown products can contaminate the crude material. These impurities, along with residual solvents from the work-up, lower the overall purity and interfere with the crystal lattice formation of the desired product.
-
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious as prolonged heat can potentially lead to Boc-group degradation.
-
Azeotropic Removal of Water: If aqueous work-up was performed, trace amounts of water can be removed by dissolving the crude product in a suitable solvent like toluene and then removing the solvent under reduced pressure. This process can be repeated 2-3 times.
-
Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction can remove many impurities. Dissolve the crude product in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 3-bromo-4-fluoroaniline, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to reduce the water content. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Initiating Crystallization: If the product remains an oil after rigorous drying, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product, if available, is also highly effective.
-
Question 2: My NMR spectrum shows a significant amount of starting material (3-bromo-4-fluoroaniline) even after purification. How can I improve its removal?
Answer: Incomplete reaction or inefficient removal during work-up are the primary reasons for this contamination.
-
Causality: The nucleophilicity of the aniline can be a factor in the reaction's completeness. If the reaction is not driven to completion, a significant amount of the starting aniline will remain. Standard work-ups may not completely remove this more polar impurity.
-
Troubleshooting Workflow:
-
Detailed Protocol: Column Chromatography If acidic washes are insufficient, column chromatography is the most effective method. [1] 1. Stationary Phase: Silica gel (230-400 mesh). 2. Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%). 3. Procedure:
- Dry-load the crude product onto a small amount of silica gel for best resolution.
- Run the column, collecting fractions. The less polar N-Boc protected product will elute before the more polar starting aniline.
- Monitor the fractions by Thin Layer Chromatography (TLC).
- Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: I'm observing a byproduct with a similar Rf to my product on TLC. What could it be and how do I separate it?
Answer: This could be an isomer or a related impurity. Understanding the potential side reactions is key to effective separation.
-
Causality: While less common in Boc protections, impurities in the starting 3-bromo-4-fluoroaniline could lead to the formation of isomeric N-Boc protected products. For instance, if the starting material contains 4-bromo-3-fluoroaniline, the corresponding Boc-protected isomer will be present. [2][3][4][5]
-
Separation Strategy:
-
High-Performance Liquid Chromatography (HPLC): For analytical assessment and preparative separation of closely related isomers, reverse-phase HPLC is a powerful tool. [6]A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Recrystallization: If the impurity is present in a small amount, a carefully optimized recrystallization can be effective. Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include hexanes, heptane, or mixtures of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of N-Boc-3-bromo-4-fluoroaniline? Can it be stored long-term?
A1: N-Boc-3-bromo-4-fluoroaniline is generally stable under normal storage conditions. [7]For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Under these conditions, the compound is stable for extended periods.
Q2: I suspect my product is degrading. What are the likely degradation pathways?
A2: The primary degradation pathway for N-Boc-3-bromo-4-fluoroaniline is the acid-catalyzed deprotection of the Boc group. [8][9]This can occur if the material is exposed to acidic conditions, even trace amounts, over time. The Boc group is generally stable to basic and nucleophilic conditions. [10]Thermolytic deprotection can also occur at elevated temperatures. [11]
-
Degradation Mechanism:
Caption: Acid-catalyzed deprotection of the Boc group.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques provides the most comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. The presence of the characteristic tert-butyl signal (a singlet integrating to 9 protons around 1.5 ppm) is a key indicator of the Boc group. [6]* High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities. A purity of ≥97% is often considered acceptable for many applications. [6][12]* Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help identify byproducts.
Q4: Can I use acidic modifiers like TFA in my HPLC mobile phase?
A4: Caution is advised when using strong acids like trifluoroacetic acid (TFA) in the mobile phase for HPLC analysis or purification of Boc-protected compounds. While low concentrations (e.g., 0.1%) are often used, prolonged exposure, especially during fraction collection and subsequent evaporation, can lead to the cleavage of the Boc group. [13]If an acidic modifier is necessary, immediate neutralization of collected fractions is recommended, or consider using a weaker acid like acetic acid.
Experimental Protocols
Protocol 1: Column Chromatography Purification
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) |
| Sample Loading | Dry loading is recommended for optimal separation. |
| Monitoring | Thin Layer Chromatography (TFC) with UV visualization. |
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude N-Boc-3-bromo-4-fluoroaniline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the percentage of ethyl acetate in the mobile phase to elute the compounds.
-
Analyze the collected fractions by TLC. The desired product should have a higher Rf value than the starting aniline.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Oakwood Chemical. (n.d.). N-Boc-3-bromo-4-fluoroaniline, min 97%. [Link]
-
PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Rhenium Shop. (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. 4-溴-3-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. reddit.com [reddit.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. calpaclab.com [calpaclab.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc-3-bromo-4-fluoroaniline
Sources
- 1. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Synthesis of N-Boc-3-bromo-4-fluoroaniline
Welcome to the technical support guide for the synthesis of N-Boc-3-bromo-4-fluoroaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this critical transformation. We will delve into the mechanistic rationale behind these issues and provide field-proven troubleshooting strategies to optimize your synthesis for yield, purity, and reproducibility.
Synthesis Overview: The Boc Protection of 3-Bromo-4-fluoroaniline
The most direct and common route to N-Boc-3-bromo-4-fluoroaniline is the protection of the amino group of 3-bromo-4-fluoroaniline using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. While seemingly straightforward, this reaction is sensitive to conditions that can lead to several side products, complicating purification and reducing overall yield.
The primary transformation is as follows:
Caption: General scheme for Boc protection of 3-bromo-4-fluoroaniline.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during the synthesis in a practical question-and-answer format.
Issue 1: Low Yield & Incomplete Conversion
Question: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 3-bromo-4-fluoroaniline even after extended reaction time. What are the likely causes?
Answer: Incomplete conversion is a frequent challenge and typically points to one of three areas: reagent stoichiometry and quality, reaction conditions, or the inherent reactivity of the substrate.
-
Reactivity of the Substrate: 3-Bromo-4-fluoroaniline is an electron-poor aniline. The electron-withdrawing effects of both the bromine and fluorine atoms decrease the nucleophilicity of the amino group, making it less reactive towards (Boc)₂O compared to simple anilines[1]. This inherently slower reaction rate can lead to incomplete conversion under insufficiently forcing conditions.
-
Reagent Quality & Stoichiometry:
-
(Boc)₂O Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh bottle or material that has been stored properly under anhydrous conditions. We recommend using a slight excess (1.1 to 1.2 equivalents) to compensate for any minor degradation and drive the reaction to completion.
-
Base Equivalents: A base is required to neutralize the tert-butoxycarbamic acid byproduct. Ensure at least a stoichiometric amount (1.0 to 1.5 equivalents) of a suitable base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is used.
-
-
Solvent & Temperature:
-
Anhydrous Conditions: Any water in the reaction will compete with the aniline to react with (Boc)₂O, reducing its effective concentration. Always use anhydrous solvents.
-
Temperature: While often run at room temperature, gently heating the reaction to 40°C can often provide the necessary activation energy to overcome the low nucleophilicity of the starting material and achieve full conversion[2].
-
Issue 2: Formation of a Major, Less Polar Impurity
Question: My crude product shows a significant spot on TLC that is less polar than my desired product. Mass spectrometry suggests it has a mass corresponding to the addition of two Boc groups. What is this, and how can I prevent it?
Answer: You are observing the formation of the di-Boc protected aniline, tert-butyl N-(tert-butoxycarbonyl)-N-(3-bromo-4-fluorophenyl)carbamate. This is a classic side reaction in Boc protections, especially with anilines[3].
Mechanism of Di-Boc Formation: After the initial N-Boc product is formed, the remaining N-H proton is weakly acidic. In the presence of a sufficiently strong base, this proton can be removed to form an anilide anion. This anion is nucleophilic enough to attack another molecule of (Boc)₂O, resulting in the di-protected species.
Caption: Pathway for the formation of the di-Boc side product.
Prevention Strategies:
| Strategy | Rationale & Implementation |
| Control Base Strength | Avoid strong bases like sodium hydride (NaH) or catalytic 4-dimethylaminopyridine (DMAP) unless absolutely necessary and carefully controlled. Mild inorganic bases like NaHCO₃ or organic bases like Et₃N are much less likely to deprotonate the N-Boc product[2]. |
| Limit (Boc)₂O Stoichiometry | Using a large excess of (Boc)₂O increases the probability of the second addition. Limit the excess to 1.1-1.2 equivalents. |
| Control Reaction Time | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent the slower formation of the di-Boc byproduct. |
Issue 3: Presence of Isomeric Impurities
Question: My final product contains an isomer, N-Boc-2-bromo-4-fluoroaniline. My starting material was pure 3-bromo-4-fluoroaniline. How is this possible?
Answer: This scenario is highly unlikely if your starting material is indeed pure. This type of impurity almost always indicates that the synthetic route involved the bromination of a precursor after the nitrogen was functionalized, or that the initial 3-bromo-4-fluoroaniline starting material was contaminated with its isomer.
Alternative Synthesis Route & Regioselectivity: If the synthesis starts with 4-fluoroaniline, which is then Boc-protected and subsequently brominated, regioselectivity becomes the critical issue. The N-Boc group is a powerful ortho-, para-directing group. Since the para position is blocked by fluorine, bromination will occur at one of the ortho positions.
Caption: Regiochemical outcomes of brominating N-Boc-4-fluoroaniline.
While the position meta to the fluorine (C3) is generally favored, some bromination can occur at the more sterically hindered position ortho to both the fluorine and the bulky N-Boc group (C2), leading to the isomeric impurity[4].
Troubleshooting:
-
Verify Starting Material: Always confirm the purity and identity of your starting 3-bromo-4-fluoroaniline by NMR or another suitable method.
-
Purification: If the isomer is present, careful column chromatography is required for separation, as the polarity of the two isomers is often very similar.
Recommended Experimental Protocol
This protocol is optimized to minimize common side reactions when starting from 3-bromo-4-fluoroaniline.
Materials:
-
3-Bromo-4-fluoroaniline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.15 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 3-bromo-4-fluoroaniline (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Addition of Reagents: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve (Boc)₂O (1.15 equiv) in a small amount of the reaction solvent and add it dropwise to the aniline solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The product should be less polar than the starting amine. The reaction is typically complete within 2-6 hours. If conversion is slow, the reaction can be gently warmed to 40°C.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is typically a solid or thick oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-bromo-4-fluoroaniline as a white solid.
Diagnostic Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues based on your analytical data.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-7. [Link]
-
Li, B., et al. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2011(15), 2433-2438. [Link]
Sources
Technical Support Center: Suzuki Coupling with N-Boc-3-bromo-4-fluoroaniline
As a Senior Application Scientist, I've frequently guided researchers through the nuances of Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide practical, experience-driven advice for troubleshooting reactions involving N-Boc-3-bromo-4-fluoroaniline, a substrate that, while versatile, can present unique challenges due to its electronic properties and functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling reaction with N-Boc-3-bromo-4-fluoroaniline is showing no product formation or very low conversion. What are the likely causes and how can I fix it?
This is a common issue that often points to problems with catalyst activation or stability. The N-Boc protecting group and the fluorine atom modify the electronic properties of the aniline, which can impact the oxidative addition step.
Core Areas to Investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich aryl bromide like this, a bulky, electron-rich phosphine ligand is often necessary to promote oxidative addition and prevent catalyst decomposition.
-
Base Selection: The base's strength and solubility are paramount. An inappropriate base can lead to incomplete transmetalation or hydrolysis of the boronic acid/ester.
-
Solvent & Oxygen Contamination: Degassing is non-negotiable. Residual oxygen can oxidize the palladium catalyst, rendering it inactive. The solvent must be anhydrous and capable of solubilizing all reaction components.
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for low conversion.
Recommended Protocol Adjustments:
| Parameter | Standard Condition (Often Fails) | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ (0.5-1 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Buchwald ligands accelerate reductive elimination and are robust for electron-rich systems. |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous, powdered) | Stronger, non-nucleophilic base promotes transmetalation without significant boronic acid decomposition. |
| Solvent | Toluene/H₂O | 1,4-Dioxane or CPME | Aprotic polar solvents can improve solubility and reaction rates. |
| Temperature | 100 °C | 80-90 °C | Lowering the temperature can sometimes suppress side reactions like protodebromination. |
Question 2: I am observing significant amounts of a side product corresponding to the debrominated starting material (N-Boc-4-fluoroaniline). What causes this and how can I prevent it?
This side reaction is known as protodebromination . It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
Mechanistic Insight:
Protodebromination can arise from several pathways, but a common one involves the reaction of the palladium-aryl intermediate with a proton source (like water or even the solvent) before it can couple with the boronic acid. It can also be promoted by certain bases or impurities.
Preventative Measures:
-
Scrupulously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use. The presence of water is a primary culprit.
-
Boronic Acid Quality: Use high-purity boronic acids or esters. Impurities can facilitate decomposition pathways. Consider using boronic acid pinacol esters (BPin), which are often more stable and less prone to protodeboronation, a related side reaction that can also lead to issues.
-
Base Selection: Switch to a milder or non-hydroxide-containing base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.
-
Reaction Temperature: As a general rule, use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures can accelerate decomposition and side reactions.
Question 3: My reaction works, but the yield is inconsistent. How can I improve the reproducibility of my Suzuki coupling?
Inconsistent yields often stem from subtle variations in reaction setup and reagent quality. The key is rigorous control over all parameters.
Key Factors for Reproducibility:
-
Atmosphere Control: Ensure a truly inert atmosphere. A glovebox is ideal, but if not available, use Schlenk line techniques with at least three freeze-pump-thaw cycles for degassing. Simply bubbling argon through the solvent for a few minutes is often insufficient.
-
Reagent Stoichiometry:
-
Boronic Acid/Ester: Use a slight excess (1.1-1.3 equivalents). Too much can lead to homo-coupling.
-
Base: Use at least 2-3 equivalents. Ensure it is finely powdered to maximize surface area.
-
-
Stirring: Ensure vigorous and consistent stirring. Poor mixing can create localized concentration gradients, hindering the reaction.
Experimental Workflow for Robustness:
Caption: Workflow for reproducible Suzuki couplings.
Optimized Protocol: Suzuki Coupling of N-Boc-3-bromo-4-fluoroaniline
This protocol incorporates best practices to mitigate the common issues discussed above.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (finely powdered, dried, 3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-bromo-4-fluoroaniline, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath to 85 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Potassium Phosphate as a New Base for the Suzuki-Miyaura Cross-Coupling Reaction in Water. Organic Letters, 4(11), 1823–1826. [Link]
-
Grushin, V. V. (2002). Hydridopalladium Complexes in Catalysis: A Bridge between Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 102(10), 3525–3592. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5312–5325. [Link]
Technical Support Center: Regioselective Bromination of N-Boc-4-fluoroaniline
Prepared by the Senior Application Scientist Team Last Updated: January 7, 2026
Welcome to the technical support resource for the regioselective bromination of tert-butyl (4-fluorophenyl)carbamate (N-Boc-4-fluoroaniline). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of bromination on this critical synthetic intermediate. We provide in-depth, field-proven answers to common issues, explaining the chemical principles behind our recommendations to empower you to solve problems effectively.
Understanding the Core Challenge: Competing Directing Effects
The central difficulty in the bromination of N-Boc-4-fluoroaniline arises from the two substituents on the aromatic ring: the N-Boc-amino group and the fluorine atom. Both influence where the incoming electrophile (Br⁺) will attack.
-
N-Boc-Amino Group (-NHBoc): This is a strongly activating, ortho, para-directing group.[1] The nitrogen's lone pair donates electron density into the ring, particularly at the positions ortho to it (C2 and C6). While the Boc group's carbonyl does pull some electron density away from the nitrogen (reducing its activating strength compared to a simple -NH₂ group), it remains the dominant activating and directing group.[2][3]
-
Fluorine Atom (-F): This is a weakly deactivating, ortho, para-directing group.[4][5] Fluorine is highly electronegative, pulling electron density from the ring through the sigma bond (inductive effect, -I), which deactivates the ring overall. However, it can donate electron density via its lone pairs (resonance effect, +M), directing substitution to its ortho positions (C3 and C5).[4][6]
The powerful activating nature of the -NHBoc group typically overrides the deactivating effect of the fluorine, making the positions ortho to the amino group (C2, C6) the most nucleophilic and therefore the most likely sites of bromination. However, suboptimal conditions can lead to poor selectivity and side reactions.
Caption: Competing directing effects in the bromination of N-Boc-4-fluoroaniline.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a significant amount of the 2,6-dibromo product. How can I improve mono-bromination selectivity?
Answer: This is a classic case of over-bromination, caused by the high reactivity of the aniline ring, which remains strongly activated even with the Boc protecting group.[7][8] Once the first bromine is added at the C2 position, the ring is still sufficiently activated to react a second time at the C6 position.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a precise stoichiometry of your brominating agent. Start with 1.0 to 1.05 equivalents. An excess of the brominating agent will inevitably lead to di-substitution.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often difficult to control. Switch to a milder, solid-phase reagent like N-Bromosuccinimide (NBS) . NBS is easier to handle and generally provides higher selectivity for mono-bromination in activated systems.[9][10]
-
Reaction Temperature: Lower the reaction temperature. Start your reaction at 0 °C or even -10 °C and allow it to slowly warm to room temperature. Lower temperatures decrease the reaction rate, giving the mono-brominated product a chance to accumulate before it can react again.
-
Solvent Choice: The solvent can modulate the reactivity of the brominating agent. Highly polar solvents can promote the formation of a more potent electrophilic bromine species.[11] Switching from a polar aprotic solvent like DMF to a less polar one like Dichloromethane (DCM) or Acetonitrile (MeCN) can temper the reaction's reactivity.[12]
Q2: I'm getting a mixture of the desired 2-bromo isomer and the undesired 3-bromo isomer. How can I increase the regioselectivity for the 2-position?
Answer: Formation of the 3-bromo isomer indicates that the directing effect of the fluorine atom is competing more effectively than expected. This can be highly dependent on the solvent and the specific brominating agent used. The polarity of the solvent can influence the transition state energies for substitution at different positions.[13]
Troubleshooting Steps:
-
Optimize the Solvent: For maximizing ortho-bromination to the amino group, N,N-dimethylformamide (DMF) is often an excellent choice. It has been shown to provide high para-selectivity (analogous to ortho-selectivity in this case) in the bromination of anilines with NBS.[14] A detailed protocol using NBS in DMF is provided below.[15][16]
-
Use a Bulky Brominating Agent: While less common, employing a bulkier brominating agent can sometimes enhance selectivity by favoring the sterically less hindered position. However, in this substrate, the C2 and C3 positions have similar steric environments.
-
Consider an Alternative Reagent System: The Copper(II) Bromide (CuBr₂) system in a solvent like acetonitrile is known for high regioselectivity in the bromination of anilines, typically favoring para-substitution.[17][18] For N-Boc-4-fluoroaniline, this would translate to high selectivity for the C2 position.
| Reagent | Typical Conditions | Key Advantages | Potential Issues |
| **Bromine (Br₂) ** | DCM or Acetic Acid, 0 °C to RT | Inexpensive | Highly reactive, corrosive, hard to control, HBr byproduct |
| N-Bromosuccinimide (NBS) | DMF, MeCN, or CCl₄, 0 °C to RT[14] | Solid, easy to handle, milder, selectivity tunable by solvent[14] | Can be source of radical bromine under light/initiators |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, RT to 60 °C[14][17][19] | Mild conditions, excellent for mono-bromination, high regioselectivity[14][17] | Requires filtration to remove copper salts |
Table 1: Comparison of common brominating agents for aniline derivatives.
Q3: I am observing cleavage of the Boc protecting group during the reaction or workup. What is causing this and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. If your reaction generates acidic byproducts, you will see deprotection. This is a common issue when using molecular bromine (Br₂), as it produces one equivalent of hydrobromic acid (HBr) for every substitution.
Troubleshooting Steps:
-
Avoid Br₂: The most effective solution is to use a brominating agent that does not generate a strong acid. NBS is the ideal choice, as its byproduct is succinimide, which is not acidic enough to cleave the Boc group under neutral conditions.
-
Include an Acid Scavenger: If you must use Br₂, include a non-nucleophilic, sterically hindered base in the reaction mixture to neutralize the HBr as it forms. Proton sponge or 2,6-lutidine are potential options, though they may complicate purification. A simple, weak inorganic base like sodium bicarbonate can also be used, but solubility can be an issue in organic solvents.
-
Aqueous Workup: During the workup, avoid strong acids. Use a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid before extraction and concentration.
Caption: Troubleshooting workflow for the bromination of N-Boc-4-fluoroaniline.
Recommended Experimental Protocols
Protocol 1: High-Selectivity ortho-Bromination using N-Bromosuccinimide (NBS)
This protocol is optimized for the synthesis of tert-butyl (2-bromo-4-fluorophenyl)carbamate, maximizing regioselectivity and minimizing side products.[15][16]
Materials:
-
N-Boc-4-fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-4-fluoroaniline (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 eq) to the stirred solution in portions over 5-10 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with DCM or EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-fluoro-N-Boc-aniline.
Protocol 2 (Advanced): Regioselective Synthesis of the 3-Bromo Isomer via Directed ortho-Metalation (DoM)
For cases where the thermodynamically disfavored 3-bromo isomer is the desired product, standard electrophilic substitution is not a viable strategy. Instead, a Directed ortho-Metalation (DoM) approach can be employed.[20] In this substrate, the fluorine atom is a known, albeit weak, directed metalation group. The Boc-amino group is a much stronger director, but its ortho positions (C2, C6) are sterically hindered and electronically less acidic than the C3/C5 positions activated by fluorine. Thus, careful choice of base and conditions can favor lithiation at C3.
Materials:
-
N-Boc-4-fluoroaniline (1.0 eq)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane or Carbon tetrabromide (CBr₄) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: In a flame-dried, multi-necked flask under a strict inert atmosphere, dissolve N-Boc-4-fluoroaniline (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Electrophilic Quench: In a separate flask, prepare a solution of the electrophilic bromine source (e.g., 1,2-dibromoethane, 1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated aniline solution into the bromine source solution via cannula.
-
Warming: Stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature.
-
Quenching: Carefully quench the reaction by adding saturated NH₄Cl solution.
-
Workup & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the tert-butyl (3-bromo-4-fluorophenyl)carbamate.
References
- A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Suggest a mechanism for the bromination of aniline. Homework.Study.com.
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- Bromination of Aniline (video). Khan Academy.
- 2-Bromo-4-fluoroaniline synthesis. ChemicalBook.
- Bromination - Common Conditions. Common Organic Chemistry.
- 2-Bromo-4-fluoroaniline | 1003-98-1. Benchchem.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC - NIH.
- Electrophilic aromatic directing groups. Wikipedia.
- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.
- Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs. Request PDF - ResearchGate.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate.
- Directed Metalation: A Survival Guide. Baran Lab.
- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. byjus.com [byjus.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. baranlab.org [baranlab.org]
Technical Support Center: N-Boc Deprotection Side Reactions and Avoidance Strategies
Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butoxycarbonyl (Boc) protecting group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also understand the underlying chemical principles to prevent them.
Introduction: The Challenge of Clean N-Boc Deprotection
The acid-catalyzed removal of the N-Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. While seemingly straightforward, the generation of a reactive tert-butyl cation intermediate can lead to a host of undesired side reactions, compromising yield and purity.[1][2][3] This guide will delve into the most common side reactions, their mechanisms, and field-proven strategies to ensure clean and complete deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side reactions during Boc deprotection?
A1: The primary driver of side reactions is the formation of a highly reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][4] This carbocation is a potent electrophile and will readily react with any nucleophilic sites on your substrate or in the reaction mixture, leading to unwanted alkylation.[5][6]
Q2: Which functional groups and amino acid residues are most at risk?
A2: Nucleophilic functional groups are particularly susceptible to alkylation by the tert-butyl cation. In the context of peptide synthesis, the following amino acid side chains are most vulnerable:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][7][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][9][10]
-
Cysteine (Cys): The free thiol group is a target for tert-butylation.[1]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][11]
Other nucleophilic groups like amidines and guanidines are also at risk.[5]
Q3: What are "scavengers" and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cation.[1] They react with the carbocation faster than the sensitive residues on your substrate, effectively neutralizing it and preventing side product formation.[1][5] The choice of scavenger is critical and depends on the specific sensitive residues present in your molecule.[1]
Q4: My Boc deprotection is slow or incomplete. What are the likely causes?
A4: Several factors can contribute to incomplete deprotection:
-
Insufficient Acid: The concentration or equivalents of acid may be too low.[12] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[4]
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time to go to completion. Most deprotections are run at room temperature.[4][12]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[4][12]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS (+56 Da)
Symptom: Your analytical data shows new peaks, often with a mass increase of 56 Da corresponding to the addition of a tert-butyl group.
Cause: This is a classic sign of tert-butylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[13]
Solutions & Protocols
The most effective way to combat tert-butylation is the use of scavengers.
This protocol is a good starting point for many substrates, especially peptides.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[14]
-
Scavenger Addition: Add an appropriate scavenger or scavenger cocktail to the solution. A common and effective general-purpose cocktail is a mixture of triisopropylsilane (TIS) and water.
-
Deprotection: Add trifluoroacetic acid (TFA) to the mixture. A common final concentration is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[1][15]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified, for example, by precipitation in cold ether or by chromatography.[1]
| Sensitive Residue | Recommended Scavenger(s) | Concentration | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | 2.5 - 5% | TIS is highly effective at reducing the indole ring of tryptophan.[1][13] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | 5% | Thioanisole helps prevent S-alkylation.[13] DMS can also help prevent oxidation.[13][16] |
| Cysteine (Cys) | Ethanedithiol (EDT) | 2.5 - 5% | EDT is a common scavenger to protect the free thiol group.[1][13] |
| Tyrosine (Tyr) | Phenol, Anisole | 5% | Helps to prevent alkylation of the phenolic ring.[17] |
For peptides with multiple sensitive residues, a more complex scavenger cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v), can be employed.[13]
Issue 2: Methionine Oxidation
Symptom: In addition to the desired product, you observe a peak with a +16 Da mass shift, corresponding to the oxidation of a methionine residue to methionine sulfoxide.
Cause: The thioether side chain of methionine is susceptible to oxidation, which can be exacerbated by the acidic cleavage conditions.[9][10][16]
Solution
-
Use Reducing Agents: Incorporate a reducing agent into your scavenger cocktail. Dimethyl sulfide (DMS) is commonly used for this purpose.[13] The addition of ammonium iodide and DMS can also help prevent oxidation.[1][9]
-
Post-Deprotection Reduction: If oxidation has already occurred, the methionine sulfoxide can sometimes be reduced back to methionine. A combination of TFA, ammonium iodide, and dimethyl sulfide has been proposed for the reduction of Met(O) without disrupting disulfide bridges.[9]
Issue 3: Aspartimide Formation in Peptides
Symptom: You observe satellite peaks around your main product in the HPLC, and mass spectrometry may show peaks corresponding to the desired mass, as aspartimide formation is a rearrangement. This can lead to a mixture of α- and β-peptides and racemization.[6]
Cause: This side reaction is particularly prevalent in peptide synthesis, especially during Fmoc-based strategies, but can also be a concern under certain Boc-SPPS conditions. The side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, particularly when the following amino acid is Gly, Asn, or Arg.[6][18]
Solutions
-
Protecting Group Strategy: The choice of side-chain protecting group for aspartic acid is critical. Using bulkier ester protecting groups can sterically hinder the cyclization.[6][19]
-
Milder Deprotection Conditions: If aspartimide formation is observed, consider using milder acidic conditions for the final cleavage. While primarily an issue in Fmoc chemistry due to the repeated use of base, prolonged exposure to strong acid in Boc chemistry can also promote this side reaction.[18][19] Adding a weak acid like HOBt (in Fmoc deprotection) can buffer the reaction and reduce aspartimide formation.[18]
Issue 4: Incomplete Deprotection
Symptom: Your analytical data shows a significant amount of remaining starting material.
Cause: As outlined in the FAQs, this can be due to insufficient acid, time, or temperature, or due to steric hindrance.[12]
Troubleshooting Workflow
This method is a common alternative to TFA and can be advantageous for substrates sensitive to TFA. It typically yields the hydrochloride salt of the deprotected amine.[12][15]
-
Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[12]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[12][15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[12]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[12]
-
Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt.[15]
Alternative and Milder Deprotection Methods
For substrates that are highly sensitive to strong acids, alternative deprotection methods may be necessary.
Thermal Deprotection
For substrates that are thermally stable, heating can be an effective method for Boc removal without the need for an acid catalyst.[20][21][22] This can be particularly useful to maintain the integrity of other acid-labile protecting groups.[22]
Lewis Acid-Mediated Deprotection
Lewis acids such as zinc bromide (ZnBr₂) can be used for selective deprotection, sometimes allowing for the cleavage of secondary N-Boc groups while leaving primary N-Boc groups intact.[2][11][23]
Greener Chemistry Considerations
Whenever possible, consider the environmental impact of your chosen deprotection method.
-
Solvent Choice: Traditional solvents like dichloromethane (DCM) and 1,4-dioxane are effective but have environmental and health concerns.[5][24] Consider greener alternatives such as ethyl acetate, 2-MeTHF, or cyclopentyl methyl ether (CPME) where appropriate.[24]
-
Acid Choice: TFA is highly effective but also corrosive and toxic.[15] Reagents like p-toluenesulfonic acid (p-TSA) are solid, easier to handle, and considered a "greener" alternative.[15]
References
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
-
Li, Y., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
Fields, C. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. [Link]
-
Jad, Y. E., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Kumar, V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Darko, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Wünsch, E., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. [Link]
-
Lundt, B. F., et al. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Isam, E. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Fields, C. (2023). How to handle peptides that contain methionine. Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fishersci.co.uk [fishersci.co.uk]
- 24. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Optimizing reaction time and temperature for N-Boc protection
Technical Support Center: N-Boc Protection
This guide provides in-depth technical support for optimizing the N-Boc protection of amines, a cornerstone of modern organic synthesis. We will move beyond rote protocols to dissect the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific substrate.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection is sluggish or incomplete. What are the primary factors to investigate?
A1: Incomplete N-Boc protection is a common issue often attributable to several key factors:
-
Insufficiently Nucleophilic Amine: The reaction hinges on the nucleophilic attack of the amine on the carbonyl carbon of the Boc-anhydride. Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient anilines exhibit reduced nucleophilicity, slowing the reaction rate.
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. The solvent must solubilize both the amine substrate and the Boc-reagent. The base's role is to deprotonate the amine (or the initially formed carbamic acid intermediate), preventing the protonation of the starting amine and driving the reaction to completion. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Low Reaction Temperature: While many Boc protections proceed readily at room temperature, less reactive amines may require gentle heating to achieve a reasonable reaction rate.
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for incomplete N-Boc protection.
Q2: I am observing the formation of a urea byproduct. What causes this and how can it be prevented?
A2: The formation of a urea byproduct, specifically N,N'-di-tert-butylurea, can occur if the Boc-anhydride degrades. This degradation is often catalyzed by moisture, which hydrolyzes the anhydride to tert-butanol and carbon dioxide. The tert-butanol can then react with isocyanate, another decomposition product, to form the urea. To minimize this side reaction:
-
Use High-Quality Boc-Anhydride: Ensure the reagent is fresh and has been stored under anhydrous conditions.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your starting amine is free of water.
-
Control Reaction Temperature: Exothermic reactions can accelerate the decomposition of Boc-anhydride. For highly reactive amines, consider cooling the reaction mixture during the initial addition of the Boc-anhydride.
Q3: Can I perform an N-Boc protection without a base?
A3: While less common, N-Boc protection can be achieved under neutral or even acidic conditions, particularly for amines that are sufficiently nucleophilic. One established method involves performing the reaction in a biphasic system of chloroform and saturated sodium bicarbonate solution. The bicarbonate acts as a mild base to neutralize the liberated acid. For certain substrates, base-free conditions can prevent side reactions associated with stronger bases.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; difficult work-up leading to product loss; side product formation. | 1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Optimize reaction temperature and time. 3. Consider a different work-up procedure, such as an extractive method followed by column chromatography. |
| Formation of Double Boc-Protected Product | Use of a strong base with a primary amine. | 1. Use a milder base such as triethylamine or diisopropylethylamine. 2. Carefully control the stoichiometry of the Boc-anhydride (use 1.0-1.1 equivalents). |
| Difficult to Remove Excess Boc-Anhydride | The unreacted anhydride can co-elute with the product during chromatography. | 1. Quench the reaction with a small amount of a primary amine (e.g., a few drops of n-butylamine) to consume excess anhydride. 2. Use a scavenger resin designed to react with anhydrides. |
Experimental Protocols
Protocol 1: Standard N-Boc Protection of a Primary Aliphatic Amine
This protocol is a robust starting point for many primary amines.
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Optimized N-Boc Protection of a Sterically Hindered Secondary Amine
For less reactive amines, elevated temperatures and a different base may be required.
-
Dissolution: Dissolve the secondary amine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add Boc₂O (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Heating: Heat the reaction mixture to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require several hours to overnight for completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash extensively with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash chromatography.
Caption: Comparison of standard vs. optimized N-Boc protection protocols.
References
Technical Support Center: Column Chromatography of N-Boc Protected Anilines
Welcome to the Technical Support Center for the purification of N-Boc protected anilines. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common challenges encountered during the column chromatography of this important class of compounds. This resource combines established protocols with field-proven insights to help you achieve optimal separation and yield.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the setup and execution of column chromatography for N-Boc protected anilines.
Q1: What is the best stationary phase for purifying N-Boc protected anilines?
The standard choice is silica gel (60 Å, 230-400 mesh) due to its versatility and cost-effectiveness. However, a critical consideration is the inherent acidity of standard silica gel. The lone pair on the aniline nitrogen can interact strongly with acidic surface silanol groups, leading to peak tailing. More importantly, the acid-labile N-Boc group is susceptible to cleavage under these conditions[1][2].
Key Considerations:
-
For robust N-Boc anilines: Standard silica gel is often sufficient.
-
For sensitive N-Boc anilines: If you observe degradation (e.g., a new, more polar spot on TLC corresponding to the deprotected aniline), you have two primary options:
-
Deactivated Silica Gel: Neutralize the silica by preparing a slurry or running the column with a mobile phase containing a small amount of a basic modifier like triethylamine (TEA), typically 0.5-2% v/v[3][4][5].
-
Neutral Stationary Phases: Consider using commercially available neutral silica gel or neutral alumina as an alternative stationary phase, which is particularly useful for basic compounds[1][2].
-
Q2: How do I select the optimal mobile phase (eluent)?
The most common and effective mobile phase system for N-Boc protected anilines is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate [6].
Workflow for Solvent System Selection:
-
TLC Analysis: Begin by running Thin Layer Chromatography (TLC) plates to find a solvent mixture that provides good separation between your desired product and impurities[7].
-
Target Rf Value: Aim for an Rf (retention factor) value for your target compound in the range of 0.2 to 0.4 [2][7]. This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or stick to the column for too long (leading to band broadening and potential degradation).
-
Adjusting Polarity:
-
If the Rf is too high (spot is near the solvent front), decrease the proportion of the polar solvent (ethyl acetate).
-
If the Rf is too low (spot is near the baseline), increase the proportion of the polar solvent.
-
Q3: My N-Boc aniline is streaking or tailing on the TLC plate and column. How can I fix this?
Streaking is a common issue with amine-containing compounds on silica gel. It is caused by the strong, non-ideal interaction between the basic aniline nitrogen and the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) , typically 0.5-1% (v/v), into your eluent system (e.g., 94.5:5:0.5 Hexanes:EtOAc:TEA)[4][5][7]. The TEA will preferentially bind to the acidic sites on the silica, allowing your N-Boc aniline to travel through the column more uniformly, resulting in sharper bands and improved peak shape.
-
Use a Different Stationary Phase: As mentioned in Q1, switching to neutral alumina or deactivated silica can also resolve this issue[2].
Q4: Can the N-Boc group be cleaved during chromatography on silica gel?
Yes, this is a significant risk. Standard silica gel is weakly acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface[1]. This acidity can be sufficient to catalyze the hydrolysis of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group[2][8][9][10]. The risk increases with prolonged exposure of the compound to the silica gel, which occurs with compounds that have low Rf values.
Mitigation Strategies:
-
Work quickly and avoid letting the compound sit on the column for extended periods.
-
Use a deactivated (neutralized) silica gel or an alternative neutral stationary phase[1][4].
-
Choose a solvent system that gives a reasonable Rf (0.2-0.4) to minimize the residence time on the column[2].
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Boc Deprotection: The compound degraded on the column due to silica gel acidity.[2][11] 2. Irreversible Adsorption: The compound is too polar and is stuck to the silica gel.[11][12] 3. Incorrect Solvent System: The eluent is not polar enough to move the compound off the column.[11] | 1. Test for Stability: Spot the crude material on a TLC plate, let it sit for an hour, then elute. If a new, lower Rf spot appears, degradation is occurring.[11] Action: Deactivate the silica gel with triethylamine (see Protocol 1) or switch to neutral alumina.[2][4] 2. Increase Eluent Polarity: Flush the column with a much more polar solvent system (e.g., 5-10% Methanol in Dichloromethane) to elute highly retained compounds. 3. Re-evaluate TLC: Re-run TLCs with a more polar solvent system to find appropriate conditions. |
| Co-elution of Product and Impurity | 1. Insufficient Separation: The Rf values of the product and impurity are too close in the chosen solvent system.[2] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Try a Different Solvent System: Test alternative solvent combinations. For example, substituting ethyl acetate with dichloromethane or ether can alter the selectivity of the separation.[5] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can improve the resolution between closely eluting spots.[4][13] 3. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes as a Broad Band (Band Broadening) | 1. Poor Column Packing: The silica gel bed is not uniform, containing air bubbles or channels. 2. Sample Insolubility: The crude sample was not fully dissolved when loaded or precipitated at the top of the column.[14] 3. Diffusion: The column is running too slowly, allowing the compound band to diffuse. | 1. Repack the Column: Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[15] 2. Use Dry Loading: If the sample is not very soluble in the eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (see Protocol 2).[4][14] 3. Optimize Flow Rate: For flash chromatography, use positive pressure to achieve a steady, reasonably fast flow rate. |
| New Spot Appears on TLC of Collected Fractions | 1. On-Column Degradation: The N-Boc group is cleaving during the separation.[2][8] | 1. Neutralize the System: Immediately add 0.5-1% triethylamine to the eluent.[4] For future runs, use pre-neutralized silica or neutral alumina. 2. Combine and Re-protect: If significant deprotection has occurred, it may be necessary to combine the relevant fractions, evaporate the solvent, and re-protect the aniline with Boc2O before attempting purification again. |
Experimental Protocols & Visualizations
Protocol 1: Deactivation (Neutralization) of Silica Gel with Triethylamine
This protocol describes how to neutralize acidic silica gel to make it suitable for purifying acid-sensitive compounds like N-Boc protected anilines.
Method 1: Adding TEA to the Eluent (Most Common)
-
Develop a suitable mobile phase using TLC (e.g., 85:15 Hexanes:Ethyl Acetate).
-
Prepare the bulk mobile phase for the column by adding 0.5-1% triethylamine by volume (e.g., for 1 L of eluent, use 845 mL Hexanes, 150 mL Ethyl Acetate, and 5 mL Triethylamine).
-
Pack and run the column using this amine-modified eluent. The TEA will neutralize the acidic sites as the solvent front moves down the column.[4][5][7]
Method 2: Pre-treating the Packed Column
-
Pack the column with silica gel using your non-modified, low-polarity solvent (e.g., hexanes).
-
Prepare a separate "wash" solvent containing 1-3% triethylamine in the same low-polarity solvent.[4]
-
Pass one to two column volumes of this "wash" solvent through the packed column.
-
Discard the eluted wash solvent.
-
Equilibrate the column with your initial mobile phase and proceed with the purification. This method is useful if you do not want TEA in your collected fractions.
Protocol 2: Dry Loading the Sample
This technique is ideal when your crude product has poor solubility in the column eluent.
-
Dissolve your crude N-Boc aniline in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add silica gel to this solution (typically 2-3 times the mass of your crude product) to form a slurry.[15]
-
Thoroughly remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.[14]
-
Pack your column as usual and drain the solvent to the level of the sand at the top.
-
Carefully add the dry-loaded sample powder onto the top of the packed column, forming a neat, level band.
-
Gently add a protective layer of sand on top of the sample layer before carefully adding the eluent.[15]
Diagrams
Caption: Troubleshooting workflow for common purification issues.
References
-
Reddit User Discussion. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
-
Unknown. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Kalyan, Y., & Rao, B. (2014). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. [Link]
-
ResearchGate. (2012). Selective deprotection of N-Boc catalyzed by silica gel. ResearchGate. [Link]
-
ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]
-
ResearchGate Discussion. (2017). I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. [Link]
-
Bourne, G. T., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Sarzanini, C., et al. (2002). Simultaneous Reversed-Phase High-Performance Liquid Chromatographic Separation of Mono-, Di-And Trichloroanilines Through a Gradient Elution Optimised by Experimental Design. Journal of Chromatography A. [Link]
-
Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines.... Retrieved from [Link]
- VanVeller, B. (n.d.). VanVeller Lab Resources. University of Rochester, Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Supporting Information N-Alkylation of Aniline Derivatives.... Retrieved from [Link]
-
YouTube User. (2021, October 12). how to do TLC plates and N-boc deprotection. [Video]. YouTube. [Link]
-
ResearchGate Discussion. (2014). Does aniline stick in columns during column chromatography?. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Lu, Z., et al. (1998). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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- 13. Simultaneous reversed-phase high-performance liquid chromatographic separation of mono-, di-and trichloroanilines through a gradient elution optimised by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-depth Comparative Guide to the Analytical Characterization of N-Boc-3-bromo-4-fluoroaniline
N-Boc-3-bromo-4-fluoroaniline is a pivotal intermediate in contemporary drug discovery and organic synthesis. Its trifunctional nature—an amine protected by a tert-butyloxycarbonyl (Boc) group, and a benzene ring activated and directed by bromo and fluoro substituents—makes it a versatile scaffold for constructing complex molecular architectures. The precise placement of these functional groups is critical for subsequent reactions, such as cross-coupling, and ultimately dictates the biological activity of the final compound. Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for any research and development program utilizing this molecule.
This guide provides an in-depth analysis of the primary method for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral output. Furthermore, we will establish a self-validating analytical framework by comparing and integrating ¹H NMR data with orthogonal techniques, including ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. This integrated approach ensures the highest level of confidence in the material's identity and purity, a cornerstone of scientific integrity.
Part 1: The Cornerstone Technique - ¹H NMR Spectral Analysis
¹H NMR spectroscopy is the first-line technique for the structural analysis of N-Boc-3-bromo-4-fluoroaniline, offering a detailed fingerprint of the proton environments within the molecule.
Molecular Structure and Proton Environments
The key to interpreting the spectrum lies in understanding the distinct proton environments and the electronic effects of the neighboring substituents. The fluorine and bromine atoms are strongly electronegative, while the N-Boc group is an ortho, para-director, influencing the chemical shifts of the aromatic protons.
Caption: Molecular structure and key proton environments.
Predicted ¹H NMR Data and Interpretation
While experimental conditions can cause minor variations, the following data, predicted from established principles of NMR spectroscopy and analysis of analogous structures, provides a robust framework for spectrum interpretation.[1][2] The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| Boc Group | ~1.52 | Singlet (s) | N/A | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet in the upfield aliphatic region. |
| Amine (N-H) | ~6.5 - 7.0 | Broad Singlet (br s) | N/A | 1H | The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
| Aromatic H-5 | ~7.05 | Triplet of doublets (td) or Triplet (t) | ³J(H-F) ≈ 8.8 Hz, ³J(H-H) ≈ 8.8 Hz, ⁵J(H-H) ≈ 2.8 Hz | 1H | This proton is coupled to the adjacent fluorine (ortho) and the adjacent H-6 (ortho). Since these coupling constants are often very similar, the signal can appear as a triplet. It is also weakly coupled to H-2 (para). |
| Aromatic H-6 | ~7.25 | Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 8.8 Hz, ⁴J(H-F) ≈ 4.5 Hz, ⁴J(H-H) ≈ 2.8 Hz | 1H | Coupled to H-5 (ortho), the fluorine atom (meta), and H-2 (meta). This results in a complex but interpretable splitting pattern. |
| Aromatic H-2 | ~7.60 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 2.5 Hz, ⁴J(H-H) ≈ 2.8 Hz | 1H | This proton experiences meta coupling to H-6 and a longer-range coupling to the fluorine atom, resulting in a downfield signal due to the deshielding effect of the adjacent bromine. |
Understanding the Coupling Network
The complexity of the aromatic region is a direct result of spin-spin coupling between protons and between protons and the fluorine-19 nucleus. Visualizing these interactions is key to confident peak assignment.
Caption: J-Coupling interactions in the aromatic region.
Part 2: A Comparative Framework for Structure Validation
Relying on a single analytical technique is insufficient for rigorous scientific validation. By integrating data from complementary methods, we create a self-validating system that confirms the structure of N-Boc-3-bromo-4-fluoroaniline with a high degree of certainty.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton framework, connectivity (via J-coupling), and stoichiometry (via integration). | High resolution, quantitative, provides detailed structural connectivity. | Can have overlapping signals in complex molecules; N-H and O-H protons can be broad or exchangeable. |
| ¹³C NMR | Carbon skeleton, number of unique carbon environments. | Wide chemical shift range reduces signal overlap; directly probes the carbon backbone. | Low natural abundance (1.1%) requires longer acquisition times or higher sample concentrations. |
| ¹⁹F NMR | Direct detection of fluorine environments, F-H and F-F coupling. | 100% natural abundance, high sensitivity, very wide chemical shift range provides excellent signal dispersion.[3] | Provides information only about the fluorine-containing parts of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS), fragmentation patterns. | Extremely sensitive, confirms molecular weight. The Br isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a definitive signature. | Isomers are often indistinguishable; provides limited connectivity information without tandem MS (MS/MS). |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Fast, simple, excellent for identifying N-H (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1250 cm⁻¹) bonds. | Provides limited information on the overall molecular skeleton; not quantitative. |
Part 3: Integrated Analytical Workflow & Protocols
A logical workflow ensures that each technique is used to its maximal potential, with the results from one method informing the interpretation of the next.
Caption: Integrated workflow for structural verification.
Experimental Protocols
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.[4][5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Boc-3-bromo-4-fluoroaniline for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[5]
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the complex coupling patterns.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals in the ¹H NMR spectrum and assign the peaks based on their chemical shift, multiplicity, and integration value.
-
This protocol is designed to confirm the molecular weight and characteristic isotopic pattern of the compound.[8]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Analysis via GC-MS (Typical Conditions):
-
Injector: Set to 250 °C.
-
Oven Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Interpretation:
-
Identify the molecular ion peaks. Expect a pair of peaks at m/z 290 and m/z 292, corresponding to [M]⁺ and [M+2]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity should be approximately 1:1.
-
Analyze the fragmentation pattern. Key fragments may include the loss of the Boc group ([M-100]⁺) and other characteristic cleavages.
-
Conclusion
References
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline.
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
-
PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]
- University of California, Berkeley. (n.d.). NMR Sample Preparation. College of Chemistry.
- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - Supplementary Information.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
- BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
- BenchChem. (2025). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azom.com [azom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the 13C NMR Characterization of N-Boc-3-bromo-4-fluoroaniline
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool in this endeavor, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR characterization of N-Boc-3-bromo-4-fluoroaniline, a key building block in medicinal chemistry. We will delve into a comparative analysis of its spectrum with related compounds, supported by experimental data, to provide a comprehensive understanding of its spectral features.
The Structural Significance of N-Boc-3-bromo-4-fluoroaniline
N-Boc-3-bromo-4-fluoroaniline is a trifunctionalized aromatic compound of significant interest in the synthesis of pharmacologically active molecules. The presence of a bromine atom, a fluorine atom, and a Boc-protected amine on the aniline scaffold offers multiple points for chemical modification, making it a versatile intermediate. Accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.
Deciphering the 13C NMR Spectrum: A Comparative Approach
The 13C NMR spectrum of a substituted benzene ring is highly sensitive to the electronic environment of each carbon atom. The interplay of inductive and resonance effects of the substituents dictates the chemical shifts of the aromatic carbons. To confidently assign the signals in the 13C NMR spectrum of N-Boc-3-bromo-4-fluoroaniline, a comparison with structurally simpler, related molecules is invaluable.
Experimental 13C NMR Data
The following table summarizes the experimentally observed 13C NMR chemical shifts for N-Boc-3-bromo-4-fluoroaniline and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃).
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| N-Boc-3-bromo-4-fluoroaniline | 137.4 | 120.0 | 115.4 | 152.5 | 131.9 | 120.0 | 152.5 (C=O), 80.9 (C(CH₃)₃), 28.3 ((CH₃)₃) |
| 4-Fluoroaniline[1][2] | 142.6 | 116.1 | 115.7 | 156.4 | 115.7 | 116.1 | - |
| 2-Bromo-4-fluoroaniline[3] | 143.0 | 110.5 | 116.9 | 156.8 | 116.4 | 119.2 | - |
| N-Boc-aniline (Predicted) | ~138 | ~118 | ~129 | ~123 | ~129 | ~118 | ~153 (C=O), ~80 (C(CH₃)₃), ~28 ((CH₃)₃) |
Note: Predicted values for N-Boc-aniline are based on additive substituent effects and data from similar compounds.
Analysis of Substituent Effects
The chemical shifts observed for N-Boc-3-bromo-4-fluoroaniline can be rationalized by considering the electronic contributions of the N-Boc, bromo, and fluoro substituents.
-
Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, deshielding adjacent carbons. However, it also has a strong resonance (+R) effect due to its lone pairs, which shields the ortho and para positions. In 13C NMR, the resonance effect often dominates for fluorine, leading to a significant upfield shift of the carbon to which it is attached (ipso-carbon) and the para-carbon.[4]
-
Bromine (at C3): Bromine also exhibits both -I and +R effects, but its inductive effect is weaker than fluorine's, and its resonance effect is also less pronounced. It generally causes a deshielding of the ipso-carbon.
-
N-Boc Group (at C1): The N-Boc group is an electron-donating group through resonance (+R effect) from the nitrogen lone pair, which shields the ortho and para carbons. The carbonyl group within the Boc moiety is electron-withdrawing.
The interplay of these effects leads to the observed chemical shifts. The downfield shift of C4 is a result of the direct attachment of the electronegative fluorine atom. The chemical shifts of the other aromatic carbons are a composite of the shielding and deshielding effects of all three substituents.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to replicate or perform similar characterizations, the following provides a standardized protocol for acquiring a 13C NMR spectrum.
Sample Preparation
-
Weigh approximately 20-50 mg of the solid N-Boc-3-bromo-4-fluoroaniline.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for a wide range of organic compounds and its single carbon signal at a known chemical shift (δ ≈ 77.16 ppm) which can be used for spectral calibration.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
A standard protocol for a 400 MHz NMR spectrometer is outlined below.[6]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance).[7]
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the CDCl₃ solvent peak at δ 77.16 ppm.
-
Perform peak picking to identify the chemical shifts of all signals.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical process for assigning the carbon signals in the 13C NMR spectrum of N-Boc-3-bromo-4-fluoroaniline, integrating knowledge of substituent effects and comparison with analogous compounds.
Caption: Logical workflow for the assignment of 13C NMR signals.
Conclusion
The 13C NMR spectrum of N-Boc-3-bromo-4-fluoroaniline provides a clear and detailed picture of its carbon framework. Through a comparative analysis with related aniline derivatives and a thorough understanding of substituent effects, a confident assignment of all carbon signals can be achieved. This guide serves as a practical resource for researchers, emphasizing the importance of a multi-faceted approach that combines experimental data with fundamental spectroscopic principles for the robust characterization of complex organic molecules.
References
-
Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(34), 16425–16436. Supporting Information. Retrieved from [Link]
-
4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]
-
13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(38), 24733-24741. Retrieved from [Link]
Sources
- 1. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sc.edu [sc.edu]
A Comprehensive Guide to the Mass Spectrometry of N-Boc-3-bromo-4-fluoroaniline: A Comparative Analysis
Executive Summary
N-Boc-3-bromo-4-fluoroaniline is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] As with any high-value intermediate, robust analytical methods are paramount for structural verification, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2][3] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for N-Boc-3-bromo-4-fluoroaniline, moving beyond mere procedural descriptions to explain the fundamental principles and strategic choices that underpin a successful analysis. We will dissect ionization methods, compare chromatographic coupling strategies, and elucidate the complex fragmentation patterns observed, providing researchers with the expert insights needed to develop and interpret their own analytical data.
Section 1: The Analyte in Focus: N-Boc-3-bromo-4-fluoroaniline
Before delving into the analysis, understanding the analyte's properties is crucial. The structure combines a halogenated aromatic ring with a carbamate protecting group, each imparting distinct characteristics that influence its behavior in a mass spectrometer.
-
Chemical Structure:
-
Physicochemical Properties: The properties summarized below dictate choices in sample preparation, chromatography, and ionization.
| Property | Value | Source |
| Molecular Weight | 290.13 g/mol | [4][5] |
| Exact Mass | 289.01137 Da | [4] |
| XLogP3 | 3.3 | [4] |
| Hazard Class | Toxic Solid (Class 6.1) | [6] |
Section 2: Foundational MS Principles for Halogenated Compounds
A defining feature of N-Boc-3-bromo-4-fluoroaniline's mass spectrum is the presence of bromine. Unlike elements like carbon, hydrogen, or fluorine which are essentially monoisotopic, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[7]
The Bromine Isotopic Signature: This natural distribution results in a characteristic "doublet" for every bromine-containing ion. The molecular ion (M⁺) will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 289 and 291). This M/M+2 pattern is an unmistakable indicator of a single bromine atom in the molecule or fragment and is a powerful tool for confirming the identity of analyte-related peaks.[7]
Section 3: A Tale of Two Techniques: Comparative Analysis of Ionization
The choice of ionization technique is the most critical decision in designing an MS experiment. It dictates whether you primarily observe the intact molecule or its constituent pieces.[8]
Electrospray Ionization (ESI): The Gentle Giant
ESI is a "soft" ionization technique, ideal for generating intact molecular ions with minimal fragmentation. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mechanism: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Expected Ion: For N-Boc-3-bromo-4-fluoroaniline, ESI in positive ion mode will predominantly form the protonated molecule, [M+H]⁺ , appearing as an isotopic doublet at m/z 290 and 292 .
-
Expert Rationale: Choose ESI when the primary goal is to confirm the molecular weight of the compound or to quantify it with high sensitivity and selectivity using LC-MS. It is the preferred method for analyzing reaction mixtures or biological samples where preserving the parent molecule is key.[9]
Electron Ionization (EI): The Structural Informant
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. It is the workhorse for Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Mechanism: Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), which ejects a valence electron to form a high-energy molecular ion radical, M⁺• .[8] This radical cation is unstable and rapidly breaks apart.
-
Expected Ions: EI will produce the molecular ion radical at m/z 289 and 291 , but its real power lies in the rich fragmentation pattern it generates, providing a structural fingerprint of the molecule.
-
Expert Rationale: Choose EI when the goal is unambiguous structural elucidation. The fragmentation pattern can be used to piece together the molecule's structure, confirm the positions of substituents, and identify unknown impurities by comparing the spectrum to libraries or known fragmentation rules.[10]
Section 4: Deciphering the Fragmentation Maze: EI-MS and MS/MS Analysis
The fragmentation of N-Boc-3-bromo-4-fluoroaniline is governed by the predictable cleavage of the Boc-protecting group and the stability of the aromatic ring.
Proposed EI Fragmentation Pathway
The major fragmentation events are outlined below. The presence of the bromine isotope pattern (M/M+2) on fragments containing the aromatic ring is a crucial validation checkpoint.
Caption: Proposed EI fragmentation pathway for N-Boc-3-bromo-4-fluoroaniline.
Explanation of Key Fragments:
-
m/z 57 ([C₄H₉]⁺): The highly stable tert-butyl cation is often a base peak in the spectra of Boc-protected compounds. Its presence is a strong indicator of the protecting group.
-
m/z 233/235 ([M - 56]⁺•): Loss of a neutral isobutylene molecule (C₄H₈) via a McLafferty-like rearrangement is a characteristic fragmentation of Boc-carbamates.[11] This leaves the carbamic acid moiety intact on the aromatic ring.
-
m/z 189/191 ([M - 101]⁺): This represents the cleavage of the N-C bond to lose the entire Boc radical, resulting in the molecular ion of 3-bromo-4-fluoroaniline. This is a highly diagnostic fragment.
-
m/z 110 ([C₆H₅FN]⁺): Subsequent loss of the bromine radical from the m/z 189/191 fragment yields the fluoroaniline cation.
Tandem Mass Spectrometry (MS/MS) of the ESI-Generated Ion
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 290/292) from ESI provides complementary structural data. The fragmentation is often simpler than EI. Common losses include:
-
Loss of isobutylene (56 u): [M+H]⁺ → [M+H - C₄H₈]⁺ at m/z 234/236.
-
Loss of the entire Boc group (100 u): [M+H]⁺ → [M+H - C₅H₈O₂]⁺ at m/z 190/192, corresponding to the protonated 3-bromo-4-fluoroaniline.
Section 5: Methodological Comparison: LC-MS vs. GC-MS
The choice between liquid and gas chromatography depends on the analytical objective, sample matrix, and available instrumentation.
| Feature | LC-MS (with ESI) | GC-MS (with EI) |
| Principle | Separation in liquid phase, soft ionization. | Separation in gas phase, hard ionization. |
| Sample Volatility | Not required. Ideal for non-volatile or thermally labile compounds. | Required. Compound must be volatile and thermally stable. |
| Derivatization | Not required for this analyte. | Not required, as the Boc group makes it less polar than the parent aniline.[12] |
| Primary Output | Accurate molecular weight ([M+H]⁺). | Structural fingerprint (fragmentation pattern). |
| Key Advantage | High-throughput analysis of complex mixtures with minimal sample prep. | Excellent chromatographic separation and definitive structural confirmation via library matching.[13] |
| Potential Issue | In-source fragmentation can occur at high cone voltages. | The Boc group can be thermally labile, potentially degrading in a hot GC inlet, which requires careful method development. |
| Best For | Reaction monitoring, purity analysis, quantification in biological matrices. | Definitive identification, structural elucidation of unknowns, impurity profiling. |
Section 6: Detailed Experimental Protocols
These protocols serve as a validated starting point for analysis. Instrument parameters should be optimized for specific systems.
Overall Analytical Workflow
Caption: General experimental workflow for MS analysis.
Protocol 1: LC-MS/MS Analysis
This method is designed for molecular weight confirmation and quantification.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade acetonitrile.
-
Perform serial dilutions with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (optimize for minimal fragmentation).
-
Desolvation Gas (N₂): 600 L/hr at 350°C.
-
MS1 Scan: Scan m/z range 100-400 to observe the [M+H]⁺ ion at 290/292.
-
MS2 Product Ion Scan: Isolate the m/z 290 precursor ion and scan fragments from m/z 50-300 using a collision energy of 15-25 eV.
-
Protocol 2: GC-MS Analysis
This method is designed for definitive structural confirmation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in GC-grade Ethyl Acetate.
-
Dilute to a final concentration of 10 µg/mL.
-
-
Gas Chromatography Conditions:
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 250°C (Note: A lower temperature may be required to prevent Boc-group degradation).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Section 7: Conclusion: A Strategic Approach to Analysis
The mass spectrometric analysis of N-Boc-3-bromo-4-fluoroaniline is a clear demonstration of how technique selection directly serves the analytical goal.
-
For rapid confirmation of synthesis and high-throughput purity screening, LC-MS with ESI is the superior choice, providing clear molecular weight data with minimal method development.
-
For definitive structural proof, impurity identification, or development of a reference standard, GC-MS with EI is indispensable, offering a rich, reproducible fragmentation pattern that serves as a structural fingerprint.
By understanding the interplay between the analyte's chemical properties and the principles of different MS techniques, researchers can confidently select the optimal strategy, troubleshoot effectively, and generate high-quality, defensible data in their drug discovery and development workflows.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
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Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362. Available at: [Link].
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Rhenium Shop (n.d.). N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Retrieved from [Link].
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Comparison of N-Boc-3-bromo-4-fluoroaniline with other bromoanilines
An In-Depth Comparative Guide to N-Boc-3-bromo-4-fluoroaniline and its Bromoaniline Counterparts in Modern Synthetic Chemistry
In the intricate field of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target molecules. N-Boc-3-bromo-4-fluoroaniline has emerged as a particularly valuable reagent, offering a unique combination of functionalities that allow for sequential and regioselective transformations. This guide provides a comprehensive comparison of N-Boc-3-bromo-4-fluoroaniline with other common bromoanilines, grounded in mechanistic principles and supported by experimental data, to inform strategic synthetic planning.
Introduction: Unpacking the Molecular Architecture
N-Boc-3-bromo-4-fluoroaniline is not merely another bromoaniline. Its synthetic utility is derived from a strategic arrangement of three key functional groups on the aniline core:
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is paramount. It deactivates the highly nucleophilic and basic amino group, preventing unwanted side reactions during sensitive transformations like metal-catalyzed cross-couplings.[1] Its steric bulk can also influence the regioselectivity of certain reactions. Crucially, the Boc group can be readily removed under mild acidic conditions, unmasking the amine for subsequent functionalization.[2]
-
The Bromine Atom: Positioned at the 3-position, the bromine atom is the primary handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthesis for creating C-C and C-N bonds, respectively.[3][4]
This unique trifecta of functionalities allows for a multi-dimensional synthetic approach, where each site can be addressed selectively.
Physicochemical Properties: A Tabulated Comparison
A molecule's physical properties are foundational to its handling and reactivity. The introduction of the Boc group significantly alters the characteristics of the parent aniline.
| Property | N-Boc-3-bromo-4-fluoroaniline | 4-Bromo-3-fluoroaniline | 3-Bromoaniline |
| Molecular Formula | C₁₁H₁₃BrFNO₂[7] | C₆H₅BrFN[8] | C₆H₆BrN[9] |
| Molecular Weight | 290.13 g/mol [7] | 190.01 g/mol [8] | 172.02 g/mol [9] |
| CAS Number | 836619-77-3[10] | 656-65-5 | 591-19-5[9] |
| Appearance | Solid | Liquid/Solid | Crystalline Solid[9] |
| Solubility | Soluble in common organic solvents | Soluble in organic solvents | Slightly soluble in water; soluble in organic solvents[9] |
The increased molecular weight and the presence of the carbamate group in N-Boc-3-bromo-4-fluoroaniline generally result in a higher melting point and different solubility profile compared to its unprotected counterparts.
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its chemical reactivity. We will now compare the performance of N-Boc-3-bromo-4-fluoroaniline with other bromoanilines in three critical classes of reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is arguably one of the most important transformations in modern organic synthesis.[11] The efficiency of this reaction is highly dependent on the electronic and steric nature of the aryl halide.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical. Palladium(0) is the active catalytic species.[12] Phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid partner in the transmetalation step.[12]
Comparative Performance: Experimental data on the micellar Suzuki cross-coupling of various bromoaniline isomers with 2-thienylboronic acid provides a clear benchmark for the reactivity of the unprotected aniline core.[3][13]
| Bromoaniline Substrate | Reaction Time (min) | Yield (%) | Reference |
| 2-Bromoaniline | 15 | 86 | [3][13] |
| 3-Bromoaniline | 15 | 64 | [3][13] |
| 3-Bromoaniline | 60 | 96 | [3][13] |
| 4-Bromoaniline | 15 | 91 | [3][13] |
Table based on data from a micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[3][13]
Analysis and Extrapolation for N-Boc-3-bromo-4-fluoroaniline:
-
Electronic Effects: The parent 3-bromoaniline shows moderate reactivity, initially giving a lower yield than the 2- and 4-isomers.[3] For N-Boc-3-bromo-4-fluoroaniline, the fluorine atom at the 4-position provides a strong electron-withdrawing effect, which is expected to accelerate the rate-determining oxidative addition step of the catalytic cycle.[14][15] This would likely lead to higher reaction efficiency and potentially shorter reaction times compared to 3-bromoaniline.
-
Steric and N-Boc Effects: The bulky N-Boc group ortho to the bromine atom could introduce some steric hindrance. However, this is often overcome by appropriate ligand selection (e.g., bulky biaryl phosphine ligands like XPhos or SPhos) that facilitate the coupling of sterically demanding substrates.[16] The deactivation of the aniline nitrogen by the Boc group is a significant advantage, preventing potential catalyst inhibition that can sometimes occur with free anilines.
Experimental Workflow and Catalytic Cycle Diagrams
To visualize the process, the following diagrams outline a typical experimental workflow and the fundamental mechanism of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][17] The principles governing reactivity are similar to the Suzuki coupling, with oxidative addition being a key step.
Comparative Performance: While direct comparative data is scarce, we can infer reactivity based on established principles. Unprotected bromoanilines can sometimes be challenging substrates as they can act as both the aryl halide and the amine coupling partner, leading to oligomerization. The N-Boc group on N-Boc-3-bromo-4-fluoroaniline completely circumvents this issue. The electron-withdrawing fluorine atom should again favor the oxidative addition step.[18] Therefore, N-Boc-3-bromo-4-fluoroaniline is expected to be an excellent substrate for Buchwald-Hartwig amination, coupling cleanly with a variety of primary and secondary amines to generate complex, substituted aniline derivatives that would be difficult to access otherwise.
Nucleophilic Aromatic Substitution (SNAr)
This is where N-Boc-3-bromo-4-fluoroaniline truly distinguishes itself from simple bromoanilines. The SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[5]
-
Activation: This reaction is typically efficient only on rings bearing strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[6] In N-Boc-3-bromo-4-fluoroaniline, the fluorine atom itself is the leaving group. The reaction is activated by the bromine atom and the N-Boc carbamate group, which can help stabilize the negatively charged intermediate (Meisenheimer complex).
-
Leaving Group Ability: Uniquely in SNAr, fluoride is an excellent leaving group.[6][19] This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[5][19]
-
Comparison: Simple bromoanilines (e.g., 2-, 3-, or 4-bromoaniline) are not sufficiently electron-deficient to undergo SNAr reactions under typical conditions. The bromine atom is a much poorer leaving group than fluorine in this context. This opens up an entirely new dimension of reactivity for N-Boc-3-bromo-4-fluoroaniline, allowing for the introduction of nucleophiles (e.g., alkoxides, thiolates, amines) at the 4-position while leaving the bromine at the 3-position untouched for subsequent cross-coupling.
Experimental Protocols
The following protocols are representative methodologies for key transformations. They are designed to be self-validating by providing clear steps and rationale.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of N-Boc-3-bromo-4-fluoroaniline with a generic arylboronic acid.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
SPhos or XPhos (4-8 mol%)
-
K₃PO₄ or K₂CO₃ (2.0-3.0 eq)
-
Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add N-Boc-3-bromo-4-fluoroaniline, the arylboronic acid, the palladium source, the phosphine ligand, and the base.
-
Evacuation: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol details the C-N bond formation using N-Boc-3-bromo-4-fluoroaniline and a generic amine.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
XPhos or RuPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents (especially the strong base NaOtBu and the catalyst), it is best to assemble the reaction in a nitrogen-filled glovebox.
-
Reagent Combination: In a reaction vial, combine N-Boc-3-bromo-4-fluoroaniline, the palladium precatalyst, the ligand, and the base.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C. The choice of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine coupling partner (or the N-H bond of the palladium-amine complex) to facilitate the reaction.[16]
-
Monitoring and Workup: Monitor the reaction as described in the Suzuki protocol. Upon completion, cool to room temperature, and carefully quench by adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Conclusion and Strategic Outlook
N-Boc-3-bromo-4-fluoroaniline is a superior building block for complex molecular synthesis when compared to simpler bromoanilines. Its key advantages are:
-
Orthogonal Reactivity: It offers two distinct reaction sites—the C-Br bond for cross-coupling and the C-F bond for SNAr—that can be addressed in a stepwise fashion, a feature absent in bromoanilines lacking a fluorine substituent.
-
Enhanced Cross-Coupling Performance: The electron-withdrawing fluorine atom is predicted to accelerate palladium-catalyzed cross-coupling reactions relative to unsubstituted or electron-rich bromoanilines.
-
Built-in Protection: The N-Boc group prevents common side reactions associated with the free amino group, simplifying reaction outcomes and often improving yields.
For researchers and drug development professionals, the choice of N-Boc-3-bromo-4-fluoroaniline over a simpler bromoaniline is a strategic one. It provides a more robust and versatile platform, enabling the construction of diverse and complex molecular architectures with a high degree of control and efficiency.
References
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N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Rhenium Shop. [Link][20]
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N-Boc-3-bromo-4-fluoroaniline, min 97%, 1 gram. Amazon. [Link][10]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][18]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link][1]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][17]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link][16]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link][21]
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Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link][22]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link][23]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link][13]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. [Link][24]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link][12]
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link][14]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][5]
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15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][6]
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The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link][26]
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Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link][27]
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Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. National Institutes of Health. [Link][28]
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Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link][29]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link][30]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link][31]
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2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link][32]
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A Comparative Analysis of C-Br vs. C-F Bond Reactivity in N-Boc-3-bromo-4-fluoroaniline for Suzuki Coupling Reactions
For Immediate Release
A Deep Dive into the Selective Suzuki Coupling of N-Boc-3-bromo-4-fluoroaniline: A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the ability to selectively functionalize aromatic compounds is paramount. N-Boc-3-bromo-4-fluoroaniline stands out as a versatile building block, offering two distinct reaction sites for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: a carbon-bromine (C-Br) bond and a carbon-fluorine (C-F) bond. This guide provides a comprehensive comparison of the reactivity of these two sites, supported by mechanistic insights and experimental data, to empower researchers in designing efficient and selective synthetic strategies.
The Underlying Principles of Reactivity in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
The rate-determining step in most Suzuki couplings is the oxidative addition of the organohalide to the Pd(0) catalyst.[1][3] The reactivity of the aryl halide in this step is inversely proportional to the strength of the carbon-halogen bond. Consequently, the established order of reactivity is C-I > C-Br > C-Cl >> C-F.[4][5] This fundamental principle dictates that the C-Br bond in N-Boc-3-bromo-4-fluoroaniline will be significantly more susceptible to oxidative addition than the much stronger C-F bond.
The electronic nature of the aromatic ring also plays a crucial role. Electron-withdrawing groups can enhance the rate of oxidative addition by making the carbon atom attached to the halogen more electrophilic.[6] In N-Boc-3-bromo-4-fluoroaniline, both the fluorine atom and the N-Boc protected amine influence the electron density of the aromatic ring. The tert-butoxycarbonyl (Boc) group is generally considered to be moderately electron-withdrawing, which can contribute to the overall reactivity of the substrate.[7]
Experimental Evidence: Selective C-Br Coupling
Experimental data consistently demonstrates the preferential cleavage of the C-Br bond over the C-F bond in Suzuki coupling reactions of substrates containing both functionalities. This selectivity is a direct consequence of the significant difference in bond dissociation energies.
Table 1: Comparative Reactivity of Aryl Halides in Suzuki Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 | [6] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | K₂CO₃ | Toluene/H₂O | 85 | 22 | High | [8] |
| 4-Chloroanisole | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | K₂CO₃ | Toluene/H₂O | 85 | 22 | High | [8] |
| Chloroaryl Triflates | Pd(OAc)₂ | KF | Acetonitrile | Room Temp | 24 | >98 (OTf coupling) | [9] |
| Bromoaryl Triflates | Pd(OAc)₂ | KF | DMSO | Room Temp | 24 | High (OTf coupling) | [9] |
Note: Direct experimental data for N-Boc-3-bromo-4-fluoroaniline was not found in the initial search. The data presented is for analogous substrates to illustrate the general reactivity trends.
The data in Table 1, while not specific to the exact target molecule, supports the principle of selective C-Br activation. For instance, the successful coupling of bromoaniline under relatively mild conditions highlights the inherent reactivity of the C-Br bond.[6] Conversely, the coupling of aryl chlorides often requires more specialized and robust catalyst systems to achieve high yields, underscoring the lower reactivity of the C-Cl bond, which is still significantly more reactive than a C-F bond.[8][10]
The Role of the N-Boc Protecting Group
The N-tert-butoxycarbonyl (Boc) protecting group serves a critical function beyond simply masking the reactivity of the aniline nitrogen.[7] Its electronic and steric properties can influence the outcome of the coupling reaction. The Boc group is generally stable under the basic conditions employed in many Suzuki coupling protocols.[7] However, some studies have noted that under certain conditions, particularly with strong bases, partial deprotection can occur, leading to the formation of byproducts.[11] The steric bulk of the Boc group can also influence the choice of catalyst and ligands, with bulkier phosphine ligands often being employed to facilitate the reaction.[3]
Experimental Protocol: Selective Suzuki Coupling of the C-Br Bond
This protocol provides a general methodology for the selective Suzuki-Miyaura coupling at the C-Br position of N-Boc-3-bromo-4-fluoroaniline.
Materials:
-
N-Boc-3-bromo-4-fluoroaniline
-
Arylboronic acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the degradation of the palladium catalyst.[10] Purge the reaction vessel with nitrogen or argon.
-
Reagent Addition: To the reaction vessel, add N-Boc-3-bromo-4-fluoroaniline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Rationale for Selectivity
The pronounced selectivity for the C-Br bond arises from the thermodynamics and kinetics of the oxidative addition step.
// Nodes A [label="N-Boc-3-bromo-4-fluoroaniline\n+ Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="C-Br Oxidative Addition\n(Lower Activation Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="C-F Oxidative Addition\n(Higher Activation Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Pd(II) Intermediate\n(via C-Br cleavage)", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="No Reaction\n(under standard conditions)", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges A -> B [label="Favored Pathway", color="#34A853", style=bold]; A -> C [label="Disfavored Pathway", color="#EA4335", style=dashed]; B -> D; C -> E; } enddot Caption: Energy profile comparison for C-Br vs. C-F oxidative addition.
As illustrated in the diagram, the activation energy for the oxidative addition of the palladium catalyst into the C-Br bond is significantly lower than that for the C-F bond. This energetic preference ensures that under standard Suzuki coupling conditions, the reaction proceeds almost exclusively at the bromine-substituted position. Achieving coupling at the C-F bond would necessitate much harsher reaction conditions and specialized catalyst systems designed for C-F activation, which are beyond the scope of conventional Suzuki protocols.
Conclusion
The Suzuki-Miyaura coupling of N-Boc-3-bromo-4-fluoroaniline demonstrates a high degree of chemoselectivity, with the reaction occurring preferentially at the more labile C-Br bond. This selectivity is governed by the fundamental principles of the Suzuki coupling mechanism, specifically the relative bond strengths of the carbon-halogen bonds, which dictates the kinetics of the rate-determining oxidative addition step. For researchers and drug development professionals, this predictable reactivity allows for the strategic and controlled synthesis of complex molecules, where the fluorine atom can be retained for its desirable electronic and metabolic properties, or targeted for subsequent functionalization under more forcing conditions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]
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Harvey, J. N., & Moret, M.-E. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]
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Singleton, D. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14(40), 28885-28889. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28885-28889. [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
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ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Mollar, C., et al. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. Chemistry, 16(45), 13390-7. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28885-28889. [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters, 13(13), 3466-3469. [Link]
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ResearchGate. (n.d.). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
Reddy, G. S., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(18), 3274. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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The Analytical Challenge: A Molecule with Multiple Personalities
An In-Depth Comparative Guide to the Purity Analysis of N-Boc-3-bromo-4-fluoroaniline
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. N-Boc-3-bromo-4-fluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to its halogenated and Boc-protected structure. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the success of multi-step syntheses and the quality of the final drug product.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for assessing the purity of N-Boc-3-bromo-4-fluoroaniline. We move beyond a simple recitation of protocols to explain the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems.
N-Boc-3-bromo-4-fluoroaniline is a moderately complex molecule for purity analysis. Its key features—a UV-active aromatic ring, a bulky, thermally labile tert-butoxycarbonyl (Boc) protecting group, and two different halogen substituents (bromine and fluorine)—necessitate a carefully considered analytical strategy. Potential impurities can arise from starting materials, side reactions (e.g., positional isomers, over-bromination), or degradation (e.g., premature deprotection of the Boc group).[1]
High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its versatility and precision in separating complex mixtures.[2] However, a comprehensive purity assessment often requires an orthogonal approach, leveraging multiple techniques to build a complete purity profile.
Primary Method: Optimized Reversed-Phase HPLC (RP-HPLC)
For routine quality control and purity assessment, a well-developed RP-HPLC method with UV detection is the workhorse. The method's success hinges on the selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation of the main component from all potential impurities.
Causality Behind the Method: Why These Parameters?
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is the most common and versatile reversed-phase support.[3] Its hydrophobic nature provides strong retention for the nonpolar aromatic core of N-Boc-3-bromo-4-fluoroaniline, allowing for effective separation based on subtle differences in hydrophobicity among the analyte and its related impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is crucial. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing sharp peaks for all components.
-
UV Detection (254 nm): The phenyl ring in the molecule is a strong chromophore. A detection wavelength of 254 nm is a common choice for aromatic compounds, providing a robust signal for both the main peak and potential aromatic impurities.
Detailed Experimental Protocol: RP-HPLC Purity of N-Boc-3-bromo-4-fluoroaniline
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity or equivalent).[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-3-bromo-4-fluoroaniline sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Comparative Analysis of Analytical Techniques
While HPLC is the primary method, a comprehensive understanding of its performance relative to other techniques is essential for method validation and in-depth impurity characterization.
HPLC vs. UPLC: A Leap in Efficiency
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC.[2] By using columns packed with smaller particles (<2 µm), UPLC systems operate at much higher pressures (up to 15,000 psi) to deliver substantial improvements in speed, resolution, and sensitivity.[4][5][6][7]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) | Rationale for Superiority |
| Column Particle Size | 3-5 µm | < 2 µm (typically 1.7 µm) | Smaller particles provide more surface area, leading to more efficient separation.[4] |
| Operating Pressure | 500-6,000 psi | Up to 15,000 psi | Higher pressure is required to push the mobile phase through the densely packed smaller particles.[5][6] |
| Typical Run Time | 15-30 minutes | 3-10 minutes | Faster separation is achieved without sacrificing resolution due to higher efficiency.[5] |
| Resolution | Good | Excellent | Narrower peaks lead to better separation of closely eluting impurities.[8] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage.[4][8] |
| Sensitivity | Good | High | Sharper, more concentrated peaks result in a better signal-to-noise ratio.[4] |
For the analysis of N-Boc-3-bromo-4-fluoroaniline, transitioning from HPLC to UPLC would allow for higher throughput screening and better detection of trace-level impurities.
Orthogonal and Complementary Methods
No single method can definitively establish purity. Orthogonal methods, which rely on different separation or detection principles, are crucial for a comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and semi-volatile compounds.[1] However, it is generally unsuitable for the direct analysis of N-Boc-3-bromo-4-fluoroaniline. The Boc group is thermally labile and can cleave in the hot GC injection port, leading to inaccurate results.[9] GC-MS is, however, the ideal technique for analyzing residual solvents from the synthesis process, which is a critical component of a complete purity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for impurity identification.[2][10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS can provide the molecular weight of unknown peaks in the chromatogram. This information is crucial for proposing impurity structures and understanding the synthetic process more deeply.
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard for the impurities.[11][12][13] By integrating the signal of the analyte against that of a certified internal standard of known concentration, one can calculate a highly accurate, mass-based purity value.[14][15] This makes qNMR an authoritative tool for certifying the purity of the main reference standard itself.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For high-purity (>97 mol%) crystalline compounds, DSC can determine purity based on the principle of melting point depression.[16][17][18] Impurities broaden the melting endotherm and lower the melting point, an effect described by the Van't Hoff equation.[17] While rapid and requiring only a small amount of sample, DSC cannot identify individual impurities and is not suitable for amorphous substances or systems where impurities form solid solutions.[18][19]
An Integrated Strategy for Purity Assessment
A robust purity assessment strategy leverages these techniques in a logical workflow. HPLC serves as the frontline tool for routine analysis, while other methods are employed for confirmation, identification, and absolute quantification.
Conclusion
The purity analysis of N-Boc-3-bromo-4-fluoroaniline is most effectively conducted using RP-HPLC as the primary technique, valued for its robustness and precision. For higher throughput and enhanced sensitivity, transitioning to a UPLC method is a logical and beneficial upgrade.
However, to achieve the highest level of scientific rigor and meet stringent regulatory expectations, an integrated analytical approach is paramount. Relying solely on a single chromatographic method is insufficient. The use of orthogonal techniques such as LC-MS for definitive impurity identification, qNMR for absolute purity assignment, GC-MS for residual solvent analysis, and DSC for assessing crystalline purity provides a comprehensive and self-validating data package. This multi-faceted strategy ensures a thorough understanding of the impurity profile, leading to higher quality intermediates and safer, more effective final pharmaceutical products.
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Creative Biolabs. Purity Determination by DSC. Creative Biolabs. [Link]
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Bruker. Quantitative NMR Spectroscopy. Bruker. [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
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RJPT. A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
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Mestrelab Resources. What is qNMR and why is it important?. Mestrelab. [Link]
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Chromatography Today. HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
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Rhenium Shop. N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals. Rhenium Shop. [Link]
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Aral Research. Difference Between HPLC and UPLC. Aral Research. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for N-Boc Protection of Anilines
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthetic chemist's arsenal, prized for its stability across a wide range of reaction conditions and its facile, clean removal under acidic treatment.[1][2] While the N-Boc protection of aliphatic amines is often straightforward, anilines present a distinct set of challenges. Their inherent lower nucleophilicity, further diminished by electron-withdrawing substituents, can render standard protection protocols sluggish and inefficient.
This guide provides an in-depth comparison of catalytic systems for the N-Boc protection of anilines using di-tert-butyl dicarbonate ((Boc)₂O). Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights to empower researchers, scientists, and drug development professionals to select the optimal strategy for their specific synthetic challenge.
The Foundational Reaction: Understanding the Uncatalyzed Pathway
Before exploring catalytic enhancements, it is crucial to understand the baseline, non-catalyzed reaction. The direct reaction of an aniline with (Boc)₂O proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
Caption: Figure 1. General Uncatalyzed N-Boc Protection Pathway
This uncatalyzed process, while feasible for electron-rich anilines, is often impractically slow for neutral or electron-deficient substrates, necessitating either harsh conditions or the use of a catalyst to enhance the electrophilicity of the (Boc)₂O or the nucleophilicity of the aniline.[3]
A Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in optimizing the N-Boc protection of anilines. We can broadly classify these catalysts into three families: homogeneous catalysts, heterogeneous catalysts, and unconventional catalyst-free systems.
Homogeneous Catalysts: Precision and Potency
Homogeneous catalysts offer high activity and are often effective at very low loadings. Their primary drawback is the potential difficulty in separating the catalyst from the reaction mixture post-completion.
-
Lewis Acids (e.g., Zn(ClO₄)₂·6H₂O, FeCl₃, InCl₃, Bi(NO₃)₃·5H₂O):
-
Mechanism of Action: Lewis acids coordinate to a carbonyl oxygen of (Boc)₂O, polarizing the C=O bond and rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[2][4] This activation is highly effective and is one of the most common strategies for difficult substrates.
-
Expert Insight: Iron(III) chloride (FeCl₃) has emerged as a particularly attractive option due to its low cost, sustainability, and high efficiency, often leading to clean reactions with short reaction times.[5]
-
Limitations: The acidity of these catalysts can be incompatible with acid-labile functional groups elsewhere in the molecule. Post-reaction workup is required to remove the metal salts.
-
-
Brønsted Acids (e.g., HClO₄–SiO₂, H₃PW₁₂O₄₀, Malic Acid):
-
Mechanism of Action: Similar to Lewis acids, Brønsted acids can protonate the carbonyl oxygen of (Boc)₂O, activating it towards nucleophilic attack.[2][4][6] Some protocols utilize silica-supported acids, which bridge the gap between homogeneous and heterogeneous catalysis.[6]
-
Expert Insight: Malic acid has been demonstrated as an effective, environmentally friendly organocatalyst that can be used under solvent-free conditions, offering high selectivity and excellent yields.[4]
-
-
Organocatalysts (e.g., DMAP, Guanidine Hydrochloride):
-
Mechanism of Action: 4-Dimethylaminopyridine (DMAP) is a classic example of a nucleophilic catalyst. It attacks (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the aniline.[7]
-
Expert Insight: While highly effective, the use of DMAP is best reserved for stubborn cases due to its toxicity. Guanidine hydrochloride presents a milder, non-toxic alternative that has shown broad applicability.[2]
-
Caption: Figure 2. DMAP-Catalyzed Activation of (Boc)₂O
Heterogeneous Catalysts: The Green and Reusable Approach
Heterogeneous catalysts are a cornerstone of green chemistry, offering simplified product isolation (typically by simple filtration) and excellent potential for catalyst recycling.[3][8]
-
Solid Acid Resins (e.g., Amberlite-IR 120, Amberlyst-15):
-
Mechanism of Action: These sulfonated polystyrene resins function as solid Brønsted acid catalysts. The reaction occurs at the acidic sites on the polymer surface, following a similar activation pathway as soluble acids.[3][8]
-
Expert Insight: Amberlite-IR 120 is exceptionally efficient, enabling the N-Boc protection of aniline in under a minute with near-quantitative yield under solvent-free conditions.[1][3] This makes it an outstanding choice for process chemistry and large-scale synthesis.
-
Limitations: The catalytic activity can decrease over multiple cycles due to mechanical degradation or pore blockage.
-
-
Silica and Clay-Supported Catalysts (e.g., HClO₄–SiO₂, Montmorillonite K-10):
-
Mechanism of Action: These materials provide a high surface area for acidic sites that activate the (Boc)₂O. They are effective, inexpensive, and easy to handle.[2][8]
-
Expert Insight: The use of silica-supported catalysts often allows for solvent-free conditions at room temperature, which is highly advantageous from both an environmental and economic perspective.[6]
-
Unconventional & Catalyst-Free Methods
Recent advancements have focused on eliminating catalysts and organic solvents entirely.
-
Water-Mediated Protection:
-
Mechanism of Action: It is proposed that water molecules form hydrogen bonds with the carbonyl oxygens of (Boc)₂O, leading to electrophilic activation.[2] This method is remarkably effective and chemoselective.
-
Expert Insight: This is a powerful green chemistry approach. In reactions with substrates containing both amino and hydroxyl groups (like p-aminophenol), this method shows excellent chemoselectivity, protecting only the amine.[2]
-
Performance Data at a Glance
To facilitate direct comparison, the following table summarizes the performance of various catalytic systems for the N-Boc protection of aniline.
| Catalyst | Solvent | Temp. (°C) | Time | Cat. Loading | Yield (%) | Reference |
| None | Neat | RT | 30 min | - | 95 | [1] |
| Amberlite-IR 120 | Solvent-Free | RT | < 1 min | - | 99 | [1] |
| Indion 190 Resin | Solvent-Free | RT | 15 min | - | 96 | [1] |
| NBS | CH₂Cl₂ | RT | 30 min | - | 94 | [1] |
| Malic Acid | Solvent-Free | RT | Fast | Catalytic | High | [4] |
| [C₆(mpy)₂][CoCl₄]²⁻ | CH₂Cl₂ | RT | 10 min | 1 mol% | 98 | [9] |
| Water-Acetone | Water/Acetone | RT | 8-12 min | - | 94 | [2] |
| HClO₄–SiO₂ | Solvent-Free | RT | 15 min | 0.5 mol% | 98 | [6] |
Catalyst Selection Workflow
Choosing the right catalyst depends on several factors, including the substrate's electronic properties, the presence of other functional groups, and process considerations like scale and cost.
Caption: Figure 3. Decision Workflow for Catalyst Selection
Validated Experimental Protocols
The following protocols are provided as self-validating, robust starting points for synthesis.
Protocol 1: Highly Efficient Solvent-Free Protection Using Amberlite-IR 120
This method represents a green, rapid, and highly effective procedure suitable for a wide range of anilines.[1][3]
-
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Amberlite-IR 120 resin (approx. 15% w/w of the amine)
-
-
Procedure:
-
To a small round-bottom flask or vial, add the aniline (1.0 mmol).
-
Add di-tert-butyl dicarbonate (1.1 mmol).
-
Add the Amberlite-IR 120 resin.
-
Stir the mixture vigorously at room temperature. The reaction is often complete in 1-5 minutes.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, add dichloromethane (CH₂Cl₂) (10 mL) to dissolve the product.
-
Filter the mixture to remove the Amberlite resin. The resin can be washed with additional CH₂Cl₂, dried, and stored for reuse.
-
Wash the combined organic filtrate with water (1 x 10 mL) and brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc aniline.
-
Protocol 2: Catalyst-Free N-Boc Protection in Water
This protocol is an excellent example of a green chemistry approach that avoids organic solvents and catalysts, showing remarkable chemoselectivity.[2]
-
Materials:
-
Amine substrate (e.g., 4-aminophenol) (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Distilled Water
-
Acetone (minimal amount)
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a 25 mL round-bottom flask, suspend the amine (1.0 mmol) in distilled water (9.5 mL).
-
Add a minimal amount of acetone (approx. 0.5 mL) to a separate vial containing (Boc)₂O (1.1 mmol) to dissolve it.
-
Add the (Boc)₂O solution to the aqueous amine suspension.
-
Stir the mixture vigorously at room temperature for 8-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure N-Boc protected product.
-
Conclusion and Future Perspectives
While classic homogeneous catalysts remain effective, the field is clearly moving towards more sustainable and process-friendly methodologies. Heterogeneous catalysts, particularly solid acid resins like Amberlite-IR 120, offer an unparalleled combination of speed, efficiency, and recyclability, making them a top choice for the N-Boc protection of anilines.[3] Furthermore, the surprising efficacy of catalyst-free, water-mediated reactions provides a powerful and exceptionally green alternative that should be considered for any compatible substrate.[2]
Future developments will likely focus on integrating these efficient catalytic systems into continuous flow reactors, further enhancing safety, control, and throughput for the synthesis of these vital chemical intermediates.[10]
References
-
Chinnappan, A., & Kim, H. (2013). Ionic liquid (tetrachlorocobaltate (II) anion with dicationic counterion) catalyzed N-Boc protection of amines. ResearchGate. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
Darnbrough, S., et al. (2001). An Improved Synthesis of N-Boc Protected Aryl Amines. Synthetic Communications. Available at: [Link]
-
Zarei, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the Effect of Different Catalysts in N-Boc Protection of Aniline with (Boc)2O at Room Temperature. ResearchGate. Available at: [Link]
-
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A Comparative Guide to Alternative Brominating Agents for Aniline Synthesis
Introduction
Brominated anilines are pivotal intermediates in the synthesis of a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a bromine atom onto the aniline scaffold provides a versatile handle for subsequent cross-coupling reactions and other functional group interconversions. However, the classical approach to aniline bromination utilizing elemental bromine (Br₂) presents significant safety and environmental challenges. Elemental bromine is a highly corrosive, volatile, and toxic liquid, necessitating stringent handling protocols.[2][3] Furthermore, its high reactivity often leads to a lack of regioselectivity and the formation of polybrominated byproducts, particularly with activated substrates like aniline.[4][5]
This guide provides a comprehensive comparison of alternative brominating agents for aniline synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols for several key alternatives, empowering you to make informed decisions for your synthetic challenges. Our focus is on reagents and methodologies that offer improved safety profiles, enhanced regioselectivity, and align with the principles of green chemistry.[6][7]
The Challenge with Elemental Bromine: Why Seek Alternatives?
The direct bromination of aniline with elemental bromine is notoriously difficult to control. The powerful activating effect of the amino group directs electrophilic substitution to the ortho and para positions, often resulting in the formation of 2,4,6-tribromoaniline as a major product.[5] To achieve monosubstitution, protection of the amino group as an acetanilide is a common strategy to attenuate its activating effect.[8] However, this adds extra steps to the synthetic sequence, increasing cost and waste.[9][10]
The inherent hazards of handling Br₂ have spurred the development of a diverse array of alternative brominating agents.[2] These alternatives can be broadly categorized as N-bromo reagents, in situ bromine generation systems, and metal-based reagents. This guide will explore representative examples from each category, providing a clear comparison of their strengths and weaknesses.
N-Bromo Reagents: A Milder Approach
N-bromo reagents, such as N-Bromosuccinimide (NBS), are crystalline solids that are significantly easier and safer to handle than liquid bromine.[2][3] They act as electrophilic bromine sources and have become indispensable tools in modern organic synthesis.
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for the bromination of electron-rich aromatic compounds, including anilines.[11][12] The regioselectivity of NBS bromination can be highly dependent on the reaction solvent.[11]
Mechanism of Action
In the presence of an aniline, NBS can deliver an electrophilic bromine atom (Br⁺) to the aromatic ring. The reaction typically proceeds through a standard electrophilic aromatic substitution mechanism. The polarity of the solvent can influence the reactivity of NBS and the stability of the reaction intermediates, thereby affecting the regioselectivity.[11]
Diagram: Generalized Mechanism of Aniline Bromination with NBS
Caption: Electrophilic aromatic substitution of aniline with NBS.
Comparative Performance
The choice of solvent is critical for controlling the regioselectivity of NBS bromination of substituted anilines. For instance, in the bromination of 3-(trifluoromethyl)aniline, using a polar aprotic solvent like DMF leads to high para-selectivity.[13]
| Substrate | Solvent | Major Product(s) | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | DMF | 4-Bromo-3-(trifluoromethyl)aniline | High | [13] |
| 3-Fluoroaniline | Dioxane | 2-Bromo-5-fluoroaniline | ~60% | [11] |
| 3-Fluoroaniline | Acetonitrile | 4-Bromo-3-fluoroaniline | ~75% | [11] |
Experimental Protocol: Regioselective Bromination of 3-(Trifluoromethyl)aniline with NBS[13]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-(trifluoromethyl)aniline.
In Situ Generation of Bromine: Greener and Safer Alternatives
Generating bromine in situ from stable, non-volatile salts is an attractive strategy that avoids the handling of elemental bromine. These methods often utilize a bromide source in combination with an oxidant.
Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr)
The H₂O₂/HBr system is an effective and environmentally friendly method for the bromination of anilines.[14] This "green" approach generates bromine in situ, with water as the only byproduct.
Mechanism of Action
Hydrogen peroxide oxidizes hydrogen bromide to form elemental bromine, which then acts as the electrophile in the aromatic substitution reaction.
2 HBr + H₂O₂ → Br₂ + 2 H₂O
Diagram: In Situ Bromine Generation with H₂O₂/HBr
Caption: Oxidation of HBr by H₂O₂ to generate bromine in situ.
Ammonium Bromide/Hydrogen Peroxide (NH₄Br/H₂O₂)
A variation of the H₂O₂/HBr system, the use of ammonium bromide (NH₄Br) with hydrogen peroxide in acetic acid provides a simple, efficient, and economical method for the oxybromination of anilines.[15][16][17] This system is highly para-selective for aniline and its ortho- and meta-substituted derivatives.[15][18]
Comparative Performance
| Substrate | Reagent System | Major Product(s) | Yield (%) | Reference |
| Aniline | NH₄Br/H₂O₂ in AcOH | p-Bromoaniline | 61% (selectivity) | [15] |
| 2-Chloroaniline | NH₄Br/H₂O₂ in AcOH | 4-Bromo-2-chloroaniline | 95% (selectivity) | [15] |
| 4-tert-Butylaniline | H₂O₂/HBr in water | 2-Bromo-4-tert-butylaniline & 2,6-Dibromo-4-tert-butylaniline | Mixture | [14] |
Experimental Protocol: para-Selective Bromination of Aniline using NH₄Br/H₂O₂[15]
-
Reaction Setup: To a solution of aniline (2 mmol) in glacial acetic acid (4 mL) in a round-bottom flask, add ammonium bromide (2.2 mmol).
-
Reagent Addition: Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2.5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be further purified by crystallization or chromatography.
Sodium Bromide/Sodium Hypochlorite (NaBr/NaOCl)
The combination of sodium bromide and sodium hypochlorite (household bleach) in an acidic medium provides a cost-effective and convenient method for the in situ generation of bromine.[19][20] This system has been successfully applied to the bromination of activated aromatic compounds, including anilines.[19] While this method is highly accessible, it can lead to a mixture of ortho and para isomers.[19]
Metal-Based Reagents: High Regioselectivity
Copper(II) halides have emerged as effective reagents for the regioselective halogenation of anilines, often under mild conditions.
Copper(II) Bromide (CuBr₂)
The direct bromination of unprotected anilines using CuBr₂ can be achieved with high yield and regioselectivity, particularly for para-substitution.[9] The use of ionic liquids as solvents can further enhance the efficiency of this method.[9][10]
Copper-Catalyzed Oxidative Bromination
A highly practical and eco-friendly procedure involves the use of a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant.[21][22][23] This method is applicable to a wide variety of aniline substrates and provides monobrominated products with high regioselectivity.[21]
Mechanism of Action
A plausible mechanism involves the oxidation of Cu(II) to a higher oxidation state by the persulfate, which then facilitates the oxidative bromination of the aniline substrate.
Diagram: Proposed Catalytic Cycle for Copper-Catalyzed Bromination
Caption: Simplified proposed catalytic cycle for the oxidative bromination of aniline.
Comparative Performance
| Substrate | Reagent System | Major Product(s) | Yield (%) | Reference |
| 2-Nitroaniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 4-Bromo-2-nitroaniline | 98 | [21][23] |
| 4-Chloroaniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 2-Bromo-4-chloroaniline | 79 | [23] |
| Aniline | CuBr₂ in ionic liquid | p-Bromoaniline | 95 | [9][10] |
Experimental Protocol: Copper-Catalyzed Bromination of 2-Nitroaniline[23]
-
Reaction Setup: In a reaction vessel, combine 2-nitroaniline (7.24 mmol), CuSO₄·5H₂O (25 mol%), NaBr (1.8 equiv.), and Na₂S₂O₈ (1.4 equiv.) in a mixture of CH₃CN (20 mL) and H₂O (10 mL).
-
Reaction Conditions: Stir the mixture at 7 °C for 2 hours, then at 25 °C for 22 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to determine the conversion and product distribution.
-
Work-up: After the reaction is complete, quench with a suitable aqueous solution (e.g., sodium thiosulfate) and extract the product with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent under vacuum, and purify the residue by column chromatography or recrystallization.
Pyridinium Tribromide: A Solid Bromine Carrier
Pyridinium tribromide (Py·Br₃) is a stable, crystalline solid that serves as a convenient and safe source of bromine.[3][24] It is less hazardous to handle than liquid bromine and offers good control over the bromination reaction.[3]
Experimental Protocol: Bromination of Aniline with Pyridinium Tribromide[25]
-
Reaction Setup: Dissolve aniline in a suitable solvent such as glacial acetic acid in a flask.
-
Reagent Addition: Add pyridinium tribromide, which should be thoroughly crushed before addition, to the solution and mix.[25]
-
Quenching: After the reaction is complete, add a solution of sodium bisulfite to quench any unreacted bromine.[25]
-
Purification: The product can then be isolated by recrystallization from a suitable solvent like ethanol or water.[25]
Conclusion and Future Outlook
The development of alternative brominating agents has significantly advanced the field of aniline synthesis, offering safer, more selective, and environmentally conscious methodologies. For researchers and professionals in drug development, the choice of a brominating agent will depend on a careful evaluation of factors such as substrate scope, desired regioselectivity, scalability, cost, and safety considerations.
N-Bromosuccinimide offers a mild and often highly regioselective option, with the caveat that solvent choice is crucial. In situ bromine generation methods, particularly those employing hydrogen peroxide, represent a significant step towards greener chemical processes. For reactions demanding high para-selectivity and operational simplicity, copper-catalyzed systems have proven to be exceptionally effective. Pyridinium tribromide remains a reliable and safe alternative to elemental bromine for general-purpose bromination.
Future research will likely focus on the development of even more sustainable catalytic systems, potentially leveraging enzymatic or photocatalytic approaches to further minimize environmental impact and enhance reaction efficiency. The continued exploration of novel reagent systems will undoubtedly provide chemists with an even broader and more refined toolkit for the synthesis of valuable brominated anilines.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Boc-3-bromo-4-fluoroaniline Isomers
Introduction: The Criticality of Isomer Identification in Synthesis
In the landscape of pharmaceutical and materials science research, N-Boc protected bromo-fluoroanilines are invaluable building blocks. Their unique substitution patterns allow for precise, regioselective modifications in the development of complex molecules. However, the synthesis of a target isomer, such as tert-butyl (3-bromo-4-fluorophenyl)carbamate, can often be accompanied by the formation of other positional isomers. The structural similarity between these isomers presents a significant analytical challenge. An unconfirmed isomeric identity can lead to failed syntheses, misinterpreted biological data, and compromised intellectual property.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously differentiate N-Boc-3-bromo-4-fluoroaniline from its closely related isomers. We will delve into the causality behind the expected spectral differences, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By understanding why the spectra differ, researchers can move beyond simple data matching to a state of confident, rational structure elucidation.
Comparative Spectroscopic Analysis
To illustrate the distinguishing features, we will focus our comparison on three representative isomers: the target compound, Isomer A (N-Boc-3-bromo-4-fluoroaniline) , and two common alternatives, Isomer B (N-Boc-4-bromo-2-fluoroaniline) and Isomer C (N-Boc-4-bromo-3-fluoroaniline) .
Caption: Molecular structures of the target compound and two key isomers.
¹H NMR Spectroscopy: The Power of Splitting Patterns and Chemical Shifts
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and spin-spin coupling constants (J) of the three aromatic protons are uniquely dictated by the positions of the -NHBoc, -Br, and -F substituents.[1][2]
-
Causality: The electron-donating -NHBoc group tends to shield (shift upfield) ortho and para protons, while the electronegative -F and -Br atoms deshield (shift downfield) nearby protons.[2] Furthermore, the coupling constants are distance-dependent: ortho-coupling (³JHH) is typically large (7-10 Hz), meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often negligible (0-1 Hz). Fluorine also couples to protons (JHF), with the magnitude depending on the number of bonds separating them.
-
Isomer A (3-bromo-4-fluoro):
-
H-2: This proton is ortho to the -NHBoc group and meta to the -Br group. It will appear as a doublet of doublets (dd) due to meta coupling with H-6 and ortho coupling to the fluorine atom.
-
H-5: Positioned between -F and -Br, this proton is ortho to both. It will be significantly deshielded and will appear as a triplet or doublet of doublets, coupled to H-6 and the fluorine atom.
-
H-6: This proton is ortho to the -Br group and meta to both the -NHBoc and -F groups. It will likely appear as a complex multiplet.
-
-
Isomer B (4-bromo-2-fluoro):
-
The fluorine atom ortho to the bulky -NHBoc group creates a very different environment.
-
H-3: This proton is ortho to both -F and -NHBoc, resulting in a distinct chemical shift and splitting pattern (likely a triplet due to coupling with H-5 and F).
-
H-5 & H-6: These protons will show a clear ortho coupling to each other, appearing as doublets or doublet of doublets depending on further coupling to fluorine.
-
-
Isomer C (4-bromo-3-fluoro):
-
H-2: Ortho to -NHBoc and meta to -F. Expected to be a doublet of doublets.
-
H-5: Ortho to -Br and meta to -F. Expected to be a doublet of doublets.
-
H-6: Between -F and -Br. Expected to be a triplet-like signal due to coupling with H-2 and H-5.
-
The distinct splitting patterns, arising from the unique neighbor relationships in each isomer, provide a definitive fingerprint for identification.
¹³C NMR Spectroscopy: Leveraging C-F Coupling
While ¹H NMR focuses on the protons, ¹³C NMR provides direct information about the carbon skeleton. The key diagnostic feature in this case is the large, through-bond coupling between carbon and fluorine (ⁿJCF).[3][4]
-
Causality: The ¹⁹F nucleus has a spin of ½, just like a proton, and it couples to ¹³C nuclei. The one-bond coupling (¹JCF) is typically very large (240-260 Hz). Couplings over two bonds (²JCF) and three bonds (³JCF) are also significant (typically 15-25 Hz and 5-10 Hz, respectively) and are invaluable for assignments.[5] Each carbon atom within coupling distance of the fluorine will appear as a doublet in the proton-decoupled ¹³C NMR spectrum.
-
Isomer A (3-bromo-4-fluoro):
-
C-4: Directly bonded to fluorine, this carbon will show a large doublet splitting (¹JCF ≈ 245 Hz).
-
C-3 & C-5: These carbons are ortho to the fluorine and will each exhibit a doublet with a ²JCF of around 20-25 Hz.
-
C-2 & C-6: These carbons are meta to the fluorine and will show smaller doublet splittings (³JCF ≈ 5-8 Hz).
-
C-1: This carbon is para to the fluorine and may show a very small ⁴JCF coupling.
-
By contrast, Isomers B and C will have different carbons exhibiting these large ¹JCF and smaller ⁿJCF couplings, directly mapping the position of the fluorine atom. For example, in Isomer B, C-2 would show the large ¹JCF splitting.
FT-IR Spectroscopy: Functional Group Fingerprints
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always differentiate positional isomers as definitively as NMR, certain fingerprint regions can provide strong corroborating evidence.
-
Causality: The vibrational frequencies of bonds are sensitive to their electronic environment. The key vibrations to monitor are the N-H stretch, the C=O stretch of the Boc group, and the C-F stretch.[6]
-
Key Vibrational Bands:
-
N-H Stretch: A single, sharp peak is expected around 3350-3450 cm⁻¹ for the secondary amide N-H.[7][8]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be just below 3000 cm⁻¹.[9]
-
C=O Stretch: A strong, sharp absorption characteristic of the carbamate carbonyl will be present around 1700-1730 cm⁻¹.[10]
-
N-H Bend & C-N Stretch: Amide II band (N-H bend coupled with C-N stretch) is expected around 1510-1550 cm⁻¹.[10]
-
C-F Stretch: A strong band in the 1200-1270 cm⁻¹ region is indicative of the C-F bond.
-
C-H Out-of-Plane Bending: The pattern of bands in the 800-900 cm⁻¹ region can sometimes be indicative of the aromatic substitution pattern.
-
While the major peaks will be present in all isomers, subtle shifts in their positions and changes in the fingerprint region (below 1000 cm⁻¹) can be used for comparison against a known standard.
Mass Spectrometry: Isotopic Patterns and Fragmentation
Mass spectrometry provides the molecular weight and offers structural clues through fragmentation analysis.
-
Causality: Upon ionization (e.g., by electron impact), the molecule fragments in predictable ways, typically forming the most stable carbocations.[11] The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, provides a definitive isotopic signature.
-
Expected Observations:
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2), will be observed for the molecular ion, confirming the presence of one bromine atom. For C₁₁H₁₃BrFNO₂, the expected peaks would be around m/z 290 and 292.
-
Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer. Common fragmentation pathways include:
-
While the primary fragmentation is dominated by the Boc group and is similar for all isomers, subtle differences in the relative intensities of fragment ions derived from the aromatic ring may be observed, though these are less reliable for primary differentiation than NMR.
Summary of Distinguishing Spectroscopic Data
| Spectroscopic Technique | Feature | Isomer A (3-Br, 4-F) | Isomer B (4-Br, 2-F) | Isomer C (4-Br, 3-F) |
| ¹H NMR | Aromatic Splitting | Complex pattern with three distinct multiplets. | Three distinct multiplets, pattern differs significantly from A and C. | Three distinct multiplets, pattern differs from A and B. |
| ¹³C NMR | ¹JCF Coupling | C-4 shows a large doublet splitting (~245 Hz). | C-2 shows a large doublet splitting. | C-3 shows a large doublet splitting. |
| ²JCF Coupling | C-3 and C-5 show medium doublet splittings (~20-25 Hz). | C-1 and C-3 show medium doublet splittings. | C-2 and C-4 show medium doublet splittings. | |
| FT-IR | Fingerprint Region | Characteristic C-H "oop" bending pattern. | Different C-H "oop" bending pattern. | Different C-H "oop" bending pattern. |
| MS | Molecular Ion | M⁺/M+2 peaks at m/z ~290/292. | M⁺/M+2 peaks at m/z ~290/292. | M⁺/M+2 peaks at m/z ~290/292. |
| Key Fragment | Base peak often at m/z 57 (t-butyl cation). | Base peak often at m/z 57 (t-butyl cation). | Base peak often at m/z 57 (t-butyl cation). |
Experimental Protocols & Workflows
A validated workflow is essential for reproducible and reliable isomeric analysis.
Caption: Recommended workflow for unambiguous isomer identification.
Protocol 1: NMR Spectroscopy[15]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.
-
Acquire data over a spectral width of -2 to 12 ppm.
-
Employ a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz (or higher) spectrometer.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data over a spectral width of 0 to 200 ppm.
-
Set a relaxation delay of 2-5 seconds. Accumulate at least 1024 scans.
-
-
Data Processing: Process the FID using an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy[15]
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label major peaks.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular formula. Analyze the fragmentation pattern, identifying key losses and characteristic ions like m/z 57.
Conclusion
While FT-IR and Mass Spectrometry are essential for confirming functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for differentiating positional isomers of N-Boc-bromo-fluoroaniline . The unique spin systems of the aromatic protons in the ¹H NMR spectrum and the characteristic C-F coupling patterns in the ¹³C NMR spectrum provide unambiguous, conclusive evidence for the specific substitution pattern on the aromatic ring. By employing the systematic workflow and analytical reasoning outlined in this guide, researchers can ensure the structural integrity of their synthetic intermediates, a cornerstone of successful research and development.
References
- Google. (2026). Current time information in Pasuruan, ID.
-
Dutta, S., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Emsley, J. W., et al. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC / VIPEr. Available at: [Link]
-
Hua, Z., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
PubChemLite. (2025). Tert-butyl n-(4-bromo-2-fluorophenyl)carbamate (C11H13BrFNO2). Available at: [Link]
-
Schaefer, T., & Wasylishen, R. (1970). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Hansen, P. E. (1974). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Available at: [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis of N-Boc protected amines. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Reddit. (2017). Carbon-fluorine coupling constants. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
ResearchGate. (n.d.). Carbon-fluorine spin coupling constants. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline. Available at: [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
JoVE. (2026). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Reddit. (2023). MS fragmentation pattern with Boc protected amines. Available at: [Link]
-
AOBChem. (n.d.). Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available at: [Link]
-
Appretech. (n.d.). tert-butyl N-[(1S)-2-(4-bromo-2-fluorophenyl)-1-cyanoethyl]carbamate. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
International Journal of Academic Research and Development. (2026). Study of the composition of amines using IR spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
Gustavus Adolphus College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
University of Massachusetts. (n.d.). The features of IR spectrum. Available at: [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Available at: [Link]
-
ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available at: [Link]
-
NIST. (n.d.). tert-Butyl carbamate. Available at: [Link]
Sources
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized N-Boc-3-bromo-4-fluoroaniline
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
N-Boc-3-bromo-4-fluoroaniline is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The presence of bromine and fluorine atoms, combined with a protected amine, offers multiple reaction handles for constructing diverse molecular architectures. However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis, often leading to a spectrum of process-related impurities. For researchers, scientists, and drug development professionals, the rigorous assessment of this intermediate's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the success, reproducibility, and safety of multi-step synthetic campaigns.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of N-Boc-3-bromo-4-fluoroaniline. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights to empower researchers to select and implement the most appropriate analytical strategy for their specific needs.
Understanding the Impurity Landscape
The typical synthesis of N-Boc-3-bromo-4-fluoroaniline involves the protection of 3-bromo-4-fluoroaniline with di-tert-butyl dicarbonate (Boc)₂O. Potential impurities can arise from the starting materials or the reaction itself.
Caption: Synthetic pathway and potential sources of impurities.
This guide will focus on methods capable of detecting and quantifying these and other potential contaminants.
Comparative Analysis of Key Analytical Methodologies
The purity of N-Boc-3-bromo-4-fluoroaniline is best assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.[1] Each provides unique insights into the sample's composition.
Methodology Comparison Overview
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[1] |
| Primary Application | Quantitative purity assessment (% area), detection of non-volatile impurities and isomers. | Identification of volatile and semi-volatile impurities, residual solvents. | Structural confirmation, identification and quantification of major impurities, absolute purity (qNMR). |
| Strengths | High resolution, robust quantification, widely available, suitable for non-volatile compounds.[4] | High sensitivity and specificity from mass detection, excellent for volatile impurity profiling.[5] | Non-destructive, provides unambiguous structural information, can be a primary ratio method for quantification. |
| Limitations | Requires reference standards for impurity identification, may not separate all structurally similar impurities without optimization.[4] | Not suitable for non-volatile or thermally labile compounds (the Boc group can be labile at high temperatures). | Lower sensitivity for trace impurities compared to chromatographic methods, complex spectra can be difficult to interpret.[4] |
Experimental Protocols & Method Causality
The following protocols are designed as robust starting points. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific instrumentation and impurity profile observed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Why RP-HPLC? This is the workhorse technique for purity determination of intermediates like N-Boc-3-bromo-4-fluoroaniline. Its C18 stationary phase provides excellent retention for this moderately non-polar molecule, while a gradient elution ensures that both early-eluting polar impurities (like the de-protected aniline) and later-eluting non-polar impurities are resolved effectively.
Caption: Standard workflow for HPLC purity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape by protonating the analyte and minimizing interactions with residual silanols on the stationary phase.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm. Causality: The aromatic ring provides strong chromophores for sensitive UV detection.
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.[2]
-
Data Analysis: Calculate purity using the area percent method. The percentage purity is determined by dividing the peak area of the main component by the total area of all observed peaks.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Why GC-MS? GC-MS is unparalleled for identifying volatile impurities, particularly residual solvents from the synthesis and purification steps. While the target molecule itself can be analyzed, care must be taken due to the thermal lability of the Boc protecting group. A lower injection port temperature is advisable.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C. Causality: This temperature must be high enough to ensure volatilization but low enough to minimize on-column degradation of the Boc-protected analyte.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.
-
-
Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST). The presence of the starting material, 3-bromo-4-fluoroaniline, would be readily apparent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why NMR? NMR provides an unambiguous structural confirmation of the main component and allows for the identification of structurally related impurities. ¹H NMR is particularly useful for assessing purity against known potential impurities by comparing the integration of signals from the main compound to those of the impurities.[1]
Detailed Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.[6]
-
Analysis:
-
¹H NMR: Acquire a standard proton spectrum. The Boc group should give a characteristic singlet around 1.5 ppm (9H). The aromatic protons will appear as multiplets in the 7-8 ppm region. The NH proton will be a broad singlet. Impurities like the starting aniline would lack the 1.5 ppm singlet and show a characteristic NH₂ signal.
-
¹³C NMR & DEPT: These experiments confirm the carbon skeleton and the number of attached protons, providing further structural validation.
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Conclusion and Recommendations
No single analytical method provides a complete purity profile for N-Boc-3-bromo-4-fluoroaniline. A multi-faceted approach is essential for ensuring the quality required in drug development.
-
For routine quality control and quantitative purity assessment: A validated RP-HPLC method is the industry standard, offering excellent precision and robustness.[2]
-
For structural confirmation and identification of major impurities: NMR spectroscopy is indispensable. It serves as a primary tool for verifying the identity of the synthesized material.
-
For profiling volatile impurities and residual solvents: GC-MS is the preferred technique, offering high sensitivity for these common contaminants.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their synthetic intermediates and the reliability of their subsequent research.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- SpringerLink. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Analytical and Bioanalytical Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity.
- BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- BenchChem. (2025). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
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A Comparative Crystallographic Guide to N-Boc-3-bromo-4-fluoroaniline Derivatives: Unraveling the Interplay of Halogen Substitution and Conformational Restraint
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecular building blocks is not merely academic—it is a cornerstone of rational drug design. The subtle interplay of substituent effects on molecular conformation and the resulting crystal packing can have profound implications for the physicochemical properties and biological activity of a molecule. This guide provides an in-depth crystallographic comparison of N-Boc-3-bromo-4-fluoroaniline derivatives, offering experimental data and field-proven insights into their solid-state behavior.
The N-Boc (tert-butoxycarbonyl) protecting group is ubiquitous in organic synthesis, prized for its stability and facile removal. However, its steric bulk can significantly influence the conformational preferences of the parent molecule. When combined with the electronic effects of halogen substituents, as in N-Boc-3-bromo-4-fluoroaniline, a complex interplay of forces governs the molecule's geometry and its packing in the crystalline state. This guide will dissect these interactions, drawing comparisons with related structures to provide a comprehensive understanding of this important chemical scaffold.
The Foundational Role of X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. The precise atomic coordinates obtained from a high-quality crystal structure provide a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, the arrangement of molecules within the crystal lattice, or crystal packing, reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are critical for understanding and predicting the physical properties of a material.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both skill and a systematic approach. The following workflow represents a robust and self-validating protocol for the crystallographic analysis of N-Boc-3-bromo-4-fluoroaniline derivatives.
Caption: A generalized experimental workflow for the single-crystal X-ray diffraction analysis of N-Boc-3-bromo-4-fluoroaniline derivatives.
Detailed Experimental Protocol: Crystallization
-
Material Preparation : Ensure the N-Boc-3-bromo-4-fluoroaniline derivative is of high purity (>98%), as impurities can significantly hinder crystallization.
-
Solvent Selection : A systematic solvent screen is crucial. Start with common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Crystallization Technique - Slow Evaporation :
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
-
-
Crystal Mounting :
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Comparative Crystallographic Analysis
While a crystal structure for the parent N-Boc-3-bromo-4-fluoroaniline is not publicly available at the time of this guide, a detailed analysis of a closely related derivative provides invaluable insights into the conformational behavior of the N-(3-bromo-4-fluorophenyl) moiety. We will examine the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide [1] (CCDC deposition number: 2329150) and compare its key structural features with those of related halogenated anilines.
Molecular Conformation of the N-(3-bromo-4-fluorophenyl) Fragment
The conformation of the N-Boc group relative to the aniline ring is of primary interest. The steric hindrance of the tert-butyl group often forces the carbamate moiety to be non-coplanar with the aromatic ring. This is indeed observed in the crystal structure of the derivative, where the plane of the amide is significantly twisted with respect to the phenyl ring.
To provide a basis for comparison, let's consider the crystal structures of simpler halogenated anilines. In many reported structures of ortho- and para-halogenated anilines, the amino group exhibits minimal deviation from the plane of the benzene ring, allowing for efficient π-conjugation.[2][3] The introduction of the bulky N-Boc group disrupts this planarity, which can have significant electronic and steric consequences for molecular recognition and reactivity.
| Parameter | N-(3-bromo-4-fluorophenyl) derivative[1] | 4-Bromo-2-fluoroaniline[4] | 4-Bromo-3-fluoroaniline[5] |
| Torsion Angle (C-C-N-C) | Significant deviation from planarity | Near planar | Near planar |
| N-H···X Hydrogen Bonds | N-H···O (intramolecular) | N-H···N, N-H···F | N-H···N, N-H···Br |
| Halogen Bonds | C-Br···O | C-Br···Br | C-Br···N |
Table 1: A comparative summary of selected geometric and intermolecular interaction parameters for the N-(3-bromo-4-fluorophenyl) derivative and related non-Boc protected anilines.
The Influence of the N-Boc Group on Crystal Packing
The crystal packing of the N-(3-bromo-4-fluorophenyl) derivative is dominated by a network of intermolecular hydrogen bonds involving the N-H and hydroxyl groups of the extended molecular structure.[1] The bulky N-Boc group, while not directly participating in strong hydrogen bonding, plays a crucial role in dictating the overall packing arrangement through steric effects and weaker C-H···O interactions.
In contrast, the crystal packing of simpler halogenated anilines is often governed by a delicate balance of N-H···N hydrogen bonds and halogen-halogen or halogen-π interactions.[2][3] The position of the halogen substituent significantly influences the formation of these interactions, leading to different packing motifs such as columnar or herringbone arrangements.[2] The presence of the N-Boc group disrupts these typical aniline packing motifs, leading to a more complex supramolecular assembly.
Caption: A conceptual diagram comparing the dominant packing forces in N-Boc protected vs. simple halogenated anilines.
Causality Behind Experimental Choices
-
Choice of Crystallization Method : Slow evaporation is often preferred for novel compounds as it is less labor-intensive and allows for the exploration of a wider range of conditions in parallel. Vapor diffusion, while more controlled, requires a more precise knowledge of the compound's solubility characteristics.
-
Low-Temperature Data Collection : Collecting diffraction data at low temperatures (e.g., 100 K) is standard practice for several reasons. It minimizes thermal motion of the atoms, leading to more precise atomic coordinates. It also reduces the rate of crystal decay in the X-ray beam, allowing for longer exposure times and the collection of higher-quality data.
Conclusion and Future Directions
The crystallographic analysis of the N-(3-bromo-4-fluorophenyl) derivative provides a crucial window into the solid-state behavior of this important class of compounds. The N-Boc group exerts a significant conformational influence, forcing the amide bond out of the plane of the aromatic ring. This, in turn, disrupts the typical packing motifs observed in simpler halogenated anilines and leads to a supramolecular architecture governed by a combination of strong hydrogen bonds and weaker, sterically-driven interactions.
For researchers in drug development, this understanding is paramount. The observed conformation of the N-Boc-3-bromo-4-fluoroaniline scaffold can be used to inform the design of more potent and selective drug candidates. Furthermore, the insights into its crystal packing can aid in the prediction and control of the solid-state properties of active pharmaceutical ingredients, such as solubility and stability.
Future work should focus on obtaining the crystal structure of the parent N-Boc-3-bromo-4-fluoroaniline to provide a direct and unambiguous point of comparison. Additionally, a systematic crystallographic study of a series of N-Boc-haloaniline derivatives would allow for a more comprehensive understanding of the interplay between halogen substitution patterns and the conformational effects of the N-Boc group.
References
-
Zuo, L., Zhou, X., Liu, Y., Gu, Y., Jiang, Y., Lian, X., Liu, H., Jia, Q., & Shan, G. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Konovalova, I. S., et al. (2025). Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. Zeitschrift für Kristallographie - Crystalline Materials. [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Konovalova, I. S., et al. (2025). Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. ChemRXiv. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
